Alx 1393
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c24-18-10-6-9-17(13-18)22(29-15-20(25)23(26)27)19-11-4-5-12-21(19)28-14-16-7-2-1-3-8-16/h1-13,20,22H,14-15,25H2,(H,26,27)/t20-,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUSZEGHFWRTQS-AIBWNMTMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C3=CC(=CC=C3)F)OC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Alx1393: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alx1393 is a potent and selective inhibitor of the neuronal glycine (B1666218) transporter 2 (GlyT2), a critical protein in the regulation of inhibitory neurotransmission.[1][2][3] This technical guide provides an in-depth exploration of the mechanism of action of Alx1393, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. Understanding the precise mechanism of Alx1393 is paramount for its application as a research tool and for the potential development of novel therapeutics targeting the glycinergic system, particularly for the management of pain.[4][5][6]
Core Mechanism of Action: Inhibition of GlyT2
The primary mechanism of action of Alx1393 is the selective, reversible, and noncompetitive inhibition of GlyT2.[1][2] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft into glycinergic neurons in the spinal cord and brainstem.[1][2] By blocking this reuptake process, Alx1393 effectively increases the extracellular concentration of glycine in the synapse.[1] This elevation of synaptic glycine enhances inhibitory neurotransmission mediated by glycine receptors (GlyRs), which are ligand-gated chloride channels.[4] The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, dampening neuronal excitability and thereby producing an antinociceptive, or pain-reducing, effect.[4][6]
The analgesic effects of Alx1393 have been demonstrated in various preclinical models of acute, inflammatory, and neuropathic pain.[3][4][7][8][9][10] Studies have shown that the antinociceptive effects of Alx1393 can be reversed by the glycine receptor antagonist strychnine, providing direct evidence for its mechanism of action through the enhancement of glycinergic signaling.[4][8]
Molecular Interactions with GlyT2
Molecular docking and mutagenesis studies have revealed that Alx1393 binds to a site within the transmembrane domains of GlyT2, distinct from the glycine binding site, consistent with its noncompetitive mode of inhibition.[2][6] The binding of Alx1393 is thought to lock the transporter in an outward-facing conformation, preventing the translocation of glycine across the presynaptic membrane.[2] Specifically, the carboxyl group of Alx1393 establishes electrostatic interactions with the backbone of residues forming the glycine substrate site and with the sodium ion located in the Na1 site.[2]
Quantitative Data: Potency and Selectivity
The efficacy and specificity of a pharmacological agent are defined by its potency and selectivity. The following tables summarize the key quantitative data for Alx1393 and a comparator molecule, ORG25543.
| Compound | Target | IC50 | Selectivity | Inhibition Type | Reversibility |
| Alx1393 | GlyT2 | 31 ± 2.7 nM[1][2][6] | ~100-fold vs. GlyT1[1][6] | Noncompetitive[2][6] | Reversible[1] |
| GlyT1 | ~4 µM[1][4] | ||||
| ORG25543 | GlyT2 | 16 nM[1] | Highly Selective vs. GlyT1[1] | Irreversible[1] | Irreversible[1] |
Table 1: Comparative in vitro potency, selectivity, and inhibition characteristics of Alx1393 and ORG25543.
Experimental Protocols
A fundamental experiment to characterize the mechanism of action of GlyT2 inhibitors is the in vitro glycine uptake assay.
Protocol: [³H]Glycine Uptake Assay
Objective: To determine the inhibitory potency (IC50) of a test compound, such as Alx1393, on glycine uptake mediated by GlyT1 or GlyT2 expressed in a heterologous system.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[1]
-
[³H]Glycine (radiolabeled glycine).[1]
-
Test compound (e.g., Alx1393).
-
Scintillation fluid and scintillation counter.[1]
-
Cell lysis buffer (e.g., 0.1 M NaOH).[1]
Procedure:
-
Cell Culture: Culture HEK293 or COS7 cells stably expressing either GlyT1 or GlyT2 in appropriate cell culture medium until they reach a suitable confluency.
-
Cell Plating: Seed the cells into 24- or 48-well plates and allow them to adhere overnight.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Then, incubate the cells with varying concentrations of the test compound (e.g., Alx1393) or vehicle control for a predetermined period (e.g., 20 minutes) at 37°C.
-
Initiation of Uptake: Initiate the glycine uptake by adding a fixed concentration of [³H]glycine to each well.[1]
-
Termination of Uptake: After a short incubation period (e.g., 10 minutes), terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]glycine.
-
Cell Lysis: Lyse the cells by adding a cell lysis buffer to each well.[1]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition of [³H]glycine uptake for each concentration of the test compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]
Visualizing the Mechanism and Experimental Workflow
Signaling Pathway of Alx1393 Action
Caption: Alx1393 inhibits GlyT2, increasing synaptic glycine and enhancing inhibitory signaling.
Experimental Workflow for Glycine Uptake Assay
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ALX 1393 | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 8. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat mode… [ouci.dntb.gov.ua]
- 10. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX1393: A Selective Glycine Transporter 2 (GlyT2) Inhibitor for Pain Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Glycine (B1666218) transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission in the spinal cord and brainstem, has emerged as a promising therapeutic target for the management of chronic pain.[1] Inhibition of GlyT2 potentiates inhibitory signaling, thereby dampening nociceptive transmission. ALX1393 is a potent and selective inhibitor of GlyT2 that has demonstrated significant analgesic effects in various preclinical models of pain. This technical guide provides a comprehensive overview of ALX1393, including its mechanism of action, in vitro and in vivo pharmacological data, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of pain, neuroscience, and pharmacology.
Introduction
Chronic pain remains a significant global health challenge with a substantial unmet medical need. Current therapeutic options are often associated with limited efficacy and undesirable side effects. The glycinergic system, a major inhibitory neurotransmitter system in the central nervous system, plays a crucial role in modulating pain perception.[2] Glycine transporter 2 (GlyT2) is primarily responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons, thereby terminating glycinergic signaling.[3] By inhibiting GlyT2, extracellular glycine concentrations are elevated, leading to enhanced activation of postsynaptic glycine receptors and a subsequent reduction in neuronal excitability. This mechanism provides a compelling rationale for the development of GlyT2 inhibitors as novel analgesics.[2]
ALX1393 is a well-characterized, selective GlyT2 inhibitor that has been instrumental in validating this therapeutic approach.[3] It is a reversible inhibitor, a characteristic that may offer a better safety profile compared to irreversible inhibitors.[4] This guide details the pharmacology of ALX1393, presenting its in vitro potency and selectivity, as well as its efficacy in various animal models of acute, inflammatory, and neuropathic pain.
Mechanism of Action
ALX1393 exerts its pharmacological effect by selectively binding to and inhibiting the glycine transporter 2.[3] GlyT2 is a sodium (Na+) and chloride (Cl-)-dependent transporter located on the presynaptic terminals of glycinergic neurons.[2] Under normal physiological conditions, GlyT2 facilitates the reuptake of glycine from the synaptic cleft, which is essential for maintaining the glycine pool for subsequent neurotransmitter release and for terminating the postsynaptic signal.
By blocking GlyT2, ALX1393 prevents this reuptake process, leading to an accumulation of glycine in the synaptic cleft.[3] The elevated synaptic glycine concentration results in a prolonged and enhanced activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions through GlyRs hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This potentiation of inhibitory neurotransmission in the spinal cord dorsal horn, a key area for pain processing, is believed to be the primary mechanism underlying the analgesic effects of ALX1393.[2] The analgesic effects of ALX1393 can be reversed by the glycine receptor antagonist strychnine, further supporting this mechanism of action.[5][6]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by ALX1393 and a typical experimental workflow for its in vitro characterization.
Figure 1: Mechanism of action of ALX1393 on glycinergic neurotransmission.
Figure 2: General workflow for an in vitro [³H]glycine uptake assay.
Quantitative Data
The following tables summarize the in vitro and in vivo pharmacological data for ALX1393.
Table 1: In Vitro Potency and Selectivity of ALX1393
| Target | Cell Line | IC50 | Selectivity (vs. GlyT1) | Reference |
| GlyT2 | COS7 | 31 ± 2.7 nM | ~100-fold | [3][7] |
| HEK293 | ~31 nM | [1] | ||
| GlyT1 | COS7 | 4 µM | - | [3] |
| HEK293 | 4 µM | - | [2] |
Table 2: In Vivo Efficacy of ALX1393 in Preclinical Pain Models
| Pain Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Acute Pain (Thermal) | Rat | Intrathecal (i.t.) | 4, 20, 40 µg | Dose-dependent antinociception in tail flick and hot plate tests. | [5] |
| Acute Pain (Mechanical) | Rat | Intrathecal (i.t.) | 4, 20, 40 µg | Dose-dependent increase in paw pressure threshold. | [5] |
| Acute Pain (Chemical) | Rat | Intrathecal (i.t.) | 4, 20, 40 µg | Dose-dependent inhibition of both early and late phases of formalin test. | [5] |
| Inflammatory Pain | Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Suppression of the late-phase response in the formalin test. | [6][8] |
| Neuropathic Pain | Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia in the CCI model. | [6][8] |
Experimental Protocols
In Vitro [³H]Glycine Uptake Assay
This protocol outlines the methodology for determining the inhibitory potency of ALX1393 on GlyT2 expressed in a heterologous system.
Objective: To determine the IC50 value of ALX1393 for the inhibition of [³H]glycine uptake in HEK293 or COS7 cells stably expressing human GlyT2.
Materials:
-
HEK293 or COS7 cells stably transfected with human GlyT2.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
-
[³H]glycine (radiolabeled glycine).
-
ALX1393.
-
96-well cell culture plates.
-
Scintillation fluid and a scintillation counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH).
Procedure:
-
Cell Plating: Seed the GlyT2-expressing cells into 96-well plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of ALX1393 in assay buffer at the desired concentrations.
-
Assay: a. On the day of the assay, aspirate the culture medium from the wells and wash the cells once with pre-warmed assay buffer. b. Add the diluted ALX1393 or vehicle control to the respective wells and pre-incubate for 10-30 minutes at 37°C. c. Initiate the uptake reaction by adding a fixed concentration of [³H]glycine to each well. d. Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C. e. Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: a. Lyse the cells by adding cell lysis buffer to each well. b. Transfer the cell lysates to scintillation vials. c. Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage of inhibition of [³H]glycine uptake for each concentration of ALX1393 compared to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the ALX1393 concentration. c. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vivo Pain Models
The following are generalized protocols for assessing the analgesic efficacy of ALX1393 in rodent models of pain.
Objective: To evaluate the antinociceptive effect of ALX1393 on formalin-induced paw licking and flinching behavior in rats.
Materials:
-
Male Sprague-Dawley rats.
-
ALX1393.
-
Vehicle (e.g., saline).
-
5% formalin solution.
-
Intrathecal or intracerebroventricular catheters (if applicable).
-
Observation chambers with a clear floor.
Procedure:
-
Acclimatization: Acclimatize the rats to the observation chambers for at least 30 minutes before the experiment.
-
Drug Administration: Administer ALX1393 or vehicle via the desired route (e.g., intrathecal, intracerebroventricular) at a predetermined time before the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 50 µL) of 5% formalin solution into the plantar surface of the rat's hind paw.
-
Behavioral Observation: Immediately after the formalin injection, record the amount of time the animal spends licking or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes) and the late phase (15-60 minutes).
-
Data Analysis: Compare the duration of nociceptive behaviors in the ALX1393-treated groups to the vehicle-treated group for both phases.
Objective: To assess the ability of ALX1393 to alleviate mechanical and thermal hyperalgesia in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats.
-
Surgical instruments for CCI surgery.
-
Chromic gut sutures.
-
ALX1393.
-
Vehicle.
-
Apparatus for assessing mechanical sensitivity (e.g., von Frey filaments).
-
Apparatus for assessing thermal sensitivity (e.g., plantar test).
Procedure:
-
CCI Surgery: Under anesthesia, expose the sciatic nerve of one hind limb and place loose ligatures around it to induce a chronic constriction injury.
-
Post-operative Recovery: Allow the animals to recover for a period of time (e.g., 7-14 days) for the development of neuropathic pain behaviors.
-
Baseline Testing: Before drug administration, measure the baseline mechanical and thermal withdrawal thresholds in the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Drug Administration: Administer ALX1393 or vehicle via the desired route.
-
Post-drug Testing: At various time points after drug administration, reassess the mechanical and thermal withdrawal thresholds.
-
Data Analysis: Compare the withdrawal thresholds in the ALX1393-treated groups to the vehicle-treated group. An increase in the withdrawal threshold in the ipsilateral paw indicates an anti-hyperalgesic effect.
Conclusion
ALX1393 is a potent, selective, and reversible inhibitor of GlyT2 that has demonstrated significant analgesic properties in a range of preclinical pain models. Its well-defined mechanism of action, involving the enhancement of inhibitory glycinergic neurotransmission, makes it an invaluable research tool for investigating the role of the glycinergic system in pain and other neurological disorders. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize ALX1393 in their studies and to further explore the therapeutic potential of GlyT2 inhibition. While ALX1393 itself has limitations for clinical development, such as poor blood-brain barrier penetration, it remains a critical pharmacological agent for advancing our understanding of pain pathophysiology and for the development of novel, non-opioid analgesics.[7]
References
- 1. criver.com [criver.com]
- 2. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Unveiling ALX 1393: A Technical Guide to a Selective Glycine Transporter 2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of ALX 1393, a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). This compound has garnered significant interest in the scientific community for its potential as a novel analgesic agent. This document consolidates key information on its alternative names, mechanism of action, quantitative data from various studies, and detailed experimental protocols.
Nomenclature and Chemical Identity
This compound is known by several alternative names and chemical identifiers in scientific literature and databases. A clear understanding of this nomenclature is crucial for comprehensive literature searches and unambiguous scientific communication.
| Identifier Type | Identifier |
| Synonyms | ALX-1393, ALX1393, O-[2-benzyloxyphenyl-3-flurophenyl]methyl-L-serine, O-(2-benzyloxyphenyl-3-flurophenyl)methyl-L-serine |
| IUPAC Name | (2S)-2-amino-3-{--INVALID-LINK--methoxy}propanoic acid |
| CAS Number | 949164-09-4[1] |
| ChEMBL ID | CHEMBL475562[1] |
| PubChem CID | 16078939[2] |
| InChI Key | ADUSZEGHFWRTQS-AIBWNMTMSA-N[1][3] |
Mechanism of Action: Enhancing Glycinergic Neurotransmission
This compound exerts its pharmacological effects by selectively inhibiting the glycine transporter 2 (GlyT2).[3][4][5] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[6][7] Its primary function is the reuptake of glycine from the synaptic cleft, which terminates the neurotransmitter's action and maintains the glycine gradient for vesicular loading.[6][8]
By blocking GlyT2, this compound increases the extracellular concentration of glycine in the synaptic cleft.[1][9] This elevation of synaptic glycine enhances the activation of postsynaptic glycine receptors, which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, leading to an inhibitory effect on neurotransmission.[8] This enhanced inhibitory signaling is believed to be the underlying mechanism for the analgesic effects of this compound observed in preclinical pain models.[4][5]
Caption: Mechanism of action of this compound in the glycinergic synapse.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| GlyT2 Inhibition (IC₅₀) | ~25 nM | Xenopus laevis oocytes expressing human GlyT2 | [10] |
| 100 ± 31 nM | Organotypic spinal cultures (rat) | [3][8] | |
| ~31 nM | Cryo-EM study | [6] | |
| GlyT1 Inhibition (IC₅₀) | 4 µM | HEK293 cells expressing human GlyT1 | [10] |
| Neuronal Action Potential Suppression | 88.3 ± 2.6% at 1 µM | Organotypic spinal cultures (rat) | [3][8] |
| Tonic Current Induction | -45.7 ± 11.6 pA at 200 nM | Commissural interneurons (rat spinal cultures) | [8] |
| Brain Penetration (Free Brain/Plasma Ratio) | < 0.05 (after 60 min) | Mice (1 and 10 mg/kg i.v.) | [10] |
Experimental Protocols
[³H]Glycine Uptake Assay in HEK293 Cells
This protocol is adapted from methodologies described for assessing the potency and selectivity of glycine transporter inhibitors.[9][10]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for GlyT1 and GlyT2.
Materials:
-
HEK293 cells stably expressing human GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]Glycine (radiolabeled glycine).
-
This compound and other test compounds.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
Caption: Workflow for the [³H]Glycine Uptake Assay.
Data Analysis: The amount of [³H]glycine uptake is measured as counts per minute (CPM) or disintegrations per minute (DPM). The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control. The IC₅₀ value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is based on the study by Eckle and Antkowiak (2013) to measure tonic currents induced by this compound.[8]
Objective: To measure the effect of this compound on tonic glycinergic currents in spinal cord neurons.
Preparation:
-
Organotypic spinal cord cultures from neonatal rats.
-
Artificial cerebrospinal fluid (aCSF).
-
Intracellular solution for the patch pipette.
-
This compound and strychnine (B123637) (a glycine receptor antagonist).
-
Patch-clamp amplifier and data acquisition system.
Procedure:
-
Slice Preparation: Prepare acute spinal cord slices or use organotypic cultures.
-
Neuron Identification: Identify commissural interneurons in the ventral horn for recording.
-
Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from the selected neuron.
-
Baseline Recording: Record baseline membrane currents in aCSF.
-
This compound Application: Perfuse the slice with aCSF containing this compound (e.g., 200 nM) and record the change in holding current.
-
Strychnine Application: Co-apply strychnine to confirm that the induced current is mediated by glycine receptors.
-
Data Analysis: Measure the change in the holding current before and after the application of this compound to quantify the induced tonic current.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the glycine transporter 2. Its ability to enhance inhibitory glycinergic neurotransmission makes it a valuable pharmacological tool for studying the role of the glycinergic system and a promising lead compound for the development of novel analgesics. This guide provides a foundational resource for researchers and drug development professionals working with or interested in this compound and the broader field of glycine transporter modulation.
References
- 1. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 2. This compound | C23H22FNO4 | CID 16078939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ALX-1393 - Wikipedia [en.wikipedia.org]
- 6. pnas.org [pnas.org]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
ALX-1393 (CAS 949164-09-4): A Technical Guide to its Research Applications as a GlyT2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-1393, identified by CAS number 949164-09-4, is a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). This technical guide provides a comprehensive overview of its research applications, focusing on its mechanism of action, in vitro and in vivo pharmacology, and its utility as a tool compound for studying the role of glycinergic neurotransmission in pain signaling. Detailed experimental protocols and quantitative data are presented to facilitate its use in a research setting.
Introduction
Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem, playing a crucial role in modulating nociceptive signals.[1][2] The synaptic concentration of glycine is primarily regulated by two high-affinity transporters: GlyT1, found mainly on glial cells, and GlyT2, located on presynaptic terminals of glycinergic neurons.[1][2] By inhibiting the reuptake of glycine, GlyT2 inhibitors like ALX-1393 increase the availability of glycine in the synaptic cleft, thereby enhancing inhibitory signaling through post-synaptic glycine receptors (GlyRs).[3] This mechanism has made GlyT2 a promising target for the development of novel analgesics. ALX-1393 has been extensively used in preclinical studies to probe the therapeutic potential of GlyT2 inhibition for various pain states.
Mechanism of Action
ALX-1393 exerts its biological effects by selectively binding to and inhibiting the glycine transporter 2. This inhibition is reversible and, at lower nanomolar concentrations, selective for GlyT2 over GlyT1.[4][5] The increased synaptic glycine concentration potentiates the activity of GlyRs, which are ligand-gated chloride channels.[3] Activation of these receptors leads to an influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a reduction in neuronal excitability, ultimately dampening the transmission of pain signals.[1][2]
In Vitro Pharmacology
The potency and selectivity of ALX-1393 have been characterized in various in vitro assays, primarily through radiolabeled glycine uptake studies in cell lines expressing recombinant human or rodent GlyT1 and GlyT2.
Table 1: In Vitro Potency (IC50) of ALX-1393
| Target | Cell Line | Species | IC50 Value | Reference(s) |
| GlyT2 | HEK293 | Human/Mouse | 12-100 nM | [4][6] |
| GlyT2 | COS7 | Rat | 31 ± 2.7 nM | [5][7] |
| GlyT1 | HEK293 | Human/Mouse | ~4 µM | [4] |
| GlyT1 | COS7 | Rat | low µM range | [5][7] |
In Vivo Pharmacology & Efficacy
ALX-1393 has demonstrated significant antinociceptive effects in a variety of preclinical models of acute, inflammatory, and neuropathic pain. However, its therapeutic potential is limited by poor blood-brain barrier penetration.[4][5][7]
Table 2: In Vivo Efficacy of ALX-1393 in Rodent Pain Models
| Pain Model | Species | Route of Administration | Effective Dose | Observed Effect | Reference(s) |
| Acute Pain (Formalin Test) | Rat | Intrathecal | 20-40 µg | Inhibition of pain behaviors | [8] |
| Neuropathic Pain (CCI) | Rat | Intrathecal | 100 µg | Antinociception | [9] |
| Inflammatory Pain (CFA) | Rat | Intracerebroventricular | 0.1–10 μg | Attenuation of thermal hyperalgesia | [9] |
Experimental Protocols
[³H]Glycine Uptake Assay
This assay is a standard method to determine the in vitro potency of compounds that inhibit glycine transporters.
Objective: To measure the IC50 value of ALX-1393 for GlyT1 and GlyT2.
Materials:
-
HEK293 or COS7 cells stably or transiently expressing human or rodent GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer).
-
[³H]Glycine (radiolabeled glycine).
-
ALX-1393.
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Culture cells expressing the transporter of interest in appropriate multi-well plates.
-
Assay Preparation: On the day of the assay, wash the cells with pre-warmed KRH buffer.
-
Inhibitor Incubation: Pre-incubate the cells for 10-20 minutes with varying concentrations of ALX-1393 or vehicle control.[10]
-
Uptake Initiation: Initiate glycine uptake by adding KRH buffer containing a fixed concentration of [³H]glycine.
-
Incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[10]
-
Uptake Termination: Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.[10]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Measure the radioactivity in the cell lysates using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the ALX-1393 concentration and fitting the data to a sigmoidal dose-response curve.
Chronic Constriction Injury (CCI) Model of Neuropathic Pain
This is a widely used surgical model in rats to induce neuropathic pain, characterized by allodynia and hyperalgesia.[11][12][13]
Objective: To evaluate the antinociceptive effect of ALX-1393 on mechanical allodynia.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250g).
-
Anesthetic (e.g., isoflurane).
-
Surgical instruments.
-
Chromic gut sutures (4-0).
-
ALX-1393 for intrathecal administration.
-
Von Frey filaments.
Procedure:
-
Anesthesia: Anesthetize the rat.
-
Surgery: Surgically expose the common sciatic nerve.[12][13]
-
Ligation: Loosely tie four chromic gut ligatures around the sciatic nerve at approximately 1 mm intervals. The ligatures should only slightly constrict the nerve.[11][12][13]
-
Closure: Suture the muscle and close the skin incision.
-
Recovery: Allow the animal to recover for several days to a week for the neuropathic pain to develop.
-
Drug Administration: Administer ALX-1393 via an intrathecal catheter.
-
Behavioral Testing (von Frey Test):
-
Place the rat in a testing chamber with a mesh floor and allow it to acclimate.
-
Apply von Frey filaments of increasing force to the plantar surface of the hind paw until the rat withdraws its paw.
-
The paw withdrawal threshold is the lowest force that elicits a response.
-
Compare the paw withdrawal threshold before and after drug administration to the vehicle control group.
-
Visualizations
Signaling Pathway
Caption: ALX-1393 inhibits GlyT2, increasing synaptic glycine and enhancing postsynaptic inhibition.
Experimental Workflow
Caption: Workflow for evaluating ALX-1393 from in vitro potency to in vivo efficacy.
Clinical Development Status
Despite promising preclinical efficacy, the development of ALX-1393 for clinical use has been hampered by its poor pharmacokinetic properties, particularly its limited ability to cross the blood-brain barrier.[4][5] Furthermore, at higher concentrations, it can inhibit GlyT1, which may lead to undesirable side effects.[4] There is no publicly available information to suggest that ALX-1393 has entered clinical trials. One report mentions that its development was discontinued.
Conclusion
ALX-1393 is a valuable pharmacological tool for investigating the role of GlyT2 and the broader glycinergic system in pain modulation and other neurological processes. Its high potency and selectivity at lower nanomolar concentrations make it suitable for in vitro and targeted in vivo studies. However, its poor pharmacokinetic profile and potential for off-target effects at higher doses are important considerations for researchers designing and interpreting experiments. The data and protocols provided in this guide are intended to support the continued use of ALX-1393 as a research compound to advance our understanding of inhibitory neurotransmission.
References
- 1. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 2. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ALX 1393 | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Analgesic Action of Catechin on Chronic Constriction Injury–Induced Neuropathic Pain in Sprague–Dawley Rats [frontiersin.org]
- 12. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic constriction of the sciatic nerve and pain hypersensitivity testing in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ALX-1393 and Its Impact on Glycine Neurotransmission: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
ALX-1393 is a selective and reversible inhibitor of the glycine (B1666218) transporter 2 (GlyT2), a critical component in the regulation of inhibitory neurotransmission. By blocking the reuptake of glycine from the synaptic cleft, ALX-1393 elevates extracellular glycine levels, thereby potentiating glycinergic signaling. This mechanism holds significant therapeutic promise, particularly in the management of pain. This technical guide provides an in-depth analysis of the effects of ALX-1393 on glycine neurotransmission, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental designs.
Introduction to Glycine Neurotransmission and GlyT2
Glycine is a major inhibitory neurotransmitter in the central nervous system (CNS), particularly in the spinal cord and brainstem, where it plays a crucial role in modulating motor control and nociception. The precise control of glycine concentrations in the synaptic cleft is essential for maintaining balanced inhibitory tone. The glycine transporter 2 (GlyT2) is a presynaptic transporter responsible for the reuptake of glycine from the synapse back into the presynaptic neuron, thus terminating the neurotransmitter's action.[1][2] Pharmacological inhibition of GlyT2 presents a strategic approach to enhance and prolong the inhibitory effects of glycine.[3]
ALX-1393: A Selective GlyT2 Inhibitor
ALX-1393 is a potent and selective inhibitor of GlyT2.[3][4] Its mechanism of action involves the competitive blockade of the glycine binding site on the GlyT2 transporter, which prevents the conformational changes necessary for glycine translocation.[3] This leads to an accumulation of glycine in the synaptic cleft, resulting in enhanced activation of postsynaptic glycine receptors (GlyRs) and a potentiation of inhibitory neurotransmission.[2][5]
Quantitative Analysis of ALX-1393 Activity
The potency and selectivity of ALX-1393 have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Inhibitory Activity of ALX-1393
| Target | Cell Line | IC50 (nM) | Reference(s) |
| GlyT2 | COS7 | 31 ± 2.7 | [1] |
| GlyT2 | HEK293 | ~25 | [6] |
| GlyT1 | COS7 | Low µM range | [1] |
| GlyT1 | HEK293 | 4000 | [6] |
Table 2: In Vivo Analgesic Dosing of ALX-1393 in Rodent Models
| Animal Model | Administration Route | Effective Dose Range | Pain Model | Reference(s) |
| Rat | Intrathecal (i.t.) | 4 - 40 µg | Acute Pain (formalin, hot plate, paw pressure) | [5] |
| Rat | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Inflammatory & Neuropathic Pain | [5] |
| Rat | Subcutaneous (s.c.) | 0.2 - 200 µg/kg/day (osmotic pump) | Neuropathic Pain (CCI) | [7] |
| Mouse | Oral (p.o.) | 0.3 - 1 mg/kg | Neuropathic Pain (FBC) | [7] |
Core Experimental Protocols
This section details the methodologies for key experiments used to characterize the effects of ALX-1393.
In Vitro [³H]Glycine Uptake Assay
This assay is fundamental for determining the inhibitory potency (IC50) of compounds on glycine transporters.
Objective: To quantify the inhibition of radiolabeled glycine uptake into cells expressing GlyT1 or GlyT2 by ALX-1393.
Methodology:
-
Cell Culture: HEK293 or COS7 cells are stably transfected to express human GlyT1 or GlyT2.[4]
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Inhibitor Incubation: Cells are washed with a Krebs-Ringer-HEPES (KRH) buffer and then pre-incubated with varying concentrations of ALX-1393 for 10-20 minutes.
-
Glycine Uptake: The uptake reaction is initiated by adding a solution containing a fixed concentration of [³H]glycine.
-
Termination: After a defined incubation period (e.g., 10-15 minutes at 37°C), the uptake is terminated by rapid washing with ice-cold KRH buffer.
-
Quantification: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Pain Models
These models are used to assess the analgesic efficacy of ALX-1393.
Objective: To evaluate the effect of ALX-1393 on both acute and persistent pain.
Methodology:
-
Animal Preparation: Rodents are habituated to the testing environment.
-
Drug Administration: ALX-1393 is administered via the desired route (e.g., intrathecal, oral).
-
Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.
-
Behavioral Observation: Nociceptive behaviors (e.g., licking, flinching, biting of the injected paw) are observed and quantified during two distinct phases: the early phase (0-5 minutes post-injection, representing acute pain) and the late phase (15-60 minutes post-injection, representing inflammatory pain).[5]
-
Data Analysis: The duration or frequency of pain behaviors in the ALX-1393-treated group is compared to a vehicle-treated control group.
Objective: To assess the efficacy of ALX-1393 in a model of nerve injury-induced pain.
Methodology:
-
Surgical Procedure: Under anesthesia, the sciatic nerve of one hind limb is loosely ligated with chromic gut sutures.
-
Post-Operative Recovery: Animals are allowed to recover for a period of days to weeks, during which they develop signs of neuropathic pain, such as mechanical allodynia and thermal hyperalgesia.
-
Drug Administration: ALX-1393 is administered, often chronically via osmotic mini-pumps for sustained delivery.[7]
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using a plantar test apparatus.
-
Data Analysis: Paw withdrawal thresholds or latencies are compared between the ALX-1393-treated and vehicle-treated groups over time.
Motor Function Assessment: Rotarod Test
This test is crucial for evaluating potential motor side effects of ALX-1393.
Objective: To assess the effect of ALX-1393 on motor coordination and balance.
Methodology:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Animals are trained for several days to walk on the rotating rod at a constant or accelerating speed.
-
Baseline Measurement: The latency to fall from the rod is recorded for each animal before drug administration.
-
Drug Administration: ALX-1393 or vehicle is administered.
-
Testing: At various time points post-administration, the latency to fall from the rotarod is measured.
-
Data Analysis: The performance of the ALX-1393-treated group is compared to the vehicle control group. A significant decrease in latency to fall indicates motor impairment.
In Vivo Microdialysis
This technique allows for the direct measurement of extracellular glycine levels in the CNS.
Objective: To determine the effect of ALX-1393 on extracellular glycine concentrations in the spinal cord.
Methodology:
-
Surgical Implantation: Under anesthesia, a microdialysis guide cannula is stereotaxically implanted into the dorsal horn of the spinal cord.[7]
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate.
-
Sample Collection: Dialysate samples, containing extracellular fluid from the surrounding tissue, are collected at regular intervals.
-
Drug Administration: After establishing a stable baseline of glycine levels, ALX-1393 is administered.
-
Analysis: The concentration of glycine in the dialysate samples is quantified using a sensitive analytical method such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Changes in extracellular glycine levels following ALX-1393 administration are compared to baseline levels. A significant increase in glycine concentration was observed with the GlyT2 inhibitor ORG25543.[7]
Visualizing the Molecular and Experimental Landscape
The following diagrams illustrate the key pathways and workflows associated with ALX-1393 research.
Caption: ALX-1393 inhibits GlyT2, increasing synaptic glycine and enhancing inhibitory signaling.
Caption: General experimental workflow for assessing ALX-1393.
Conclusion
ALX-1393 is a well-characterized, selective, and reversible inhibitor of GlyT2 that effectively enhances glycinergic neurotransmission. The data and protocols presented in this guide underscore its utility as a research tool for dissecting the role of the glycinergic system and as a foundational compound for the development of novel analgesics. The comprehensive understanding of its mechanism of action, potency, and in vivo effects provides a solid basis for further preclinical and clinical investigation.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. ALX 1393 | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Role of Glycine Transporter 2 (GlyT2) in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. A growing body of preclinical evidence highlights the critical role of impaired glycinergic inhibitory neurotransmission in the spinal cord in the pathophysiology of neuropathic pain.[1][2] The neuronal glycine (B1666218) transporter 2 (GlyT2) has emerged as a promising therapeutic target to restore this diminished inhibitory tone.[3] This technical guide provides a comprehensive overview of the function of GlyT2 in neuropathic pain models, detailing the effects of its inhibition, outlining key experimental methodologies, and visualizing the underlying signaling pathways.
GlyT2: A Key Regulator of Inhibitory Neurotransmission
GlyT2 is a presynaptic plasma membrane transporter predominantly expressed in the spinal cord and brainstem.[3][4] It plays a dual role in shaping glycinergic signaling:
-
Glycine Reuptake: GlyT2 clears glycine from the synaptic cleft, thereby terminating the action of glycine on postsynaptic glycine receptors (GlyRs).[1][5]
-
Vesicular Repackaging: By maintaining a high intracellular glycine concentration in the presynaptic terminal, GlyT2 ensures the refilling of synaptic vesicles with glycine, a process crucial for sustained inhibitory neurotransmission.[1][6]
In neuropathic pain states, a reduction in glycinergic signaling in the dorsal horn of the spinal cord contributes to the characteristic symptoms of allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[1][2] Consequently, enhancing glycinergic transmission through the inhibition of GlyT2 is a key strategy for the development of novel analgesics.[1][7]
Signaling Pathways of GlyT2 in Neuropathic Pain
The analgesic effect of GlyT2 inhibition is primarily mediated by the potentiation of inhibitory signaling at the spinal cord level. By blocking the reuptake of glycine, GlyT2 inhibitors increase the concentration of glycine in the synaptic cleft, leading to enhanced activation of postsynaptic GlyRs, particularly the α3 subunit-containing GlyRs, on nociceptive projection neurons.[8] This heightened inhibitory input dampens the transmission of pain signals to higher brain centers.
Quantitative Data on GlyT2 Inhibitors in Neuropathic Pain Models
A variety of selective GlyT2 inhibitors have demonstrated efficacy in preclinical models of neuropathic pain. The following tables summarize key quantitative data from these studies.
Table 1: Efficacy of GlyT2 Inhibitors in Rodent Neuropathic Pain Models
| Inhibitor | Animal Model | Route of Administration | Effective Dose | Effect | Reference |
| ORG25543 | Partial Sciatic Nerve Ligation (PSNL) - Mouse | Intravenous (i.v.) | ED₅₀: 0.07-0.16 mg/kg | Reduced nociceptive behavior | [9] |
| ORG25543 | Diabetic Neuropathy - Mouse | Intravenous (i.v.) | ED₅₀: 0.07-0.16 mg/kg | Reduced nociceptive behavior | [9] |
| ORG25543 | Partial Sciatic Nerve Ligation (pSNL) - Rat | Subcutaneous (s.c.) | 4 mg/kg | Acute antiallodynic effect | [10] |
| ALX1393 | Partial Peripheral Nerve Ligation - Mouse | Intrathecal (i.t.) | Not specified | Profound antiallodynia | [8] |
| Opiranserin | Sciatic Nerve Cuffing - Rat | Oral or Subcutaneous (s.c.) | Not specified | Reduced mechanical allodynia | [11] |
| Oleoyl-D-lysine | Chronic Constriction Injury (CCI) - Mouse | Intraperitoneal (i.p.) | 30 mg/kg | Near complete antiallodynia | [12] |
| RPI-GLYT2-82 | Chronic Constriction Injury (CCI) - Mouse | Intraperitoneal (i.p.) | Not specified | Analgesia | [3][13] |
Table 2: Comparative Profile of Selected GlyT2 Inhibitors
| Inhibitor | Key Characteristics | Reported Side Effects at High Doses | Reference |
| ORG25543 | Potent, pseudo-irreversible inhibitor | Motor dysfunction, convulsions, spasticity, lethality | [9][12] |
| ALX1393 | Potent inhibitor | Respiratory depression, motor impairment | [2] |
| Oleoyl-D-lysine | Reversible, lipid-based inhibitor | Mild side effects at high doses, no convulsions | [12] |
| RPI-GLYT2-82 | Reversible allosteric inhibitor | No observed on-target side effects or addiction liability | [3][13] |
Experimental Protocols in GlyT2 Neuropathic Pain Research
The study of GlyT2 in neuropathic pain involves a combination of in vivo animal models, behavioral assays, and molecular techniques.
Animal Models of Neuropathic Pain
Several rodent models are commonly used to recapitulate the symptoms of human neuropathic pain.[11][14]
-
Partial Sciatic Nerve Ligation (pSNL): Involves tying a tight ligature around a portion of the sciatic nerve.[10]
-
Chronic Constriction Injury (CCI): Four loose ligatures are tied around the common sciatic nerve.
-
Spared Nerve Injury (SNI): Two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are transected, leaving the sural nerve intact.[11]
-
Chemotherapy-Induced Peripheral Neuropathy (CIPN): Rodents are repeatedly treated with chemotherapeutic agents like paclitaxel (B517696) or vincristine.[11]
-
Streptozotocin-Induced Diabetic Neuropathy: Diabetes is induced by injection of streptozotocin, leading to the development of neuropathic pain symptoms.[11]
Behavioral Assays for Pain Assessment
Behavioral tests are used to quantify pain-related behaviors in animal models.[15]
-
Von Frey Test: This assay measures mechanical allodynia. Calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Hot Plate Test: This test assesses thermal hyperalgesia by placing the animal on a heated surface and measuring the latency to a nociceptive response (e.g., paw licking or jumping).
-
Rotarod Test: This assay is used to evaluate motor coordination and to identify potential motor-impairing side effects of a compound. Animals are placed on a rotating rod, and the latency to fall is recorded.[12]
Molecular Biology and Biochemistry Techniques
-
Western Blotting: Used to quantify the protein expression levels of GlyT2 and other relevant proteins in spinal cord tissue.[16]
-
Quantitative Polymerase Chain Reaction (qPCR): Measures the mRNA expression levels of the GlyT2 gene (SLC6A5).[16]
-
Small Interfering RNA (siRNA) Knockdown: This technique is used to transiently reduce the expression of GlyT2 in the spinal cord to confirm its role in pain modulation.[8][11]
-
[³H]glycine Uptake Assays: In vitro assays using cell lines expressing GlyT2 are employed to determine the potency and selectivity of inhibitor compounds by measuring their ability to block the uptake of radiolabeled glycine.[9]
Future Directions and Therapeutic Potential
The development of GlyT2 inhibitors represents a promising non-opioid therapeutic strategy for neuropathic pain.[3][5] A key challenge has been to dissociate the analgesic efficacy from on-target side effects, such as motor impairment and convulsions, which are observed with potent, irreversible inhibitors and mimic the phenotype of GlyT2 knockout mice.[2][9][12]
Recent advances have focused on the development of reversible and allosteric inhibitors, such as oleoyl-D-lysine and RPI-GLYT2-82, which have shown a wider therapeutic window in preclinical models.[3][12][13] These compounds provide significant pain relief without the severe side effects associated with earlier generations of GlyT2 inhibitors.
Future research should continue to focus on:
-
Optimizing the pharmacokinetic and pharmacodynamic properties of reversible GlyT2 inhibitors.
-
Elucidating the structural basis of inhibitor binding to facilitate structure-based drug design.[3][17]
-
Investigating the long-term efficacy and safety of GlyT2 inhibitors in chronic pain models.
-
Exploring the potential of combining GlyT2 inhibitors with other analgesics to achieve synergistic effects.[10]
References
- 1. Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain | Cioffi Group [cioffi-lab.chemistry.rpi.edu]
- 2. mdpi.com [mdpi.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Frontiers | Glycine Receptor Subtypes and Their Roles in Nociception and Chronic Pain [frontiersin.org]
- 5. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. portlandpress.com [portlandpress.com]
- 7. scholarworks.utep.edu [scholarworks.utep.edu]
- 8. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peripheral Administration of Selective Glycine Transporter-2 Inhibitor, Oleoyl-D-Lysine, Reverses Chronic Neuropathic Pain but Not Acute or Inflammatory Pain in Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A reversible allosteric inhibitor of GlyT2 alleviates neuropathic pain without on-target side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Animal Models of Neuropathic Pain [ouci.dntb.gov.ua]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. High-resolution GlyT2 structures point to non-opioid analgesic options | EurekAlert! [eurekalert.org]
Investigating Glycinergic Pathways with Alx 1393: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Alx 1393, a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2), and its application in the investigation of glycinergic pathways. This compound has emerged as a critical pharmacological tool for elucidating the role of glycine neurotransmission in various physiological and pathological processes, particularly in the modulation of pain.[1][2]
Core Mechanism of Action
This compound selectively targets and inhibits GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[1][3] By blocking this reuptake mechanism, this compound leads to an elevation of extracellular glycine concentrations, thereby enhancing and prolonging the activation of postsynaptic glycine receptors (GlyRs).[1][2] This potentiation of inhibitory glycinergic neurotransmission underlies its analgesic effects observed in preclinical models of pain.[1][3][4] GlyRs are ligand-gated chloride channels that, upon activation by glycine, induce a hyperpolarizing chloride ion influx, which in turn dampens neuronal excitability.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant glycine transporter inhibitors.
Table 1: In Vitro Potency (IC50) of Glycine Transporter Inhibitors [1]
| Compound | Target | IC50 | Selectivity | Reversibility |
| This compound | GlyT2 | 31 ± 2.7 nM [1][3][5] | ~100-fold vs. GlyT1 [1] | Reversible [1] |
| GlyT1 | 4 µM[1] | |||
| ORG25543 | GlyT2 | 16 nM[1] | Highly Selective vs. GlyT1 | Irreversible[1][3] |
| Sarcosine | GlyT1 | Varies | Competitive Inhibitor | Reversible[1] |
| Bitopertin | GlyT1 | 25 nM[1] | Selective for GlyT1 | Noncompetitive[1] |
| ALX-5407 | GlyT1 | 3 nM[1] | Selective for GlyT1 |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Pain Model | Administration Route | Effective Dose | Observed Effect | Reference |
| Rat Acute Pain (Thermal & Mechanical) | Intrathecal | 10-40 µg | Dose-dependent antinociception | [6] |
| Rat Acute Pain (Formalin Test) | Intrathecal | 10-40 µg | Inhibition of early and late phase pain behaviors | [6] |
| Rat Inflammatory & Neuropathic Pain | Intracerebroventricular | 25, 50, 100 µg | Suppression of late-phase formalin response; inhibition of mechanical and cold hyperalgesia | [7] |
| Mouse Neuropathic Pain (CCI) | Intraperitoneal | 0.1 mg/kg | Not specified | [2] |
Signaling Pathways and Experimental Workflows
Glycinergic Synaptic Transmission and the Action of this compound
The following diagram illustrates the fundamental mechanism of glycinergic neurotransmission and the modulatory effect of this compound.
Caption: this compound blocks GlyT2, increasing synaptic glycine and enhancing inhibitory signaling.
Experimental Workflow: [³H]Glycine Uptake Assay
This diagram outlines the key steps in a radiolabeled glycine uptake assay used to determine the potency of GlyT2 inhibitors like this compound.
Caption: Workflow for determining the IC50 value of this compound on GlyT1 and GlyT2.
Detailed Experimental Protocols
In Vitro [³H]Glycine Uptake Assay[1][8]
This protocol is designed to quantify the inhibitory effect of compounds on glycine transporters.
Objective: To determine the IC50 value of this compound for GlyT1 and GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.[1]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer or Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[1][8]
-
[³H]glycine (radiolabeled glycine).[1]
-
This compound and other test compounds.
-
Scintillation fluid and a scintillation counter.[1]
-
Cell lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[8]
Procedure:
-
Cell Plating: Seed the GlyT1- or GlyT2-expressing cells into appropriate well plates and grow to confluence.[1][8]
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or a vehicle control for 10-30 minutes at room temperature or 37°C.[1][8]
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to start the uptake process.[1]
-
Incubation: Incubate the plates for a short period, typically 10-20 minutes, at room temperature or 37°C.[1][8]
-
Termination of Uptake: Rapidly stop the uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[1][8]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[1][8]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[1][8]
-
Data Analysis: Normalize the data to the protein concentration in each well. Calculate the IC50 values by fitting the data to a four-parameter logistic equation.[8]
Electrophysiological Recording in Spinal Cord Slices[1]
This protocol is used to assess the functional consequences of GlyT2 inhibition on synaptic transmission.
Objective: To measure the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in spinal cord neurons.
Materials:
-
Rodent pups (e.g., rat or mouse).[1]
-
Vibratome or tissue slicer.[1]
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂.[1]
-
Recording chamber for electrophysiology.[1]
-
Patch-clamp amplifier and data acquisition system.[1]
-
Glass micropipettes for whole-cell recording.[1]
-
Intracellular solution for patch pipettes.
-
This compound.
Procedure:
-
Slice Preparation: Anesthetize the animal and dissect the spinal cord in ice-cold, oxygenated aCSF. Prepare transverse slices (e.g., 300-400 µm thick) using a vibratome.[1]
-
Slice Recovery: Transfer the slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.[1]
-
Recording: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF. Establish a whole-cell patch-clamp recording from a spinal cord neuron.
-
Baseline Measurement: Record baseline glycinergic IPSCs.
-
Compound Application: Bath-apply this compound at the desired concentration.
-
Data Acquisition: Record changes in the amplitude, frequency, and decay kinetics of the IPSCs in the presence of the compound.[1]
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the compound's effects.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Foundational Guide to the Synthesis, Characterization, and Potential Applications of O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine
Disclaimer: Foundational research, including detailed experimental data and biological activity, for the specific compound O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine is not extensively available in the public scientific literature. This guide is therefore based on established principles and data from structurally related compounds, particularly O-benzyl-L-serine and other protected amino acid derivatives. The protocols and data presented are representative and intended to provide a framework for the investigation of this novel molecule.
Introduction
O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine is a complex derivative of the amino acid L-serine. Its structure suggests a primary role as a protected amino acid for use in solid-phase peptide synthesis (SPPS). The bulky O-benzyl-based protecting group on the serine side chain is designed to prevent unwanted side reactions during the stepwise assembly of peptides.[1] Such protecting groups are crucial for the synthesis of complex peptides intended for therapeutic or research purposes.[2][3]
Beyond peptide synthesis, the structural motifs within the molecule hint at potential applications in medicinal chemistry. L-serine and its derivatives are known to have neuroprotective properties and can modulate cellular stress responses.[4][5][6] The specific chemical features of this compound may be designed to interact with particular biological targets, making it a candidate for drug discovery screening programs.
Physicochemical Properties
Quantitative data for the target compound is not available. The following table presents typical physicochemical properties for the related, simpler compound, O-benzyl-L-serine, to serve as a reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | PubChem |
| Molecular Weight | 195.22 g/mol | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Solubility | 2 mg/mL in H₂O (with sonication) | MedChemExpress |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years | MedChemExpress |
Synthesis and Purification
The synthesis of O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine would likely follow a multi-step process involving the protection of the L-serine backbone and the subsequent etherification of the side-chain hydroxyl group. Below is a plausible synthetic approach based on methods for similar compounds.
The synthesis would logically proceed by first protecting the amino and carboxyl groups of L-serine, followed by the key etherification step to introduce the complex benzyl-type group, and finally, selective deprotection.
Caption: Plausible synthetic workflow for O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine.
This protocol is adapted from the synthesis of O-benzyl-L-serine derivatives.[7][8]
-
Preparation of N-protected L-serine: Start with a commercially available or synthesized N-protected L-serine, such as N-Boc-L-serine.
-
Reaction Setup: Dissolve N-Boc-L-serine (1 equivalent) in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., argon).
-
Deprotonation: Cool the solution to 0°C in an ice bath and add a strong base, such as sodium hydride (NaH, ~2.2 equivalents), portion-wise to deprotonate the side-chain hydroxyl group.
-
Addition of Benzylating Agent: After stirring for a short period, slowly add the key reactant, (2-benzyloxyphenyl-3-flurophenyl)methyl halide (e.g., bromide or chloride, ~2.0 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by carefully adding water. Acidify the aqueous layer and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by silica (B1680970) gel column chromatography.[7]
Characterization and Quality Control
The structural identity and purity of a novel compound like this are confirmed through a combination of spectroscopic and chromatographic methods.
| Technique | Purpose | Expected Observations (Hypothetical) |
| ¹H and ¹³C NMR | Structural elucidation and confirmation. | Signals corresponding to the serine backbone, the benzyloxy group, the fluorophenyl ring, and the methyl bridge. Specific chemical shifts and coupling constants would confirm the connectivity.[9] |
| Mass Spectrometry (MS) | Determination of molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₂₃H₂₂FNO₄. Fragmentation patterns would help confirm the structure.[10] |
| HPLC | Purity assessment. | A single major peak indicating high purity (>95%). |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic stretches for N-H (amine), C=O (carboxylic acid), C-O-C (ether), and aromatic C-H bonds. |
Potential Applications and Biological Context
The primary and most direct application of this compound is as a building block in SPPS.[1] The bulky side-chain protecting group is designed to be stable under the conditions of Nα-deprotection (typically basic for Fmoc chemistry) and can be removed during the final cleavage from the resin (typically acidic).[11][12]
Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).
L-serine itself is a neurotrophic factor involved in neuronal signaling and has demonstrated neuroprotective effects.[13] It can mitigate neurotoxicity and inflammation.[6] L-serine has been shown to protect against endoplasmic reticulum (ER) stress, a cellular process implicated in neurodegenerative diseases.[4][5][14] A complex derivative like O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine could be designed as a pro-drug or a targeted therapeutic to modulate these pathways.
Caption: Potential neuroprotective signaling pathway involving L-Serine derivatives.
Experimental Workflow for Biological Screening
Should this compound be investigated as a potential drug candidate, a standard screening workflow would be employed to determine its biological activity and safety profile.
Caption: Standard workflow for preclinical drug discovery screening.
Conclusion
O-[(2-Benzyloxyphenyl-3-flurophenyl)methyl]-L-serine is a rationally designed molecule, likely intended for advanced peptide synthesis or as a probe in medicinal chemistry. While specific data on this compound remains elusive, a comprehensive understanding of its properties and potential can be extrapolated from the extensive research on related L-serine derivatives. Its synthesis would involve sophisticated protection and etherification strategies, and its characterization would require a suite of modern analytical techniques. The foundational role of L-serine in neuroscience suggests that, beyond its utility in synthesis, this compound may hold potential as a modulator of cellular pathways relevant to neurodegenerative diseases. Further empirical investigation is necessary to fully elucidate its unique chemical and biological profile.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of L-Serine Neuroprotection in vitro Include ER Proteostasis Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-Serine-Mediated Neuroprotection Includes the Upregulation of the ER Stress Chaperone Protein Disulfide Isomerase (PDI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. O-BENZYL-L-SERINE synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Synthesis and NMR characterization of a novel class of thienomorphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Frontiers | L-Serine, an Endogenous Amino Acid, Is a Potential Neuroprotective Agent for Neurological Disease and Injury [frontiersin.org]
- 14. pharmacytimes.com [pharmacytimes.com]
Alx 1393: An In-depth Technical Guide to its Early-Stage Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Alx 1393 is a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2), a critical regulator of glycinergic neurotransmission in the spinal cord and brainstem. By blocking the reuptake of glycine from the synaptic cleft, this compound enhances inhibitory signaling, a mechanism that has positioned it as a promising therapeutic candidate for the management of various pain states. This technical guide synthesizes the foundational preclinical research on this compound, detailing its mechanism of action, pharmacological properties, and its efficacy in animal models of acute, inflammatory, and neuropathic pain. The following sections provide an in-depth look at the quantitative data, experimental methodologies, and the key signaling pathways involved in its therapeutic effects.
Core Mechanism of Action: GlyT2 Inhibition
This compound exerts its effects by selectively binding to and inhibiting the glycine transporter 2 (GlyT2).[1][2] This transporter is primarily located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[3] Its primary function is to clear glycine, an inhibitory neurotransmitter, from the synaptic cleft, thereby terminating the inhibitory signal.
By inhibiting GlyT2, this compound leads to an accumulation of glycine in the synapse, which in turn potentiates the activation of postsynaptic glycine receptors (GlyRs).[3][4] This enhanced activation of GlyRs, which are ligand-gated chloride ion channels, results in an increased influx of chloride ions into the postsynaptic neuron. The subsequent hyperpolarization of the neuronal membrane makes it more difficult for the neuron to fire an action potential, thus dampening nociceptive signaling and producing an analgesic effect.[3][5] The antinociceptive effects of this compound can be reversed by the glycine receptor antagonist strychnine, confirming its mechanism of action through the glycinergic system.[4][5]
Pharmacological Profile
This compound is a potent inhibitor of GlyT2 with a reported half-maximal inhibitory concentration (IC50) in the nanomolar range. It exhibits significant selectivity for GlyT2 over the glycine transporter 1 (GlyT1), which is more broadly expressed in the central nervous system. However, at higher concentrations, it can also inhibit GlyT1.[6][7] this compound has been characterized as a reversible and noncompetitive inhibitor of GlyT2.[7][8] A significant limitation of this compound for systemic administration is its poor permeability across the blood-brain barrier.[6][8]
| Parameter | Value | Cell Line/System | Reference |
| GlyT2 IC50 | ~31 nM | COS7 cells expressing GlyT2 | [7] |
| GlyT2 IC50 | ~25 nM | Xenopus laevis oocytes expressing GlyT2 | [6] |
| GlyT1 IC50 | Low µM range | HEK293 cells expressing GlyT1 | [6][7] |
| Inhibition Type | Noncompetitive | COS7 cells expressing GlyT2 | [7] |
| Reversibility | Reversible | Xenopus laevis oocytes expressing GlyT2 | [6][8] |
| Blood-Brain Barrier | Poorly permeable | In vivo (mice) | [6][8] |
Preclinical Efficacy in Pain Models
Early-stage research has extensively utilized rodent models to evaluate the antinociceptive properties of this compound. These studies have consistently demonstrated its efficacy in reducing pain behaviors associated with acute, inflammatory, and neuropathic pain.
Acute Pain
In models of acute pain, intrathecal administration of this compound has been shown to produce a dose-dependent antinociceptive effect on thermal and mechanical stimuli.[9][10]
| Animal Model | Administration | Doses (µg) | Effect | Reference |
| Rat (Thermal & Mechanical) | Intrathecal | 10, 20, 40 | Dose-dependent increase in pain threshold | [10] |
| Rat (Formalin Test) | Intrathecal | 10, 20, 40 | Dose-dependent inhibition of pain behaviors in both early and late phases | [10] |
Inflammatory and Neuropathic Pain
This compound has also demonstrated significant efficacy in animal models of chronic pain, including inflammatory and neuropathic pain states. Intracerebroventricular administration has been shown to suppress the late-phase response in the formalin test and inhibit mechanical and cold hyperalgesia in a dose-dependent manner in rats with chronic constriction injury (CCI).[5][9]
| Animal Model | Administration | Doses (µg) | Effect | Reference |
| Rat (Inflammatory Pain - Formalin) | Intracerebroventricular | 25, 50, 100 | Suppression of late-phase response | [5][9] |
| Rat (Neuropathic Pain - CCI) | Intracerebroventricular | 25, 50, 100 | Dose-dependent inhibition of mechanical and cold hyperalgesia | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Formalin Test in Rats
Objective: To assess the efficacy of this compound in a model of inflammatory pain.
Procedure:
-
Male Sprague-Dawley rats are used.
-
A guide cannula is implanted into the right lateral ventricle for intracerebroventricular (i.c.v.) administration.
-
Following a recovery period, rats are briefly anesthetized with isoflurane.
-
50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the right hind paw.
-
Immediately after the formalin injection, this compound (at doses of 25, 50, and 100 µg) or vehicle is administered i.c.v.
-
The amount of time the animal spends licking or biting the injected paw is recorded in 5-minute intervals for a total of 60 minutes.
-
The early phase of the pain response is typically the first 5-10 minutes, and the late phase is from 15-60 minutes post-injection.
Assessment of Mechanical and Cold Hyperalgesia in Rats with Chronic Constriction Injury (CCI)
Objective: To evaluate the effect of this compound on neuropathic pain.
Procedure:
-
CCI Surgery: Under anesthesia, the sciatic nerve of male Sprague-Dawley rats is exposed, and four loose ligatures are tied around it.
-
Drug Administration: A guide cannula is implanted for i.c.v. administration of this compound.
-
Mechanical Hyperalgesia (von Frey Test):
-
Rats are placed on a wire mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments are applied to the plantar surface of the hind paw.
-
The paw withdrawal threshold is determined by the "up-down" method.
-
-
Cold Hyperalgesia (Cold Plate Test):
-
Rats are placed on a cold plate maintained at a constant temperature (e.g., 4°C).
-
The latency to the first sign of pain behavior (e.g., paw licking, jumping) is recorded.
-
-
This compound (at doses of 25, 50, and 100 µg) or vehicle is administered i.c.v., and the assessments are performed at various time points post-administration.
Rotarod Test for Motor Function
Objective: To assess whether this compound causes motor impairment.
Procedure:
-
Rats are trained to stay on a rotating rod (rotarod) at a constant speed.
-
On the test day, a baseline latency to fall is recorded for each animal.
-
This compound or vehicle is administered (e.g., intrathecally or i.c.v.).
-
At predetermined time points after administration, the animals are placed back on the rotarod, and the latency to fall is recorded.
-
A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.[11]
Conclusion and Future Directions
The early-stage research on this compound strongly supports its potential as a novel analgesic agent. Its selective inhibition of GlyT2 provides a targeted mechanism for enhancing inhibitory neurotransmission in key pain-processing regions of the central nervous system. Preclinical studies have consistently demonstrated its efficacy in reducing pain behaviors in various animal models without causing significant motor dysfunction at therapeutic doses.[5][10] However, its poor blood-brain barrier penetration presents a significant hurdle for its development as a systemically administered drug. Future research should focus on the development of GlyT2 inhibitors with improved pharmacokinetic profiles to fully realize the therapeutic potential of this promising target for pain management.
References
- 1. pnas.org [pnas.org]
- 2. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 3. This compound inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for ALX-1393 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2), which plays a crucial role in regulating the concentration of glycine in the synaptic cleft.[1][2] By blocking the reuptake of glycine, ALX-1393 enhances inhibitory glycinergic neurotransmission, a key mechanism for pain modulation in the central nervous system.[1][3][4][5] Preclinical studies have demonstrated the antinociceptive effects of ALX-1393 in various animal models of acute, inflammatory, and neuropathic pain, highlighting its potential as a novel analgesic.[1][6][7][8]
These application notes provide a comprehensive overview of the in vivo testing of ALX-1393, including detailed experimental protocols, a summary of quantitative data from preclinical studies, and a visual representation of its mechanism of action.
Mechanism of Action: GlyT2 Inhibition
Glycinergic neurons are primarily located in the spinal cord and brainstem and are integral to the modulation of pain signals.[4] Glycine, released into the synaptic cleft, acts on strychnine-sensitive glycine receptors to produce an inhibitory postsynaptic potential (IPSP), which dampens the transmission of nociceptive signals. The action of glycine is terminated by its reuptake into the presynaptic terminal by GlyT2.[5]
ALX-1393 selectively inhibits GlyT2, leading to an increased concentration and prolonged presence of glycine in the synaptic cleft. This enhances the activation of glycine receptors, thereby strengthening inhibitory neurotransmission and reducing the perception of pain.[3][5] The antinociceptive effects of ALX-1393 can be reversed by the glycine receptor antagonist strychnine (B123637).[6][7]
Caption: Signaling pathway of ALX-1393 via GlyT2 inhibition.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of ALX-1393 in various pain models.
Table 1: Efficacy of Intrathecal ALX-1393 in Acute Pain Models in Rats
| Pain Model | Dose (µg) | Endpoint | Effect | Reversibility |
| Tail Flick | 4, 20, 40 | Latency | Dose-dependent increase | Reversed by strychnine |
| Hot Plate | 4, 20, 40 | Latency | Dose-dependent increase | Reversed by strychnine |
| Paw Pressure | 4, 20, 40 | Withdrawal Threshold | Dose-dependent increase | Reversed by strychnine |
| Formalin Test (Early Phase) | 4, 20, 40 | Licking/Flinching | Dose-dependent inhibition | Reversed by strychnine |
| Formalin Test (Late Phase) | 4, 20, 40 | Licking/Flinching | Dose-dependent inhibition (greater than early phase) | Reversed by strychnine |
Data synthesized from Morita et al., 2008.[6]
Table 2: Efficacy of Intracerebroventricular ALX-1393 in Inflammatory and Neuropathic Pain Models in Rats
| Pain Model | Dose (µg) | Endpoint | Effect | Reversibility |
| Formalin Test (Late Phase) | 25, 50, 100 | Licking/Flinching | Dose-dependent suppression | N/A |
| Chronic Constriction Injury (CCI) | 25, 50, 100 | Mechanical Hyperalgesia | Dose-dependent inhibition | Reversed by strychnine (10 µg) |
| Chronic Constriction Injury (CCI) | 25, 50, 100 | Cold Hyperalgesia | Dose-dependent inhibition | Reversed by strychnine (10 µg) |
Data synthesized from Takahashi et al., 2015.[7]
Experimental Protocols
The following are detailed protocols for common in vivo pain models used to evaluate the efficacy of ALX-1393.
Formalin-Induced Inflammatory Pain Model
This model assesses the response to a persistent chemical noxious stimulus, which has two distinct phases: an acute, neurogenic phase (Phase I) and a subsequent inflammatory phase (Phase II).[9][10]
Materials:
-
ALX-1393 solution and vehicle
-
2.5% formalin solution in saline[11]
-
Observation chambers[11]
-
Syringes for administration and formalin injection
-
Timer
Procedure:
-
Habituation: Acclimate the animals (mice or rats) to the observation chambers for at least 60 minutes for 1-2 days prior to the experiment.[11]
-
Drug Administration: Administer ALX-1393 or vehicle via the desired route (e.g., intrathecal, intraperitoneal) at the appropriate time before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin into the plantar surface of the hind paw.[11]
-
Observation: Immediately after the injection, place the animal back into the observation chamber and record the cumulative time spent licking or flinching the injected paw.
-
Data Analysis: Compare the duration of licking/flinching between the ALX-1393-treated and vehicle-treated groups for both phases.
Caption: Experimental workflow for the formalin-induced pain model.
Hot Plate Test for Thermal Nociception
This test measures the latency to a thermal stimulus, which is indicative of central nociceptive processing.[12]
Materials:
-
Hot plate apparatus
-
Animal restrainer (e.g., transparent glass cylinder)[13]
-
Timer
Procedure:
-
Apparatus Setup: Set the hot plate temperature to a constant, noxious temperature (e.g., 52-55°C).[14]
-
Habituation: Acclimate the animals to the testing room for at least 30-60 minutes.[14]
-
Baseline Measurement: Place each animal on the hot plate and start the timer. Record the latency to the first sign of nociception (e.g., paw licking, jumping).[13] A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[12][14]
-
Drug Administration: Administer ALX-1393 or vehicle.
-
Post-Treatment Measurement: At the time of peak effect of the drug, repeat the hot plate test and record the latency.
-
Data Analysis: Compare the post-treatment latencies between the ALX-1393-treated and vehicle-treated groups.
Caption: Experimental workflow for the hot plate test.
Von Frey Test for Mechanical Allodynia
This test is used to assess mechanical sensitivity, particularly in models of neuropathic pain where a non-painful stimulus becomes painful.[15][16]
Materials:
-
Von Frey filaments of varying stiffness or an electronic Von Frey apparatus[15][17]
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Habituation: Acclimate the animals to the testing chambers on the mesh platform for 1-2 hours before testing.[17]
-
Baseline Measurement: Using the "up-down" method, determine the 50% paw withdrawal threshold.[15]
-
Induction of Neuropathy (if applicable): For neuropathic pain models, perform a procedure such as chronic constriction injury (CCI) of the sciatic nerve.[18]
-
Drug Administration: Administer ALX-1393 or vehicle.
-
Post-Treatment Measurement: At various time points after drug administration, re-assess the 50% paw withdrawal threshold.
-
Data Analysis: Compare the withdrawal thresholds between the ALX-1393-treated and vehicle-treated groups.
Caption: Experimental workflow for the Von Frey test.
Conclusion
ALX-1393 demonstrates significant promise as a novel analgesic by selectively inhibiting GlyT2 and enhancing inhibitory glycinergic neurotransmission. The protocols and data presented here provide a framework for the continued investigation of ALX-1393 and other GlyT2 inhibitors in preclinical in vivo pain models. Careful adherence to established experimental procedures is crucial for obtaining reliable and reproducible results in the development of new pain therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Glycine transporter inhibitors: A new avenue for managing neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine transport inhibitors for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholarworks.utep.edu [scholarworks.utep.edu]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 9. en.bio-protocol.org [en.bio-protocol.org]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Hot plate test - Wikipedia [en.wikipedia.org]
- 14. maze.conductscience.com [maze.conductscience.com]
- 15. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 16. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 17. protocols.io [protocols.io]
- 18. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Intrathecal Administration of Alx 1393 in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the intrathecal (i.t.) administration of Alx 1393, a selective glycine (B1666218) transporter-2 (GlyT2) inhibitor, in rat models. The protocols detailed below are based on established preclinical research and are intended to guide researchers in studying the antinociceptive effects of this compound.
Introduction
This compound is a potent and selective inhibitor of the neuronal glycine transporter-2 (GlyT2).[1][2] GlyT2 is crucial for regulating the concentration of glycine, a major inhibitory neurotransmitter, in the synaptic cleft within the spinal cord.[3][4] By blocking the reuptake of glycine into presynaptic terminals, this compound enhances glycinergic inhibitory neurotransmission, which plays a significant role in modulating pain signals.[2][5][6] Intrathecal administration delivers this compound directly to the cerebrospinal fluid (CSF), allowing for targeted action on the spinal cord and minimizing systemic exposure.[7][8] Studies have demonstrated the antinociceptive efficacy of intrathecally administered this compound in various acute and chronic pain models in rats.[3][5][9]
Mechanism of Action
The primary mechanism of action of this compound is the selective inhibition of GlyT2.[5][6] This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs).[2] The activation of these chloride-permeable ion channels results in hyperpolarization of the postsynaptic neuron, leading to an inhibitory effect on nociceptive signaling pathways in the dorsal horn of the spinal cord.[5] The antinociceptive effects of this compound can be reversed by the administration of a glycine receptor antagonist, such as strychnine, confirming its mechanism of action.[3][4]
Figure 1: Signaling pathway of this compound action.
Data Presentation
Table 1: Intrathecal this compound Dosage and Efficacy in Acute Pain Models
| Pain Model | Rat Strain | This compound Dose (µg, i.t.) | Primary Outcome Measure | Result | Citation |
| Tail Flick Test | Sprague-Dawley | 4, 20, 40 | Increased tail flick latency | Dose-dependent increase in antinociception | [3] |
| Hot Plate Test | Sprague-Dawley | 4, 20, 40 | Increased hot plate latency | Dose-dependent increase in antinociception | [3][9] |
| Paw Pressure Test | Sprague-Dawley | 4, 20, 40 | Increased vocalization threshold | Dose-dependent increase in antinociception | [3][9] |
| Formalin Test | Sprague-Dawley | 4, 20, 40 | Reduced pain behaviors | Dose-dependent inhibition in both early and late phases | [3] |
| Bladder Pain Model | Sprague-Dawley | 10, 30 | Decreased licking and freezing behaviors | Dose-dependent suppression of nociceptive behaviors | [10] |
Table 2: Intracerebroventricular this compound Dosage and Efficacy in Pain Models
| Pain Model | Rat Strain | This compound Dose (µg, i.c.v.) | Primary Outcome Measure | Result | Citation |
| Inflammatory Pain (Formalin Test) | Sprague-Dawley | 25, 50, 100 | Reduced late-phase pain response | Dose-dependent suppression of late-phase response | [4] |
| Neuropathic Pain (CCI) | Sprague-Dawley | 25, 50, 100 | Reduced mechanical and cold hyperalgesia | Dose-dependent inhibition of hyperalgesia | [4] |
Table 3: Effects of this compound on Motor Function
| Test | Rat Strain | This compound Dose (µg) | Route | Outcome | Citation |
| Rotarod Test | Sprague-Dawley | Up to 40 | Intrathecal | No effect on motor function | [3] |
| Rotarod Test | Sprague-Dawley | Up to 100 | Intracerebroventricular | No effect on motor performance | [4] |
Experimental Protocols
Protocol 1: Intrathecal Catheter Implantation
This protocol describes the surgical procedure for implanting a chronic intrathecal catheter in rats for repeated drug administration.
Materials:
-
Male Sprague-Dawley rats (200-285 g)[11]
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Polyethylene tubing (PE-10)
-
Dental cement
-
Sutures
-
Buprenorphine for post-operative analgesia
Procedure:
-
Anesthetize the rat and shave the surgical area over the cisterna magna.
-
Mount the rat in a stereotaxic frame and make a midline incision to expose the atlanto-occipital membrane.
-
Carefully incise the membrane and insert a PE-10 catheter into the subarachnoid space, advancing it caudally to the lumbar level.[11]
-
Secure the catheter in place with a small amount of dental cement and suture the muscle and skin layers.
-
Exteriorize the catheter at the back of the neck for drug administration.
-
Administer post-operative analgesics and allow the animal to recover for at least 5-7 days before drug administration.
-
Catheter placement can be confirmed by observing transient hind limb paralysis following a small injection of lidocaine.
Protocol 2: Intrathecal Administration of this compound
Materials:
-
This compound (free form or trifluoroacetic acid salt form is recommended for stability)[1]
-
Vehicle (e.g., saline or artificial CSF)
-
Hamilton syringe
Procedure:
-
Dissolve this compound in the appropriate vehicle to the desired concentration.
-
Gently restrain the rat and connect the Hamilton syringe to the exteriorized end of the intrathecal catheter.
-
Inject the desired volume of the this compound solution (typically 5-10 µL in rats) followed by a small flush of vehicle (e.g., 5 µL) to ensure complete delivery to the intrathecal space.[7]
-
Perform behavioral testing at specified time points after administration. The maximal effect of this compound is typically observed around 15 minutes post-administration, with significant effects lasting for about 60 minutes.[3]
Protocol 3: Assessment of Antinociception
A. Tail Flick Test (Thermal Nociception):
-
Place the rat in a restrainer.
-
Apply a focused beam of radiant heat to the ventral surface of the tail.
-
Record the latency for the rat to flick its tail away from the heat source.
-
A cut-off time (e.g., 10 seconds) should be used to prevent tissue damage.
B. Hot Plate Test (Thermal Nociception):
-
Place the rat on a heated surface maintained at a constant temperature (e.g., 55°C).
-
Record the latency for the rat to exhibit nociceptive behaviors such as licking a hind paw or jumping.
-
A cut-off time should be established to prevent injury.
C. Paw Pressure Test (Mechanical Nociception):
-
Apply a gradually increasing pressure to the dorsal surface of the rat's hind paw using an analgesiometer.
-
Record the pressure at which the rat withdraws its paw or vocalizes.
D. Formalin Test (Chemical Nociception):
-
Inject a dilute formalin solution (e.g., 5%) into the plantar surface of the rat's hind paw.
-
Observe and score the rat's pain-related behaviors (e.g., flinching, licking, biting the injected paw) in two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-60 minutes post-injection).[3]
Figure 2: Experimental workflow for this compound studies.
Conclusion
The intrathecal administration of this compound in rats serves as a valuable preclinical model for investigating the role of GlyT2 in nociception and for the development of novel analgesics. The protocols and data presented here provide a foundation for researchers to design and execute studies aimed at further elucidating the therapeutic potential of GlyT2 inhibitors for the treatment of pain. Careful adherence to surgical and experimental procedures is critical for obtaining reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 3. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Epidural and Intrathecal Drug Delivery in Rats and Mice for Experimental Research: Fundamental Concepts, Techniques, Precaution, and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effective Intrathecal Injection/Catheterization in Rats for CNS Drugs: Challenges and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. Glycine Transporter Type 2 (GlyT2) Inhibitor Ameliorates Bladder Overactivity and Nociceptive Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
Application Notes and Protocols for Alx 1393 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alx 1393 is a selective and reversible inhibitor of the glycine (B1666218) transporter 2 (GlyT2), a critical protein for regulating the concentration of the inhibitory neurotransmitter glycine in the synaptic cleft.[1] By blocking the reuptake of glycine into presynaptic neurons, this compound effectively elevates extracellular glycine levels, thereby augmenting inhibitory glycinergic neurotransmission.[1] This mechanism of action has established this compound as a significant research tool for exploring the role of the glycinergic system in various physiological and pathological states, most notably in the modulation of pain.[1] These application notes offer comprehensive protocols for the administration of this compound in mouse models, a summary of its pharmacological characteristics, and essential experimental considerations.
While this compound has been investigated in various preclinical models, publicly available data on its oral bioavailability in mice is limited. The available information suggests that its pharmacokinetic properties, including oral absorption, may be suboptimal. Reports indicate that this compound exhibits minimal brain penetration, a characteristic often associated with poor membrane permeability which is a key factor for efficient oral absorption.[2][3][4]
Pharmacological Properties and In Vivo Data
The following table summarizes the known in vitro and in vivo pharmacological and pharmacokinetic parameters of this compound. It is important to note the absence of specific oral bioavailability data in the reviewed literature.
| Parameter | Species | Model | Route of Administration | Effective Dose/Concentration | Observed Effect | Citation(s) |
| IC₅₀ (GlyT2) | Human/Mouse | Recombinant HEK293 cells | - | ~31 nM | Inhibition of [³H]glycine uptake | [5][6] |
| IC₅₀ (GlyT1) | Human/Mouse | Recombinant HEK293 cells | - | Low µM range | Inhibition of [³H]glycine uptake | [6] |
| Analgesia | Rat | Acute Pain Model | Intrathecal | 10–30 nmol | Potent antinociception | [7] |
| Analgesia | Rat | Inflammatory & Neuropathic Pain | Intracerebroventricular | 0.1–10 µg | Attenuated thermal hyperalgesia and mechanical allodynia | [7] |
| Brain Penetration | Mouse | - | Intravenous | - | Free brain/plasma ratio < 0.05 | [2] |
| Toxicity | Rat | - | Intrathecal | > 60 µg | Respiratory depression | [2] |
Signaling Pathway of this compound
Caption: Mechanism of action of this compound on glycinergic neurotransmission.
Experimental Protocols
1. Materials and Reagents
-
This compound (trifluoroacetic acid salt form is recommended for stability)[8]
-
Vehicle for administration:
-
Oral (gavage): 0.5% Carboxymethylcellulose sodium (CMC-Na) in sterile water[7]
-
Intravenous (IV): A mixture of DMSO, PEG300, Tween 80, and saline (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Intrathecal (IT): Sterile, preservative-free saline or artificial cerebrospinal fluid (aCSF)
-
-
Sterile syringes and needles (appropriate gauge for the route of administration)
-
Animal handling and restraint devices
-
Analytical balance and weighing paper
-
Vortex mixer and/or sonicator
2. Animal Models
-
Species: Mouse (specific strain, age, and weight should be appropriate for the experimental design)
-
Acclimation: Animals should be acclimated to the housing and experimental conditions for at least one week prior to the study.
-
Ethics: All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
3. Preparation of this compound Formulations
-
Oral Formulation (Suspension):
-
Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water.
-
Weigh the required amount of this compound.
-
Gradually add the this compound powder to the 0.5% CMC-Na solution while vortexing to create a homogenous suspension. Sonication may be used to aid dispersion if necessary.
-
-
Intravenous Formulation (Solution):
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix.
-
Finally, add saline to the desired final volume and mix thoroughly. The final solution should be clear.
-
-
Intrathecal Formulation (Solution):
-
Dissolve the required amount of this compound directly in sterile saline or aCSF to the desired final concentration.
-
4. Administration Protocols
-
Oral Administration (Gavage):
-
Accurately weigh the mouse to determine the correct dosing volume.
-
Gently restrain the mouse.
-
Use a gavage needle of appropriate size to deliver the this compound suspension directly into the stomach.
-
Administer the suspension slowly to prevent regurgitation. A typical volume for mice is 5-10 µL/g of body weight.
-
-
Intravenous Administration (Tail Vein Injection):
-
Place the mouse in a restrainer to expose the tail.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert a needle (e.g., 27-30 gauge) into one of the lateral tail veins and slowly inject the this compound solution.
-
-
Intrathecal Administration:
-
Anesthetize the mouse (e.g., with isoflurane).
-
Position the mouse to flex the spine.
-
The injection site is typically between the L5 and L6 vertebrae.
-
Carefully insert a needle into the intrathecal space. A characteristic tail flick is often observed upon successful entry.
-
Slowly inject the this compound solution (typically 5 µL for mice).
-
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound in a mouse pain model.
Conclusion
While direct evidence for the oral bioavailability of this compound in mice is lacking, its known pharmacokinetic limitations, such as poor brain penetration, suggest that oral absorption may be limited. Researchers should consider these properties when designing experiments. The provided protocols for various administration routes will enable the investigation of this compound's efficacy in preclinical models. Further studies are warranted to fully characterize the oral pharmacokinetics of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pnas.org [pnas.org]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for ALX-1393 in a Chronic Constriction Injury (CCI) Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ALX-1393, a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2), in the chronic constriction injury (CCI) model of neuropathic pain. The protocols are compiled from preclinical studies and are intended to serve as a guide for designing and conducting similar experiments.
Introduction
Chronic neuropathic pain is a debilitating condition arising from damage to the nervous system.[1] The glycine transporter 2 (GlyT2) plays a crucial role in regulating inhibitory neurotransmission in the spinal cord by clearing glycine from the synaptic cleft.[2][3] Inhibition of GlyT2 by compounds such as ALX-1393 enhances glycinergic signaling, which has been shown to alleviate neuropathic pain symptoms in animal models.[3][4][5] ALX-1393 has demonstrated significant antinociceptive effects in various preclinical pain models, including the CCI model, by reversing mechanical allodynia and thermal hyperalgesia.[6][7]
Mechanism of Action
ALX-1393 is a selective inhibitor of GlyT2, a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft.[2] By blocking GlyT2, ALX-1393 increases the extracellular concentration of glycine, thereby potentiating the activation of postsynaptic glycine receptors (GlyRs).[2][8] This enhancement of inhibitory glycinergic neurotransmission in the spinal cord helps to dampen the hyperexcitability of neurons that contributes to neuropathic pain.[9][10] The analgesic effects of ALX-1393 can be reversed by the glycine receptor antagonist, strychnine, confirming its mechanism of action through the glycinergic system.[6][11]
Quantitative Data Summary
The following table summarizes the dosages and administration routes of ALX-1393 used in the CCI model as reported in preclinical studies.
| Species | Administration Route | Dosage | Treatment Duration | Observed Effects in CCI Model | Reference |
| Rat | Intracerebroventricular (i.c.v.) | 25, 50, 100 µg | Single dose | Dose-dependent inhibition of mechanical and cold hyperalgesia. | [11] |
| Rat | Subcutaneous (s.c.) via osmotic pump | 0.2, 2, 20, 200 µg/kg/day | 14 days | Dose- and time-dependent amelioration of thermal hyperalgesia and mechanical allodynia. | [6][7] |
| Rat | Intrathecal (i.t.) | 10, 50, 100 µg | Single dose | A study by Hermanns et al. noted antinociception at doses of 100 µg. | [6][12] |
| Mouse | Intrathecal (i.t.) | 10 ng | Single dose | Reported as a minimal active dose with efficacy in neuropathic pain models. | [12] |
| Mouse | Intravenous (i.v.) | 0.3, 1 mg/kg | Single dose | Demonstrated antiallodynic effects in a partial peripheral nerve ligation model. | [5][6] |
| Mouse | Oral (p.o.) | 0.3, 1 mg/kg | Single dose | Effective in ameliorating pain-like behaviors. | [6] |
Experimental Protocols
Chronic Constriction Injury (CCI) Surgical Model
The CCI model is a widely used method to induce neuropathic pain in rodents.[13][14]
Materials:
-
Anesthetic (e.g., isoflurane)[16]
-
Surgical instruments (scissors, forceps, retractors)[16]
-
4-0 chromic gut or silk sutures[14]
-
Wound clips or sutures for skin closure[15]
-
Heating pad[16]
-
Ophthalmic ointment[16]
Procedure:
-
Anesthetize the rat using an appropriate anesthetic.[16]
-
Shave and disinfect the surgical area on the lateral surface of the midthigh.
-
Make a small skin incision and bluntly dissect through the biceps femoris muscle to expose the common sciatic nerve.[14][15]
-
Carefully free about 7-10 mm of the nerve from the surrounding connective tissue, proximal to the trifurcation.[14][16]
-
Loosely tie four ligatures (4-0 chromic gut or silk) around the sciatic nerve with approximately 1 mm spacing between them. The ligatures should be tightened until a brief twitch in the corresponding hind limb is observed.[14][17]
-
Close the muscle layer with sutures and the skin incision with wound clips.[15]
-
Place the animal on a heating pad for recovery. Postoperative care should be provided according to institutional guidelines.
-
Allow a recovery period of at least 3-7 days before commencing behavioral testing to allow for the development of neuropathic pain symptoms.[13][15]
Behavioral Testing for Neuropathic Pain
Behavioral tests are essential to quantify the development of neuropathic pain and the efficacy of ALX-1393.[18][19]
a. Mechanical Allodynia (von Frey Test):
-
Principle: Measures the paw withdrawal threshold to a non-painful mechanical stimulus.[18]
-
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow for acclimation.[20]
-
Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.[20]
-
A positive response is noted as a sharp withdrawal of the paw.
-
The 50% paw withdrawal threshold can be calculated using the up-down method.
-
b. Thermal Hyperalgesia (Plantar Test):
-
Principle: Measures the latency of paw withdrawal from a radiant heat source.
-
Procedure:
-
Place the animal in a glass-floored testing chamber and allow for acclimation.
-
Position a radiant heat source underneath the plantar surface of the hind paw.
-
Record the time taken for the animal to withdraw its paw.
-
A cut-off time is typically used to prevent tissue damage.
-
c. Cold Allodynia (Cold Plate Test):
-
Principle: Measures the response to a cold stimulus.[18]
-
Procedure:
-
Place the animal on a temperature-controlled cold plate (e.g., set at 4°C).
-
Record the latency to the first sign of a nocifensive response (e.g., paw lifting, licking, or jumping).[18]
-
ALX-1393 Administration Protocols
a. Intracerebroventricular (i.c.v.) Administration:
-
Surgically implant a guide cannula into the lateral ventricle of the rat brain under anesthesia.
-
Allow for a recovery period of at least one week.
-
Dissolve ALX-1393 in an appropriate vehicle (e.g., artificial cerebrospinal fluid).
-
On the day of the experiment, inject the desired dose (e.g., 25, 50, or 100 µg) through the guide cannula.[11]
-
Conduct behavioral testing at specific time points post-injection.
b. Continuous Subcutaneous (s.c.) Infusion:
-
Dissolve ALX-1393 in a suitable vehicle compatible with osmotic pumps.
-
Fill an osmotic minipump with the drug solution to deliver the desired daily dose (e.g., 0.2, 2, 20, or 200 µg/kg/day).[7]
-
Under anesthesia, implant the osmotic pump subcutaneously in the dorsal region of the rat.
-
Behavioral testing can be performed at various time points during the 14-day infusion period.[7]
c. Intrathecal (i.t.) Administration:
-
For acute dosing, perform a lumbar puncture between the L5 and L6 vertebrae in an anesthetized animal.[2]
-
A tail flick is often observed upon successful entry into the intrathecal space.[2]
-
Inject a small volume (e.g., 5-10 µL) of the ALX-1393 solution.
-
Conduct behavioral assessments at predetermined intervals post-injection.
Visualizations
Caption: Experimental workflow for evaluating ALX-1393 in a CCI model.
Caption: Mechanism of action of ALX-1393 at the glycinergic synapse.
References
- 1. Potential neuropathic pain treatment shows promise in Preclinical tests [medicaldialogues.in]
- 2. benchchem.com [benchchem.com]
- 3. Glycine transporter inhibitors as a novel drug discovery strategy for neuropathic pain [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Spinal antiallodynia action of glycine transporter inhibitors in neuropathic pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Long-term application of glycine transporter inhibitors acts antineuropathic and modulates spinal N-methyl-D-aspartate receptor subunit NR-1 expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 10. Glycine receptors and glycine transporters: targets for novel analgesics? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 14. CCI Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 15. criver.com [criver.com]
- 16. Video: Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats [jove.com]
- 17. aragen.com [aragen.com]
- 18. Methods for Evaluating Sensory, Affective and Cognitive Disorders in Neuropathic Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Voluntary and evoked behavioral correlates in neuropathic pain states under different social housing conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALX-1393 in Femur Bone Cancer Pain Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bone cancer pain is a debilitating condition characterized by a complex mixture of nociceptive and neuropathic pain mechanisms, often refractory to conventional analgesics.[1] A promising therapeutic strategy involves the modulation of inhibitory neurotransmission in the spinal cord. Glycine (B1666218) is a major inhibitory neurotransmitter, and its synaptic concentrations are regulated by glycine transporters (GlyTs). ALX-1393 is a potent and selective inhibitor of the neuronal glycine transporter 2 (GlyT2), which plays a crucial role in the reuptake of glycine at presynaptic terminals in the spinal cord.[2][3] By inhibiting GlyT2, ALX-1393 increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory glycinergic signaling and producing analgesic effects in various pain models.[2][4]
These application notes provide a comprehensive overview of the use of ALX-1393 in a preclinical mouse model of femur bone cancer pain. Detailed protocols for the induction of bone cancer, assessment of pain-related behaviors, and administration of ALX-1393 are provided, along with a summary of expected quantitative outcomes and a description of the underlying signaling pathways.
Data Presentation
The following tables summarize the key pharmacological properties of ALX-1393 and the quantitative data on its efficacy in a femur bone cancer pain model, as reported in the literature.
Table 1: In Vitro Pharmacology of ALX-1393
| Parameter | Species | Value | Reference |
| GlyT2 IC50 | Human/Mouse | ~25 nM | [5] |
| GlyT1 IC50 | Human | 4 µM | [5] |
Table 2: Efficacy of ALX-1393 in a Mouse Femur Bone Cancer Pain Model
| Pain Assessment | Treatment | Dose | Route | % Improvement in Pain Behavior | Reference |
| Mechanical Allodynia | ALX-1393 | Not Specified | IV or Oral | Significant Improvement | [1] |
| Guarding Behavior | ALX-1393 | Not Specified | IV or Oral | Significant Improvement | [1] |
| Limb-Use Abnormality | ALX-1393 | Not Specified | IV or Oral | Significant Improvement | [1] |
Note: The referenced study by Motohashi et al. (2014) demonstrated a significant improvement in pain-like behaviors with ALX-1393, though specific dose-response data for the femur bone cancer model was not detailed in the abstract. The data presented here reflects the qualitative description of "improved pain-like behaviors."[1]
Experimental Protocols
Protocol 1: Induction of Femur Bone Cancer in Mice
This protocol describes the establishment of a femur bone cancer model in C3H/HeN mice using NCTC 2472 tumor cells, as described by Motohashi et al. (2014).[1]
Materials:
-
C3H/HeN mice (male, 6-8 weeks old)
-
NCTC 2472 fibrosarcoma cells
-
Complete medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments (scalpel, forceps, micro-drill or 27-gauge needle)
-
Microsyringe (e.g., Hamilton syringe)
-
Bone wax
Procedure:
-
Cell Culture: Culture NCTC 2472 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2. Passage cells upon reaching 80-90% confluency.
-
Cell Preparation: On the day of surgery, harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Animal Preparation: Anesthetize the mouse using isoflurane. Shave and sterilize the surgical area over the right knee.
-
Femur Exposure: Make a small incision over the patella to expose the distal end of the femur.
-
Injection Site Creation: Gently retract the patella to expose the intra-articular surface of the femur. Create a small hole in the femur condyle using a micro-drill or a 27-gauge needle to access the intramedullary cavity.
-
Tumor Cell Injection: Using a microsyringe, slowly inject 10 µL of the NCTC 2472 cell suspension (2 x 10^5 cells) into the medullary cavity of the femur.
-
Sealing the Injection Site: Immediately after injection, seal the hole with bone wax to prevent tumor cell leakage and extracortical tumor growth.
-
Wound Closure: Reposition the patella and close the incision with sutures or surgical staples.
-
Post-operative Care: Administer post-operative analgesics as required and monitor the animal for signs of distress. Pain-related behaviors typically develop within 7-14 days.
Protocol 2: Assessment of Pain-Related Behaviors
2.1 Mechanical Allodynia (von Frey Test)
This test measures the paw withdrawal threshold in response to a mechanical stimulus.
Materials:
-
von Frey filaments of varying stiffness
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Acclimatization: Place the mice individually in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw ipsilateral to the tumor-injected femur. Start with a filament of intermediate stiffness.
-
Response Assessment: A positive response is a sharp withdrawal, flinching, or licking of the paw upon application of the filament.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. Briefly, if there is a response, use the next weaker filament; if there is no response, use the next stronger filament.
-
Data Recording: Record the filament strength that elicits a consistent withdrawal response.
2.2 Guarding Behavior
This is a measure of spontaneous pain.
Procedure:
-
Observe the mouse in its home cage or in an open field for a set period (e.g., 2 minutes).
-
Record the total duration of time the mouse holds the affected limb in a guarded position (lifted off the ground).
2.3 Limb-Use Abnormality
This assesses the functional impairment of the tumor-bearing limb.
Procedure:
-
Allow the mouse to move freely in an open field.
-
Score the use of the affected limb during ambulation using a 4-point scale:
-
4: Normal use
-
3: Slight limping
-
2: Clear limping
-
1: Partial non-use of the limb
-
0: Complete non-use of the limb
-
Protocol 3: Administration of ALX-1393
ALX-1393 can be administered via various routes, including intravenous (IV) or oral (PO) gavage.
Materials:
-
ALX-1393
-
Vehicle (e.g., saline, or a solution containing DMSO, Tween 80, and saline for less soluble compounds)
-
Syringes and needles appropriate for the route of administration
Procedure (Intravenous Administration):
-
Drug Preparation: Dissolve ALX-1393 in the appropriate vehicle to the desired concentration.
-
Animal Restraint: Gently restrain the mouse. The tail vein is the most common site for IV injection. Warming the tail with a heat lamp or warm water can help dilate the vein.
-
Injection: Slowly inject the prepared ALX-1393 solution into the tail vein.
-
Behavioral Assessment: Conduct behavioral testing at predetermined time points after administration to evaluate the onset and duration of the analgesic effect.
Mandatory Visualizations
Caption: Signaling pathway of ALX-1393 action.
Caption: Experimental workflow for testing ALX-1393.
References
- 1. Relief of cancer pain by glycine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mcgill.ca [mcgill.ca]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dokumen.pub [dokumen.pub]
- 5. Behavioral and neurochemical analysis of ongoing bone cancer pain in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ALX-1393 in Electrophysiology Patch-Clamp Recordings
For Researchers, Scientists, and Drug Development Professionals
Introduction
ALX-1393 is a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1][2][3] GlyT2 is predominantly located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft, which terminates inhibitory neurotransmission.[3] By blocking GlyT2, ALX-1393 increases the extracellular concentration of glycine, thereby enhancing the activation of postsynaptic glycine receptors (GlyRs).[1][3] This potentiation of inhibitory signaling makes ALX-1393 a valuable pharmacological tool for investigating the role of the glycinergic system in various physiological and pathological processes, particularly in the context of pain modulation and motor control.[2][4]
These application notes provide detailed protocols for the use of ALX-1393 in whole-cell patch-clamp electrophysiology, a summary of its pharmacological properties, and key experimental considerations.
Mechanism of Action
ALX-1393 selectively inhibits the GlyT2 transporter on the presynaptic terminal. This inhibition leads to an accumulation of glycine in the synaptic cleft. The elevated glycine concentration results in an enhanced activation of postsynaptic glycine receptors, which are ligand-gated chloride (Cl⁻) channels. The subsequent influx of chloride ions leads to hyperpolarization of the postsynaptic neuron, causing a reduction in its excitability and firing rate.[3][4]
References
Application Notes and Protocols for Measuring Glycine Tonic Currents with ALX 1393
These application notes provide a detailed protocol for researchers, scientists, and drug development professionals on how to measure glycine (B1666218) tonic currents using ALX 1393, a potent and selective inhibitor of the glycine transporter 1 (GlyT1).
Principle
Tonic glycine currents are generated by the continuous activation of extrasynaptic glycine receptors (GlyRs) by ambient extracellular glycine. The concentration of glycine in the synaptic cleft and surrounding extrasynaptic space is primarily regulated by GlyT1, a sodium and chloride-dependent transporter. By inhibiting GlyT1 with this compound, the reuptake of glycine is blocked, leading to an increase in the extracellular glycine concentration. This, in turn, enhances the activation of extrasynaptic GlyRs, resulting in a measurable increase in the tonic inhibitory current. This protocol details the use of whole-cell patch-clamp electrophysiology in brain slices to quantify this this compound-induced change in tonic glycine current.
Materials and Reagents
-
This compound: Prepare a stock solution in DMSO (e.g., 10 mM) and dilute to the final working concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.
-
Animals: Rodents (e.g., Wistar rats or C57BL/6 mice) of a specific age range suitable for the brain region of interest.
-
Artificial Cerebrospinal Fluid (aCSF): Composition in mM: 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose. The solution should be continuously bubbled with carbogen (B8564812) (95% O2 / 5% CO2) to maintain a pH of 7.4.
-
Slicing Solution: A modified, ice-cold aCSF solution, often with reduced CaCl2 and increased MgCl2 to minimize excitotoxicity during slicing.
-
Intracellular Solution: For whole-cell patch-clamp recording of inhibitory currents. A typical composition (in mM) is: 140 CsCl, 2 MgCl2, 10 HEPES, 0.2 EGTA, 2 Na2-ATP, 0.3 Na-GTP, and 5 QX-314 (to block voltage-gated sodium channels). The pH should be adjusted to 7.2-7.3 with CsOH.
-
Pharmacological Agents:
-
Strychnine (B123637): A competitive antagonist of glycine receptors, used to confirm the recorded current is mediated by GlyRs.
-
Bicuculline: A GABAA receptor antagonist, to isolate glycine-mediated currents.
-
TTX (Tetrodotoxin): To block action potential-dependent synaptic transmission.
-
APV and CNQX: To block NMDA and AMPA receptors, respectively, and isolate inhibitory currents.
-
Equipment
-
Vibrating microtome (vibratome)
-
Upright microscope with DIC optics and infrared illumination
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulators
-
Perfusion system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Pipette puller
-
Carbogen gas tank (95% O2 / 5% CO2)
Experimental Protocol
Brain Slice Preparation
-
Anesthetize the animal according to approved institutional protocols.
-
Perfuse the animal transcardially with ice-cold slicing solution.
-
Rapidly dissect the brain and place it in the ice-cold, carbogenated slicing solution.
-
Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) of the desired brain region (e.g., hippocampus, spinal cord, prefrontal cortex).
-
Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow the slices to recover for at least 1 hour at room temperature before recording.
Electrophysiological Recording
-
Transfer a single slice to the recording chamber under the microscope and continuously perfuse with carbogenated aCSF at a flow rate of 2-3 ml/min.
-
Add antagonists for GABAergic (e.g., 10 µM bicuculline), glutamatergic (e.g., 50 µM APV and 20 µM CNQX), and voltage-gated sodium channels (e.g., 0.5 µM TTX) to the aCSF to isolate glycine receptor-mediated currents.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a visually identified neuron.
-
Clamp the neuron at a holding potential of 0 mV to record outward currents mediated by chloride influx through glycine receptors.
-
Allow the holding current to stabilize for 5-10 minutes to establish a baseline.
Measurement of Glycine Tonic Current with this compound
-
Record a stable baseline holding current for at least 5 minutes.
-
Apply this compound (e.g., 100 nM - 1 µM) to the perfusion bath.
-
Observe and record the outward shift in the holding current, which corresponds to the enhancement of the tonic glycine current.
-
Continue recording until the effect of this compound reaches a steady state (typically 10-15 minutes).
-
To confirm that the observed current is mediated by glycine receptors, apply the glycine receptor antagonist strychnine (e.g., 1 µM) at the end of the experiment. This should block the this compound-induced current and return the holding current to near the baseline level.
Data Analysis
-
Measure the baseline holding current by averaging the current over a 1-2 minute period before this compound application.
-
Measure the steady-state holding current in the presence of this compound by averaging the current over a 1-2 minute period after the drug effect has plateaued.
-
The amplitude of the this compound-induced tonic glycine current is the difference between the steady-state current in this compound and the baseline current.
-
Analyze the data using appropriate statistical tests to determine the significance of the this compound effect.
Quantitative Data
The following tables summarize key quantitative data for this compound and its effects on glycine tonic currents.
Table 1: Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | Selective, non-competitive GlyT1 inhibitor | |
| IC50 for human GlyT1b | 3 nM | |
| IC50 for rat GlyT1b | 13 nM | |
| Selectivity | >1000-fold selective over GlyT2 and other transporters |
Table 2: Representative Effects of this compound on Glycine Tonic Currents
| Brain Region | Neuronal Population | This compound Concentration | Change in Holding Current (pA) | Reference |
| Medial Prefrontal Cortex | Layer V Pyramidal Neurons | 100 nM | ~20-30 pA | |
| Hippocampus | CA1 Pyramidal Neurons | 300 nM | Increase in tonic current amplitude | |
| Spinal Cord | Lamina II Neurons | 1 µM | Significant outward current |
Visualizations
Caption: Experimental workflow for measuring glycine tonic currents.
Alx 1393: Application Notes and Protocols for Spinal Cord Slice Recording Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alx 1393 is a potent and selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1][2][3] GlyT2 is a presynaptic transporter responsible for the reuptake of glycine from the synaptic cleft, thereby terminating glycinergic neurotransmission.[3][4][5] In the spinal cord, glycinergic interneurons play a crucial role in modulating nociceptive signaling and motor control.[5][6] By blocking GlyT2, this compound increases the extracellular concentration of glycine, leading to an enhancement of inhibitory glycinergic signaling.[2][7][8] This mechanism underlies its demonstrated antinociceptive effects in various pain models.[1][2][5] These properties make this compound a valuable pharmacological tool for investigating the role of glycinergic transmission in spinal cord circuitry and a potential therapeutic agent for pain management.[5]
This document provides detailed application notes and protocols for the use of this compound in spinal cord slice recording experiments, intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Signaling Pathway
This compound acts by competitively blocking the glycine transporter 2 (GlyT2) located on the presynaptic terminals of glycinergic neurons in the spinal cord. This inhibition prevents the reuptake of glycine from the synaptic cleft, leading to an accumulation of glycine. The elevated synaptic glycine concentration results in increased activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The influx of chloride ions through these receptors hyperpolarizes the postsynaptic neuron, leading to an enhanced inhibitory postsynaptic potential (IPSP) and a general suppression of neuronal excitability.
Quantitative Data Presentation
The following table summarizes the quantitative effects of this compound observed in spinal cord slice recording experiments.
| Parameter | Species | Preparation | Concentration | Effect | Reference |
| GlyT2 Inhibition (IC₅₀) | Human | Recombinant HEK293 cells | ~31 nM | Potent inhibition of glycine transport | [7] |
| Neuronal Action Potential Activity | Rat | Organotypic spinal cultures | 100 nM (EC₅₀) | Half-maximal reduction of spontaneous action potential firing | [3][4] |
| 1 µM | 88.3 ± 2.6% suppression of action potential activity | [3][4] | |||
| Tonic Glycinergic Current | Rat | Organotypic spinal cultures | 200 nM | Induction of a tonic current of -45.7 ± 11.6 pA | [4] |
| Evoked IPSCs (eIPSCs) | Mouse | Spinal cord slices | Not specified | Prolonged decay phase without affecting amplitude | [9] |
| Miniature IPSCs (mIPSCs) | Mouse | Spinal cord slices | Not specified | Significantly increased frequency | [9] |
Experimental Protocols
This section provides a detailed protocol for performing spinal cord slice recording experiments to investigate the effects of this compound.
Experimental Workflow
Materials
-
Animals: Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, postnatal day 14-21)
-
Reagents:
-
This compound
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Sucrose-based artificial cerebrospinal fluid (s-aCSF) for dissection (in mM): 210 sucrose, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 0.5 CaCl₂, 7 MgCl₂.
-
Artificial cerebrospinal fluid (aCSF) for recording (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 25 D-glucose, 2 CaCl₂, 1 MgCl₂.
-
Intracellular solution for patch pipettes (for recording IPSCs, in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 Mg-ATP, 0.3 Na-GTP, 5 QX-314. Adjusted to pH 7.3 with CsOH.
-
-
Equipment:
-
Vibrating microtome (vibratome)
-
Dissection tools
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Microscope with DIC optics
-
Micromanipulators
-
Glass micropipettes
-
Methods
1. Spinal Cord Slice Preparation
-
Anesthesia and Dissection:
-
Anesthetize the animal using an approved protocol.
-
Decapitate the animal and perform a laminectomy in ice-cold, oxygenated (95% O₂ / 5% CO₂) s-aCSF to expose the lumbar spinal cord.
-
Carefully dissect the lumbar enlargement of the spinal cord and transfer it to a petri dish containing ice-cold, oxygenated s-aCSF.
-
-
Slicing:
-
Embed the spinal cord in a block of low-melting-point agarose (B213101).
-
Mount the agarose block onto the vibratome stage.
-
Prepare 300-400 µm thick transverse slices in ice-cold, oxygenated s-aCSF.
-
-
Slice Recovery:
-
Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for 30 minutes.
-
Allow the slices to recover at room temperature for at least 1 hour before recording.
-
2. Whole-Cell Patch-Clamp Recording
-
Recording Setup:
-
Transfer a single slice to the recording chamber and continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min at room temperature.
-
Visualize neurons in the dorsal horn (e.g., substantia gelatinosa) using a microscope with DIC optics.
-
-
Obtaining a Recording:
-
Pull glass micropipettes to a resistance of 3-6 MΩ when filled with intracellular solution.
-
Approach a neuron and form a giga-ohm seal.
-
Rupture the cell membrane to obtain a whole-cell configuration.
-
-
Data Acquisition:
-
Record baseline spontaneous inhibitory postsynaptic currents (sIPSCs) or evoked IPSCs (eIPSCs) in voltage-clamp mode. For eIPSCs, place a stimulating electrode in the vicinity of the recorded neuron.
-
After obtaining a stable baseline recording for 5-10 minutes, bath-apply this compound at the desired concentration (e.g., 100 nM - 1 µM).
-
Continue recording for at least 10-15 minutes in the presence of this compound to observe its effects.
-
3. Data Analysis
-
Analyze the recorded data to determine the effects of this compound on:
-
IPSC Amplitude: The peak current of the IPSCs.
-
IPSC Frequency: The number of IPSCs per unit of time.
-
IPSC Decay Kinetics: The time it takes for the IPSC to decay, often fitted with an exponential function.
-
Tonic Current: A sustained, inward current induced by the increased ambient glycine concentration.
-
Conclusion
This compound is a powerful tool for studying the glycinergic system in the spinal cord. The protocols and data presented in this application note provide a framework for researchers to effectively utilize this compound in spinal cord slice recording experiments. Careful adherence to the experimental procedures will enable the reliable investigation of the effects of this compound on synaptic inhibition and neuronal excitability, contributing to a better understanding of spinal cord physiology and the development of novel analgesic therapies.
References
- 1. Whole-cell patch-clamp recordings on spinal cord slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Patch clamp recordings in spinal cord slices. [bio-protocol.org]
- 3. Whole-Cell Patch-Clamp Recordings on Spinal Cord Slices | Springer Nature Experiments [experiments.springernature.com]
- 4. forum.painresearcher.net [forum.painresearcher.net]
- 5. Different mechanisms regulate IPSC kinetics in early postnatal and juvenile hippocampal granule cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons [jove.com]
- 8. ics.org [ics.org]
- 9. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols for Glycine Uptake Assay Using Alx 1393
These application notes provide a detailed protocol for conducting a glycine (B1666218) uptake assay using Alx 1393, a selective inhibitor of the glycine transporter 2 (GlyT2), which also shows inhibitory activity against glycine transporter 1 (GlyT1) at higher concentrations.[1][2] This assay is crucial for researchers, scientists, and drug development professionals investigating the function of glycine transporters and screening for potential modulators.
Introduction
Glycine transporters, particularly GlyT1 and GlyT2, play a pivotal role in regulating glycine levels in the central nervous system.[3] Glycine acts as an essential co-agonist at N-methyl-D-aspartate (NMDA) receptors and as an inhibitory neurotransmitter.[4] Dysregulation of glycine transport is implicated in various neurological and psychiatric disorders, making GlyT1 and GlyT2 attractive therapeutic targets. This compound is a valuable pharmacological tool for studying the roles of these transporters.[3][5] The following protocol details a cell-based assay to measure the inhibitory activity of this compound on glycine uptake.
Data Presentation
The inhibitory potency of this compound and other reference compounds against human GlyT1 and GlyT2 is summarized in the table below. This data is critical for understanding the compound's selectivity profile.
| Compound | Target | IC50 | Selectivity | Reversibility | Reference |
| This compound | GlyT2 | 31 ± 2.7 nM | ~100-fold vs. GlyT1 | Reversible | [1][6] |
| GlyT1 | 4 µM | [1][2] | |||
| ORG25543 | GlyT2 | 16 nM | Highly Selective vs. GlyT1 | Irreversible | [1] |
| Bitopertin | GlyT1 | 25 nM | Selective for GlyT1 | Noncompetitive | [1] |
| ALX-5407 | GlyT1 | 3 nM | Selective for GlyT1 | - | [1] |
| Sarcosine | GlyT1 | Varies | Competitive Inhibitor | Reversible | [1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the glycine uptake assay.
Caption: Mechanism of GlyT2 inhibition by this compound.
Caption: Experimental workflow for the glycine uptake assay.
Experimental Protocols
This protocol describes a radiolabeled glycine uptake assay to determine the potency of this compound in cells expressing either GlyT1 or GlyT2.
Materials:
-
Cell Lines: HEK293 or COS7 cells stably or transiently expressing human GlyT1 or GlyT2.[1]
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.[1][4]
-
Radiolabeled Glycine: [³H]glycine.[1]
-
Test Compound: this compound (trifluoroacetic acid (TFA) salt form is recommended for stability).[2][4]
-
Vehicle Control: Dimethyl sulfoxide (B87167) (DMSO) or water, depending on the solvent for this compound.[7]
-
Lysis Buffer: 0.1 M NaOH or 1% SDS.[4]
-
Scintillation Fluid.
-
96-well cell culture plates.
-
Scintillation counter.
-
Protein Assay Kit (e.g., BCA).
Procedure:
-
Cell Plating:
-
Compound Preparation:
-
Prepare fresh solutions of this compound in the appropriate vehicle on the day of the experiment.[4]
-
Perform serial dilutions to create a range of concentrations for determining the IC50 value.
-
-
Glycine Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cells once with pre-warmed (37°C) assay buffer.[1]
-
Pre-incubation: Add the assay buffer containing various concentrations of this compound or vehicle control to the respective wells. Pre-incubate the plates for 10-30 minutes at 37°C.[1][4]
-
Initiation of Uptake: To start the uptake reaction, add the assay buffer containing a fixed concentration of [³H]glycine to each well.[1] The final glycine concentration should be carefully chosen (e.g., 10 µM).[7]
-
Incubation: Incubate the plates for a defined period, typically 10-20 minutes, at 37°C.[1][4]
-
Termination of Uptake: Rapidly terminate the glycine uptake by aspirating the solution and washing the cells multiple times with ice-cold assay buffer.[1][4]
-
Cell Lysis: Add lysis buffer (e.g., 0.1 M NaOH or 1% SDS) to each well to lyse the cells and release the intracellular contents.[1][4]
-
-
Measurement and Data Analysis:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a scintillation counter.[1]
-
In a parallel set of wells, determine the protein concentration using a standard protein assay to normalize the radioactivity counts.[4]
-
Calculate the percentage of inhibition of [³H]glycine uptake for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.[1][7]
-
Troubleshooting
-
Inconsistent IC50 Values:
-
Cell Line Variability: Differences in expression levels of the transporters between cell lines (e.g., HEK293 vs. COS7) can affect inhibitor potency.[4] Ensure consistent use of a single, well-characterized cell line.
-
Assay Conditions: Variations in incubation times, substrate concentration, and buffer composition can lead to variability.[4] Adhere strictly to a standardized protocol.
-
Compound Stability: this compound can be unstable.[4] Use the more stable TFA salt form and prepare fresh solutions for each experiment.[2][4] Avoid repeated freeze-thaw cycles.[4]
-
-
High Background/Non-Specific Uptake:
-
Insufficient Washing: Ensure rapid and thorough washing with ice-cold buffer to effectively stop the uptake and remove extracellular [³H]glycine.
-
Non-Transporter Mediated Uptake: Include control wells with mock-transfected cells (not expressing the transporter) to determine the level of non-specific glycine uptake.[6][7]
-
Conclusion
This protocol provides a robust framework for assessing the inhibitory activity of this compound on glycine transporters. Careful attention to experimental details and consistent application of the protocol are essential for obtaining reliable and reproducible data. This information is invaluable for the characterization of glycine transporter inhibitors and their potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing ALX-1393 Blood-Brain Barrier Permeability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the blood-brain barrier (BBB) penetration of ALX-1393.
Frequently Asked Questions (FAQs)
Q1: What is ALX-1393 and what is its primary mechanism of action?
ALX-1393 is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1][2][3] Its primary function is to block the reuptake of glycine in the central nervous system (CNS), which enhances inhibitory glycinergic neurotransmission.[1] This mechanism is a key target for pain modulation, and ALX-1393 has demonstrated significant antinociceptive effects in various preclinical pain models.[1][4]
Q2: What is the main challenge in the systemic administration of ALX-1393 for CNS-related effects?
The primary challenge is its poor penetration of the blood-brain barrier (BBB).[5] Studies have shown that ALX-1393 has a low brain-to-plasma concentration ratio, indicating that only a small fraction of the systemically administered drug reaches the brain.[5] This limitation necessitates the exploration of strategies to improve its CNS delivery.
Q3: What are the known off-target effects of ALX-1393?
At higher concentrations, ALX-1393 can inhibit the glycine transporter 1 (GlyT1).[5] Inhibition of GlyT1 can lead to adverse effects, including respiratory depression and motor impairment.[6] Therefore, it is crucial to maintain selectivity for GlyT2 to minimize these side effects.
Q4: What is the recommended form of ALX-1393 for experimental use and why?
The trifluoroacetic acid (TFA) salt form of ALX-1393 is recommended for experimental use.[2][7] This is because the free form and the hydrochloride salt of ALX-1393 have shown stability issues.[7] The TFA salt is more stable while retaining equivalent biological activity.[2][7]
Troubleshooting Guides
In Vitro Blood-Brain Barrier (BBB) Models
Issue: Low Transendothelial Electrical Resistance (TEER) values in our Transwell assay.
-
Possible Cause 1: Incomplete cell monolayer formation.
-
Solution: Ensure the appropriate seeding density of endothelial cells and co-culture cells (e.g., astrocytes, pericytes). Allow sufficient time for the cells to form a confluent monolayer. Visually inspect the monolayer using microscopy before proceeding with the experiment.
-
-
Possible Cause 2: Poor tight junction formation.
-
Solution: The presence of astrocytes and pericytes in co-culture is known to enhance the formation of tight junctions.[8] Ensure the health and proper function of these supporting cells. The addition of certain factors, such as hydrocortisone, to the culture medium can also promote tight junction protein expression.
-
-
Possible Cause 3: Inaccurate TEER measurement technique.
-
Solution: Ensure the electrode is properly placed in the center of the Transwell insert and the basolateral chamber without touching the cell monolayer. Allow the TEER values to stabilize before recording. Be aware that factors like temperature and media composition can influence TEER readings.[9]
-
-
Possible Cause 4: Cell passage number.
-
Solution: High passage numbers of endothelial cell lines can lead to a decrease in their ability to form tight barriers. Use cells within a recommended passage number range.
-
Issue: High variability in permeability assay results.
-
Possible Cause 1: Inconsistent cell monolayers.
-
Solution: Standardize the cell seeding and culture protocols to ensure consistent monolayer formation across all Transwell inserts.
-
-
Possible Cause 2: Leakage from the sides of the Transwell insert.
-
Solution: Ensure the Transwell inserts are properly seated in the wells and that there is no visible leakage.
-
-
Possible Cause 3: Instability of ALX-1393 in the assay medium.
In Vivo BBB Penetration Studies
Issue: Low and variable brain concentrations of ALX-1393 detected.
-
Possible Cause 1: Poor intrinsic BBB permeability.
-
Possible Cause 2: Active efflux by transporters like P-glycoprotein (P-gp).
-
Solution: Investigate if ALX-1393 is a substrate for P-gp or other efflux transporters at the BBB. Co-administration with a known P-gp inhibitor could clarify the role of efflux in its poor brain penetration.
-
-
Possible Cause 3: High variability in surgical procedures for microdialysis.
-
Solution: Standardize the stereotaxic surgery for probe implantation to ensure consistent placement in the target brain region.[11] Variability in probe location can lead to different local blood flow and tissue characteristics, affecting drug concentration.
-
-
Possible Cause 4: Inconsistent recovery in microdialysis.
-
Solution: Calibrate the microdialysis probe for in vivo recovery for each experiment. Factors such as perfusion flow rate can significantly impact recovery.[12]
-
Issue: Unexpected adverse effects in animal models at higher systemic doses.
-
Possible Cause: Off-target inhibition of GlyT1.
-
Solution: The observed side effects, such as motor impairment and respiratory distress, are likely due to the inhibition of GlyT1 at higher concentrations.[6] Conduct a thorough dose-response study to identify a therapeutic window that maximizes GlyT2 inhibition while minimizing GlyT1-related side effects.
-
Data Presentation
Table 1: In Vitro Inhibitory Potency of ALX-1393
| Transporter | Cell Line | IC50 | Reference |
| Human GlyT2 | HEK293 | 12 nM | [5] |
| Mouse GlyT2 | HEK293 | 100 nM | [5] |
| Human GlyT1 | HEK293 | 4 µM | [5] |
Table 2: In Vivo Brain Penetration of ALX-1393 in Mice
| Administration Route | Dose | Time Point | Free Brain/Plasma Ratio | Reference |
| Intravenous (i.v.) | 1 and 10 mg/kg | 60 min | < 0.05 | [5] |
Table 3: Summary of In Vivo Antinociceptive Effects of ALX-1393 in Rats
| Pain Model | Administration Route | Effective Dose Range | Observed Effects | Reference |
| Acute Pain (Formalin Test) | Intrathecal (i.t.) | 4 - 40 µg | Dose-dependent inhibition of pain behaviors in both early and late phases. | [4] |
| Inflammatory Pain (Formalin Test) | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Suppression of the late-phase response. | [10] |
| Neuropathic Pain (Chronic Constriction Injury) | Intracerebroventricular (i.c.v.) | 25 - 100 µg | Dose-dependent inhibition of mechanical and cold hyperalgesia. | [10] |
Experimental Protocols
Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay using a Transwell Model
-
Cell Culture:
-
Barrier Integrity Assessment:
-
Monitor the formation of a tight monolayer by measuring the Transendothelial Electrical Resistance (TEER) using a voltmeter.[13] Experiments should commence once TEER values are stable and indicative of a tight barrier.
-
-
Permeability Assay:
-
Add ALX-1393 (in its stable TFA salt form) to the apical (luminal) chamber.
-
At various time points, collect samples from the basolateral (abluminal) chamber.
-
Quantify the concentration of ALX-1393 in the collected samples using a validated analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) to quantify the rate of transport across the in vitro BBB model.
-
Protocol 2: In Vivo Brain Penetration Assessment using Microdialysis
-
Animal Preparation and Surgery:
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).[14]
-
-
ALX-1393 Administration and Sample Collection:
-
Administer ALX-1393 via the desired route (e.g., intravenous).
-
Collect dialysate samples at regular intervals into refrigerated vials.[11]
-
Collect time-matched blood samples to determine plasma drug concentrations.
-
-
Sample Analysis and Data Interpretation:
-
Analyze the concentration of ALX-1393 in the dialysate and plasma samples using a sensitive analytical method.
-
Determine the in vivo recovery of the probe to calculate the unbound brain extracellular fluid concentration.
-
Calculate the brain-to-plasma concentration ratio to assess BBB penetration.
-
Protocol 3: Brain Tissue Homogenization for Total Brain Concentration Measurement
-
Tissue Collection:
-
Homogenization:
-
Sample Processing and Analysis:
-
Centrifuge the homogenate to pellet cellular debris.
-
Extract ALX-1393 from the supernatant using an appropriate method (e.g., protein precipitation or solid-phase extraction).
-
Quantify the concentration of ALX-1393 in the extract using LC-MS/MS.
-
-
Data Calculation:
-
Calculate the total concentration of ALX-1393 in the brain tissue (e.g., in ng/g of tissue).
-
Mandatory Visualizations
Caption: Experimental workflow for improving and evaluating ALX-1393 BBB penetration.
Caption: Troubleshooting logic for low TEER values in in vitro BBB models.
Caption: Mechanism of action of ALX-1393 in enhancing glycinergic signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. ALX-1393 TFA | GlyT | | Invivochem [invivochem.com]
- 3. ALX 1393 | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 4. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Glycinergic Modulation of Pain in Behavioral Animal Models [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Novel Transwell Blood Brain Barrier Model Using Primary Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TEER measurement techniques for in vitro barrier model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Overview of Brain Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An in vitro Blood-brain Barrier Model to Study the Penetration of Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Collection of Frozen Rodent Brain Regions for Downstream Analyses [jove.com]
- 16. Mouse Brain Tissue Collection and Analysis [protocols.io]
- 17. NIBSC - Brain Tissue Preparation [nibsc.org]
- 18. Metabolomic Analysis of Rat Brain by High Resolution Nuclear Magnetic Resonance Spectroscopy of Tissue Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of Alx 1393 at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Alx 1393, particularly at high concentrations. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1][2][3] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons, particularly in the spinal cord and brainstem.[3] Its main function is to reuptake glycine from the synaptic cleft back into the presynaptic neuron. By inhibiting GlyT2, this compound increases the extracellular concentration of glycine in the synaptic cleft, which enhances inhibitory glycinergic neurotransmission.[3][4] This enhanced inhibition of nociceptive pathways is the basis for its analgesic effects.[3]
Q2: What are the known off-target effects of this compound at high concentrations?
At higher concentrations, this compound can cause motor impairment and respiratory depression.[3] These side effects are primarily attributed to the off-target inhibition of the glycine transporter 1 (GlyT1).[3][5] GlyT1 is expressed on astrocytes and plays a crucial role in regulating glycine levels at both inhibitory glycinergic synapses and excitatory N-methyl-D-aspartate (NMDA) receptors.[3]
Q3: What is the potency of this compound on its primary target (GlyT2) versus its off-target (GlyT1)?
This compound is significantly more potent at inhibiting GlyT2 than GlyT1. However, at micromolar concentrations, it can also inhibit GlyT1. The half-maximal inhibitory concentrations (IC50) from various studies are summarized below.
Quantitative Data Summary
| Transporter | Species | Cell Line | IC50 (nM) | Reference |
| GlyT2 | Human | HEK293 | 12 | [6] |
| Mouse | HEK293 | 100 | [6] | |
| Rat | - | - | - | |
| Xenopus tropicalis | - | 52.1 | [7] | |
| COS7 | COS7 | 31 | [8] | |
| GlyT1 | Human | HEK293 | 4000 (4 µM) | [5][6] |
Q4: What are the consequences of off-target GlyT1 inhibition?
Inhibition of GlyT1 leads to an increase in extracellular glycine.[9] Since glycine acts as a co-agonist at NMDA receptors, elevated glycine levels can potentiate NMDA receptor activity.[9] This potentiation is thought to contribute to the toxic phenotypes observed at high doses of this compound, such as respiratory depression, which is a known effect of some GlyT1 inhibitors.[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Animal exhibits ataxia, limb weakness, or impaired coordination after this compound administration. | The dose of this compound is likely too high, leading to off-target inhibition of GlyT1.[3] | - Reduce the dose of this compound. Refer to the dose-response data in the literature to select a lower dose that has been shown to be effective for analgesia with minimal motor side effects. - Consider a different route of administration. For example, intrathecal administration can target the spinal cord more specifically, potentially reducing systemic side effects.[3] |
| Inconsistent analgesic effects are observed at doses that do not produce motor side effects. | This could be due to suboptimal dosing, timing of assessment, or variability in drug delivery. | - Re-evaluate the dose-response curve. - Ensure the timing of the behavioral assessment coincides with the peak effect of the drug. This is typically 15-60 minutes after intrathecal administration.[3] - Verify the accuracy of the drug administration technique, for instance, by confirming intrathecal catheter placement. |
| Animals appear sedated or show signs of respiratory distress. | This is a serious adverse effect, likely due to a high dose of this compound and significant GlyT1 inhibition.[3] | - Immediately discontinue the experiment and provide supportive care to the animal. - In future experiments, use a significantly lower dose. |
| Inconsistent IC50 values in in vitro GlyT1/GlyT2 inhibition assays. | Several factors could contribute to this variability: - Cell Line Differences: Expression levels and the cellular environment of transfected transporters can vary between cell lines (e.g., HEK293 vs. COS7).[9] - Assay Methodology: Discrepancies in experimental protocols, such as incubation times, substrate concentration, and buffer composition, can lead to variability.[9] - Compound Stability: The free form and hydrochloride salt of this compound can be unstable.[1][5][9] | - Use a single, well-characterized cell line for all comparative assays. - Strictly adhere to a standardized protocol. - Use the trifluoroacetic acid (TFA) salt form of this compound, which is more stable.[1][5][9] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determination of IC50 Values for this compound on GlyT1 and GlyT2
This protocol describes a cell-based assay to determine the inhibitory potency of this compound on glycine transporters.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293 or COS7) in appropriate growth medium.
- Transfect the cells with plasmids encoding either human GlyT1 or human GlyT2 using a suitable transfection reagent.
- Plate the transfected cells in 24- or 48-well plates and allow them to grow for 24-48 hours to ensure sufficient transporter expression.[9]
2. Glycine Uptake Assay:
- Wash the cells with a pre-warmed Krebs-Ringer-HEPES (KRH) buffer.
- Pre-incubate the cells for 10-20 minutes with varying concentrations of this compound or a vehicle control in KRH buffer.
- Initiate glycine uptake by adding KRH buffer containing a fixed concentration of radiolabeled [³H]glycine and unlabeled glycine.
- Incubate for a defined period (e.g., 10-15 minutes) at 37°C.[9]
- Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold KRH buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
- Measure the radioactivity in the cell lysates using a scintillation counter.
- Determine the protein concentration in each well to normalize the data.
3. Data Analysis:
- Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.
Visualizations
Caption: Workflow for determining IC50 values of this compound.
Caption: Off-target signaling of this compound via GlyT1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Alx 1393 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alx 1393 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1] GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons, particularly in the spinal cord and brainstem.[1] Its main role is to reuptake glycine from the synaptic cleft back into the presynaptic neuron. By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission.[1] This amplified inhibitory signaling in nociceptive pathways is the basis for its analgesic effects.[1]
Q2: What are the potential side effects of this compound in vivo?
The primary potential side effects of this compound observed in vivo are motor impairment and respiratory depression.[1][2] These adverse effects are typically seen at higher doses and are attributed to the off-target inhibition of glycine transporter 1 (GlyT1).[1]
Q3: Why does off-target inhibition of GlyT1 cause side effects?
GlyT1 is expressed on astrocytes and plays a role in regulating glycine levels at both inhibitory glycinergic synapses and excitatory N-methyl-D-aspartate (NMDA) receptors.[1] Glycine is a co-agonist at the NMDA receptor. Inhibition of GlyT1 at high concentrations of this compound can lead to an over-potentiation of NMDA receptor activity, contributing to the observed toxicities like respiratory depression.[3]
Q4: Is this compound stable in solution?
The free form and hydrochloride salt of this compound can be unstable. It is recommended to use the trifluoroacetic acid (TFA) salt form (this compound TFA), which exhibits greater stability while maintaining equivalent biological activity.[4] It is advisable to prepare fresh solutions for each experiment and avoid multiple freeze-thaw cycles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Inconsistent or lack of analgesic effect | 1. Suboptimal Dosage: The effective dose can vary based on the animal model and pain modality. 2. Poor Blood-Brain Barrier Penetration: this compound has limited ability to cross the blood-brain barrier.[2] 3. Compound Instability: Degradation of the compound can lead to reduced efficacy.[4] | 1. Conduct a Dose-Response Study: Determine the optimal dose for your specific experimental setup. 2. Consider Route of Administration: Intrathecal or intracerebroventricular administration is more effective for targeting central nervous system effects.[5] 3. Use a Stable Form: Utilize the TFA salt of this compound and prepare fresh solutions.[4] |
| Animal exhibits motor impairment (ataxia, limb weakness) | Dose is too high: This is likely due to off-target inhibition of GlyT1.[1] | Reduce the Dose: Refer to the dose-response data to select a lower dose that provides analgesia with minimal motor side effects. Intrathecal doses up to 40 µg in rats have been shown to be effective without causing motor dysfunction.[6] |
| Animal shows signs of respiratory distress | High Dose Leading to Significant GlyT1 Inhibition: This is a serious adverse effect.[1][2] | Immediate Action: Discontinue the experiment for the affected animal and provide supportive care according to institutional guidelines. Future Experiments: Significantly lower the dose of this compound. |
| Variability in experimental results | 1. Inconsistent Drug Administration: Inaccurate delivery of the compound. 2. Timing of Behavioral Assessment: The peak effect of the drug may be missed. | 1. Verify Administration Technique: Ensure accurate and consistent delivery, especially for intrathecal injections. 2. Optimize Assessment Timing: The peak analgesic effect of intrathecally administered this compound is typically observed 15-60 minutes post-administration.[1] |
Quantitative Data Summary
Table 1: In Vivo Dose-Response of Intrathecal this compound in Rats
| Dose (µg, i.t.) | Analgesic Effect | Motor Function (Rotarod Test) | Respiratory Effect | Reference |
| 4 | Dose-dependent antinociceptive effects | Not affected | Not reported | [6] |
| 20 | Dose-dependent antinociceptive effects | Not affected | Not reported | [6] |
| 40 | Dose-dependent antinociceptive effects | Not affected | Not reported | [6] |
| 60 | Not reported | Severe motor impairment | Major respiratory depression | [1][2] |
| 100 | Significant antinociception | Remarkable motor deficits | Remarkable respiratory depression | [1][5] |
Experimental Protocols
Rotarod Test for Motor Coordination in Rats
Objective: To assess the effect of this compound on motor coordination and balance.
Materials:
-
Rotarod apparatus
-
Test animals (rats)
-
This compound solution and vehicle control
-
Syringes for administration
-
Timer
Procedure:
-
Acclimation: Acclimate the rats to the testing room for at least 30-60 minutes before the test.
-
Training:
-
For 2-3 consecutive days before testing, train the animals on the rotarod.
-
Set the rotarod to a low, constant speed (e.g., 4-5 rpm) or an accelerating protocol (e.g., 4 to 40 rpm over 5 minutes).
-
Conduct 2-3 trials per day, with each trial lasting up to 5 minutes.
-
-
Baseline Measurement: On the day of the experiment, record the baseline latency to fall for each rat before any treatment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intrathecal).
-
Testing: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the rat back on the rotarod and record the latency to fall.
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle control group. A significant decrease in latency to fall indicates motor impairment.
Formalin Test for Nociception in Rats
Objective: To evaluate the analgesic efficacy of this compound in a model of persistent pain.
Materials:
-
Observation chamber with a clear floor
-
5% formalin solution
-
Syringes (for formalin and drug administration)
-
Timer
-
This compound solution and vehicle control
Procedure:
-
Acclimation: Place the rat in the observation chamber for at least 30 minutes to acclimate.
-
Drug Administration: Administer this compound or vehicle at a predetermined time before the formalin injection.
-
Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation: Immediately after the injection, return the rat to the chamber and start the timer. Observe the animal's behavior for a set period (e.g., 60 minutes).
-
Data Recording: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic:
-
Early Phase: 0-5 minutes post-injection.
-
Late Phase: 15-60 minutes post-injection.
-
-
Data Analysis: Compare the duration of nociceptive behaviors between the this compound-treated and vehicle control groups for both phases. A significant reduction in these behaviors indicates an analgesic effect.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Alx 1393 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Alx 1393 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). Its primary mechanism of action is to block the reuptake of glycine from the synaptic cleft into presynaptic neurons. This leads to an increased concentration of glycine in the synapse, which in turn enhances inhibitory neurotransmission mediated by glycine receptors.[1][2]
Q2: What is the recommended form of this compound for in vitro studies?
It is highly recommended to use the trifluoroacetic acid (TFA) salt of this compound. The free base and hydrochloride salt forms of this compound have been reported to have stability issues. The TFA salt offers greater stability while maintaining equivalent biological activity.[3][4]
Q3: What are the known off-target effects of this compound?
While this compound is selective for GlyT2, it can inhibit the glycine transporter 1 (GlyT1) at higher concentrations. The IC50 for GlyT1 is in the low micromolar range, whereas for GlyT2 it is in the nanomolar range.[1][3][5][6] Inhibition of GlyT1 can lead to potentiation of NMDA receptor activity, which may result in undesired side effects in some experimental systems.[3]
Q4: What is the solubility of this compound and how should I prepare stock solutions?
This compound has limited aqueous solubility. The most common solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (B87167) (DMSO). A solubility of up to 100 mg/mL in DMSO has been reported with the aid of ultrasonication and warming to 60°C. For in vitro experiments, it is crucial to keep the final DMSO concentration in the culture medium low (typically ≤0.5%) to avoid solvent-induced toxicity.
Data Presentation
In Vitro Efficacy of this compound
| Assay Type | Cell Line/System | Effective Concentration (IC50/EC50) | Reference |
| [³H]glycine uptake | HEK293 cells expressing human GlyT2 | 12 nM | [6] |
| [³H]glycine uptake | COS7 cells expressing GlyT2 | 31 ± 2.7 nM | [1][5] |
| Electrophysiology (inhibition of GlyT2-mediated currents) | Xenopus laevis oocytes expressing GlyT2 | ~25 nM | [6] |
| Reduction of spontaneous action potential firing | Organotypic spinal cultures | 100 ± 31 nM (half maximal effect) | [7] |
| Induction of tonic glycinergic currents | Commissural interneurons in spinal ventral horn | 200 nM | [7] |
| Inhibition of [³H]glycine uptake | HEK293 cells expressing human GlyT1 | 4 µM | [6] |
Solubility of this compound TFA Salt
| Solvent | Reported Solubility | Conditions | Reference |
| DMSO | 100 mg/mL | With ultrasonication and warming to 60°C | [4] |
| Aqueous Buffers (e.g., PBS, cell culture media) | Not readily available | Empirically determine for your specific buffer | [4] |
Experimental Protocols
In Vitro Glycine Uptake Assay
Objective: To determine the inhibitory potency (IC50) of this compound on GlyT1 and GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Krebs-Ringer-HEPES (KRH) buffer)
-
[³H]glycine
-
This compound (TFA salt)
-
Scintillation counter
Procedure:
-
Cell Plating: Seed the transfected cells in 24- or 48-well plates and grow to confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubation: Wash the cells with pre-warmed KRH buffer and then pre-incubate with varying concentrations of this compound or vehicle control for 10-20 minutes at 37°C.[3]
-
Initiate Uptake: Add KRH buffer containing a fixed concentration of [³H]glycine to each well.
-
Incubation: Incubate the plates for 10-15 minutes at 37°C.[3]
-
Terminate Uptake: Rapidly aspirate the solution and wash the cells multiple times with ice-cold KRH buffer.[3]
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).[3]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials and measure radioactivity.
-
Data Analysis: Normalize the data to protein concentration and calculate IC50 values by fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
Objective: To assess the potential cytotoxic effects of this compound on neuronal or other relevant cell lines.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Cell culture medium
-
This compound (TFA salt)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of this compound concentrations for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the treatment period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well.
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Read the absorbance at 590 nm with a reference wavelength of 620 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Electrophysiological Recording in Spinal Cord Slices
Objective: To measure the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in spinal cord neurons.
Materials:
-
Rodent spinal cord slices
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp setup
-
This compound (TFA salt)
Procedure:
-
Slice Preparation: Prepare acute spinal cord slices from rodents as per standard protocols.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the dorsal horn.
-
Baseline Recording: Record baseline spontaneous or evoked IPSCs.
-
Compound Application: Bath-apply this compound at the desired concentration (e.g., 200 nM) and continue recording.[7]
-
Data Analysis: Analyze changes in the amplitude, frequency, and decay kinetics of IPSCs. An increase in the decay time of IPSCs is an expected outcome of GlyT2 inhibition.[2]
-
Washout: Perfuse the slice with drug-free aCSF to assess the reversibility of the effects.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer | Low aqueous solubility of the compound. | 1. Use the TFA salt form of this compound.[4] 2. Prepare a high-concentration stock in DMSO and perform serial dilutions. Keep the final DMSO concentration below 0.5%.[4] 3. Consider using a lower final concentration of this compound. |
| Inconsistent IC50 values | 1. Variability in cell lines (e.g., different expression levels of GlyT2). 2. Differences in assay conditions (incubation times, substrate concentration). 3. Compound instability. | 1. Use a consistent and well-characterized cell line.[3] 2. Standardize the experimental protocol.[3] 3. Use the stable TFA salt and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles.[3] |
| Unexpected cytotoxicity in cell-based assays | 1. High concentrations of DMSO in the final working solution. 2. Off-target effects at high concentrations of this compound. 3. Contamination of the compound. | 1. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤0.5%). 2. Perform a dose-response curve to determine the therapeutic window and use concentrations as close to the GlyT2 IC50 as possible. 3. Use a high-purity compound from a reputable supplier. |
| No effect observed in functional assays | 1. Inactive compound due to improper storage or handling. 2. Insufficient concentration to inhibit the target. 3. The experimental system is not sensitive to GlyT2 inhibition. | 1. Use fresh aliquots of the compound and verify its activity with a positive control. 2. Confirm the concentration range based on published IC50 values. 3. Ensure your cell line or tissue expresses functional GlyT2. |
| Variability in electrophysiology recordings | 1. Fluctuation in slice health. 2. Inconsistent drug application. 3. Run-down of synaptic responses. | 1. Ensure proper slice preparation and recovery. 2. Use a stable perfusion system for consistent drug delivery. 3. Monitor baseline responses for stability before applying the compound. |
Mandatory Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Glycine Uptake Assay
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic for Compound Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Alx 1393 experimental variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alx 1393 in their experiments. The information is designed to address specific issues related to experimental variability and ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1][2] GlyT2 is predominantly found on the presynaptic terminals of glycinergic neurons, particularly in the spinal cord and brainstem.[1] Its primary role is the reuptake of glycine from the synaptic cleft back into the presynaptic neuron. By inhibiting GlyT2, this compound elevates the extracellular concentration of glycine, which in turn enhances inhibitory glycinergic neurotransmission.[1][2] This mechanism is the foundation of its analgesic effects observed in preclinical pain models.[1]
Q2: Which form of this compound is recommended for experimental use?
It is highly recommended to use the trifluoroacetic acid (TFA) salt form of this compound.[3][4] The free base and hydrochloride salt versions of this compound have demonstrated instability.[3][4] The TFA salt offers improved stability while maintaining equivalent biological activity.[3][4]
Q3: Does this compound have off-target effects?
Yes, at higher concentrations, this compound can inhibit the glycine transporter 1 (GlyT1).[1][5] This off-target activity is thought to be responsible for some of the adverse effects seen at high doses, such as motor impairment and respiratory depression.[1][5] GlyT1 is crucial for regulating glycine levels at both inhibitory glycinergic synapses and excitatory N-methyl-D-aspartate (NMDA) receptors.[1]
Q4: What are the known solubility characteristics of this compound?
This compound has limited aqueous solubility. The most reliable data indicates good solubility in Dimethyl Sulfoxide (DMSO). For in vivo formulations, co-solvents such as PEG300 and Tween 80 are often used in combination with saline.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in In Vitro Assays
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Compound Stability | Use the more stable trifluoroacetic acid (TFA) salt of this compound.[6] Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.[6] |
| Cell Line Variability | The expression levels of GlyT2 can differ between cell lines (e.g., HEK293, COS7), affecting inhibitor potency.[6] Use a consistent and well-characterized cell line for all comparative experiments. Consider validating key findings in a secondary cell line.[6] |
| Assay Methodology | Minor variations in protocols, such as incubation times, substrate concentration (e.g., [³H]glycine), and buffer composition, can lead to significant variability.[6] Strictly adhere to a standardized protocol. |
| Solubility Issues | Ensure this compound is fully dissolved in the stock solution (e.g., DMSO) before further dilution into aqueous assay buffers. Precipitates can lead to inaccurate concentrations. |
| High Non-Specific Binding (Radioligand Assays) | High non-specific binding can obscure the specific signal. Optimize blocking agents (e.g., BSA), adjust incubation time and temperature, and optimize washing steps to reduce non-specific binding.[7][8] |
Issue 2: High Variability or Lack of Efficacy in In Vivo Studies
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| Inadequate Dosing | The effective dose of this compound can vary based on the animal model, pain type, and administration route. Conduct a dose-response study to identify the optimal dose for your specific experimental setup.[5] |
| Poor CNS Permeability | This compound has limited central nervous system permeability.[5][9] For targeting central mechanisms, intrathecal (i.t.) or intracerebroventricular (i.c.v.) administration is generally more effective than systemic routes.[5][10] |
| Compound Instability | Use the stable TFA salt of this compound and prepare fresh formulations for each experiment.[5] |
| Timing of Behavioral Assessment | Ensure that the timing of your behavioral tests aligns with the peak effect of the drug, which is typically 15-60 minutes following intrathecal administration.[1] |
Issue 3: Observation of Motor Side Effects in Animal Models
Potential Causes & Solutions
| Potential Cause | Recommended Solutions |
| High Dosage Leading to Off-Target Effects | The observed motor impairments, such as ataxia or limb weakness, are likely due to off-target inhibition of GlyT1 at high doses.[1] Reduce the dose of this compound. A thorough dose-response study is crucial to establish a therapeutic window that provides analgesia with minimal motor deficits.[1] |
| Route of Administration | Systemic administration may require higher doses to achieve efficacy, increasing the risk of off-target effects. Consider a more targeted route of administration, such as intrathecal injection, to minimize systemic exposure.[1] |
| Sedation or Respiratory Distress | These are serious adverse effects indicative of a high dose and significant GlyT1 inhibition. Immediately reduce the dosage in subsequent experiments and ensure careful monitoring of the animals. |
Data Presentation
Comparative In Vitro Potency of Glycine Transporter Inhibitors
| Compound | Target | IC50 | Selectivity | Reversibility | Reference |
| This compound | GlyT2 | 31 ± 2.7 nM | ~100-fold vs. GlyT1 | Reversible | [2] |
| GlyT1 | 4 µM | [2] | |||
| ORG25543 | GlyT2 | 16 nM | Highly Selective vs. GlyT1 | Irreversible | [2] |
| Bitopertin | GlyT1 | 25 nM | Selective for GlyT1 | Noncompetitive | [2][11] |
| Sarcosine | GlyT1 | Varies | Competitive Inhibitor | Reversible | [2] |
Experimental Protocols
[³H]Glycine Uptake Assay for IC50 Determination
This protocol details the methodology for measuring the inhibitory potency of compounds like this compound on glycine transporters expressed in mammalian cells.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
[³H]glycine (radiolabeled glycine)
-
Test compound (this compound) at various concentrations
-
Lysis buffer (e.g., 0.1 M NaOH or a commercial cell lysis reagent)
-
Scintillation fluid and a scintillation counter
Procedure:
-
Cell Plating: Seed the GlyT1- or GlyT2-expressing cells into 96-well plates and allow them to grow to confluence.
-
Compound Incubation:
-
On the day of the assay, wash the cells with pre-warmed assay buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 10-30 minutes at the desired temperature (room temperature or 37°C).[2]
-
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to start the uptake process.[2]
-
Incubation: Incubate the plates for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.[2]
-
Termination of Uptake: Stop the reaction by rapidly aspirating the uptake solution and washing the cells multiple times with ice-cold assay buffer.[2]
-
Cell Lysis: Add lysis buffer to each well to lyse the cells.[2]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the non-specific uptake by including wells with a high concentration of a known inhibitor.
-
Subtract the non-specific uptake from all other measurements to get the specific uptake.
-
Calculate the percentage of inhibition of [³H]glycine uptake for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Electrophysiological Recording in Spinal Cord Slices
This protocol outlines the procedure for assessing the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in spinal cord neurons.
Materials:
-
Rodent pups (e.g., rat or mouse)
-
Vibratome or tissue slicer
-
Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O₂ / 5% CO₂
-
Recording chamber for electrophysiology
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes for whole-cell recording
-
Intracellular solution for patch pipettes
-
This compound
Procedure:
-
Slice Preparation:
-
Anesthetize the animal and dissect the spinal cord in ice-cold, oxygenated aCSF.
-
Prepare transverse slices (e.g., 300-400 µm thick) using a vibratome.[2]
-
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least one hour to allow for recovery.[2]
-
Recording:
-
Place a slice in the recording chamber and continuously perfuse with oxygenated aCSF.
-
Establish a whole-cell patch-clamp recording from a neuron in the dorsal horn.
-
Record baseline glycinergic IPSCs.
-
-
Compound Application: Bath-apply this compound at the desired concentration and record the changes in the amplitude, frequency, and decay kinetics of the IPSCs.
-
Washout: Perfuse the slice with drug-free aCSF to assess the reversibility of the compound's effects.[2]
-
Data Analysis: Compare the IPSC parameters before, during, and after the application of this compound to determine its effect on glycinergic transmission.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bitopertin | GlyT | TargetMol [targetmol.com]
Technical Support Center: ALX1393 Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ALX1393, a selective glycine (B1666218) transporter 2 (GlyT2) inhibitor. This resource offers troubleshooting advice and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which form of ALX1393 is recommended for experimental use?
A1: It is highly recommended to use the trifluoroacetic acid (TFA) salt of ALX1393 for all experimental purposes.[1] The free base and hydrochloride salt forms of ALX1393 have been reported to be unstable.[1] The TFA salt offers enhanced stability while maintaining equivalent biological activity.[1]
Q2: Why is the free base form of ALX1393 less stable?
A2: The free base of ALX1393 possesses functional groups, including a secondary amine and a carboxylic acid, which are susceptible to degradation. The instability of the free base form can lead to inconsistent results in biological assays and inaccurate quantification. The TFA salt form provides a more stable alternative for reliable experimental outcomes.
Q3: What is the mechanism of action of ALX1393?
A3: ALX1393 is a selective inhibitor of the glycine transporter 2 (GlyT2).[1] By blocking GlyT2, it prevents the reuptake of glycine from the synaptic cleft, leading to an increase in extracellular glycine concentrations. This enhances inhibitory glycinergic neurotransmission, which is a key mechanism for its potential therapeutic effects, such as in pain management.
Troubleshooting Guide: Stability Issues
This guide addresses specific issues that may arise during experiments with different forms of ALX1393.
Issue 1: Inconsistent or lower-than-expected potency in in-vitro assays.
-
Possible Cause: Degradation of ALX1393 free base in solution.
-
Troubleshooting Steps:
-
Switch to TFA Salt: If you are using the free base or hydrochloride salt, switch to the more stable ALX1393 TFA salt.[1]
-
Freshly Prepare Solutions: Prepare solutions of ALX1393 immediately before use. Avoid storing solutions of the free base for extended periods, even at low temperatures.
-
pH of Assay Buffer: Ensure the pH of your experimental buffer is within a stable range for the compound. For amine-containing compounds, extreme pH values can accelerate degradation.
-
Stability-Indicating Assay: Use a validated stability-indicating HPLC method to assess the purity of your compound stock and working solutions.
-
Issue 2: Appearance of unknown peaks in HPLC analysis over time.
-
Possible Cause: Chemical degradation of the ALX1393 molecule.
-
Troubleshooting Steps:
-
Identify Degradation Pathways: Based on the structure of ALX1393, potential degradation pathways include oxidation of the secondary amine, and hydrolysis of the ether linkage, or decarboxylation.
-
Forced Degradation Study: Conduct a forced degradation study to intentionally degrade the compound and identify potential degradation products. This will help in developing a stability-indicating analytical method.
-
Storage Conditions: Store the solid compound and solutions under appropriate conditions (e.g., protected from light, at low temperatures, under an inert atmosphere) to minimize degradation.
-
Data Presentation: Comparative Stability
While specific quantitative data for ALX1393 is not publicly available, the following tables illustrate how comparative stability data between the TFA salt and free base would be presented. These are for illustrative purposes only.
Table 1: Illustrative Purity of ALX1393 Forms under Accelerated Stability Conditions (40°C/75% RH)
| Time Point | ALX1393 TFA Salt (% Purity) | ALX1393 Free Base (% Purity) |
| Initial | 99.8 | 99.7 |
| 1 Month | 99.5 | 95.2 |
| 3 Months | 99.2 | 88.9 |
| 6 Months | 98.9 | 75.4 |
Table 2: Illustrative Purity of ALX1393 Forms in Solution (pH 7.4 buffer at Room Temperature)
| Time Point | ALX1393 TFA Salt (% Purity) | ALX1393 Free Base (% Purity) |
| Initial | 99.8 | 99.7 |
| 24 Hours | 99.6 | 92.1 |
| 48 Hours | 99.3 | 85.3 |
| 72 Hours | 99.0 | 78.6 |
Experimental Protocols
Protocol 1: Forced Degradation Study of ALX1393
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.
-
Objective: To assess the stability of ALX1393 TFA salt and free base under various stress conditions.
-
Materials:
-
ALX1393 TFA salt and free base
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
Validated HPLC method with a photodiode array (PDA) detector
-
-
Methodology:
-
Acid Hydrolysis: Dissolve ALX1393 in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve ALX1393 in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve ALX1393 in a solution containing 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid ALX1393 to 70°C for 48 hours.
-
Photostability: Expose solid ALX1393 to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC-PDA method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control to identify and quantify degradation products.
-
Protocol 2: Stability-Indicating HPLC Method for ALX1393
-
Objective: To develop an HPLC method capable of separating ALX1393 from its potential degradation products.
-
Instrumentation: HPLC with a PDA detector.
-
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A time-gradient program that allows for the separation of all relevant peaks.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where ALX1393 and its degradation products have significant absorbance.
-
Column Temperature: 30°C
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Mechanism of action of ALX1393 as a GlyT2 inhibitor.
Caption: Workflow for comparative stability testing of ALX1393 forms.
References
Technical Support Center: Administration of Alx 1393 for Minimizing Motor Deficits
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Alx 1393 in experimental settings, with a focus on minimizing motor deficits.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1] GlyT2 is primarily located on presynaptic terminals of glycinergic neurons, particularly in the spinal cord and brainstem. Its main function is to reuptake glycine from the synaptic cleft back into the presynaptic neuron. By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, which in turn enhances inhibitory glycinergic neurotransmission. This enhanced inhibition of nociceptive pathways is the basis for its analgesic effects.[1]
Q2: What are the potential motor side effects associated with this compound administration?
While this compound is investigated for its therapeutic effects, motor deficits can occur, especially at higher doses. These side effects can manifest as ataxia (impaired coordination), limb weakness, and general motor impairment.[1] In severe cases, respiratory depression has also been observed.[1]
Q3: What is the underlying cause of motor deficits observed with this compound?
Motor deficits associated with this compound are primarily attributed to its off-target inhibition of the glycine transporter 1 (GlyT1) at higher concentrations.[1] GlyT1 is expressed on astrocytes and plays a role in regulating glycine levels at both inhibitory glycinergic synapses and excitatory N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 can lead to a broader disruption of glycinergic signaling, contributing to motor side effects.[1]
Q4: Is the stability of the this compound compound a concern for experimental consistency?
Yes, the stability of this compound can be a factor. The free form and hydrochloride salt of this compound have been reported to be unstable. It is highly recommended to use the trifluoroacetic acid (TFA) salt form (this compound TFA), which exhibits greater stability while maintaining equivalent biological activity. For optimal results, prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Guide: Minimizing Motor Deficits
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Solution |
| Animal exhibits ataxia, limb weakness, or impaired coordination after this compound administration. | The dose of this compound is likely too high, leading to off-target inhibition of GlyT1. | - Reduce the dose of this compound. Refer to the dose-response data in Table 1 to select a lower dose that has been shown to be effective for analgesia with minimal motor side effects. - Consider a different route of administration. Intrathecal or intracerebroventricular administration can target the central nervous system more specifically, potentially reducing the systemic exposure and off-target effects that can lead to motor deficits. |
| Inconsistent analgesic effects are observed at doses that do not produce motor deficits. | This could be due to suboptimal dosing, timing of assessment, or variability in drug delivery. | - Re-evaluate the dose-response curve for your specific animal model and pain assay. - Ensure the timing of the behavioral assessment coincides with the peak effect of the drug. This is typically between 15 and 60 minutes following intrathecal administration. - Verify the accuracy of your drug administration technique. For intrathecal injections, confirm proper catheter placement. |
| Animals appear sedated, making it difficult to assess motor function accurately. | It can be challenging to distinguish between sedation and true motor impairment. | - Observe the animal's posture and righting reflex. A sedated animal may be inactive but will typically maintain a normal posture and will right itself if placed on its back. An animal with motor impairment may have an abnormal posture (e.g., splayed limbs) and difficulty righting itself. - Assess the animal's response to stimuli. A sedated animal may have a delayed or reduced response to a gentle touch or sound, whereas an animal with motor impairment may attempt to respond but be unable to do so in a coordinated manner. - Utilize a graded scale for sedation. This can help to standardize observations. |
| Severe adverse effects, such as respiratory distress, are observed. | This is a critical issue, likely caused by a dose of this compound that is well above the therapeutic window and causing significant GlyT1 inhibition. | - Immediately discontinue the experiment for the affected animal and provide supportive care in accordance with your institution's animal care guidelines. - For all future experiments, significantly reduce the administered dose. This is a clear indicator that the current dose is toxic. |
Data Presentation
Table 1: Dose-Response of this compound on Analgesia and Motor Function in Rats (Intrathecal Administration)
| Dose (µg) | Analgesic Effect | Motor Function (Rotarod Test) | Reference(s) |
| 4 | Dose-dependent increase in analgesia | No significant effect | [2] |
| 20 | Dose-dependent increase in analgesia | No significant effect | [2] |
| 40 | Maximal analgesic effect | No significant effect | [2] |
| 60 | Not reported | Severe motor impairment and respiratory depression | [1] |
| 100 | Significant antinociception | Remarkable side effects including respiratory depression and motor deficits | [1] |
Table 2: In Vitro Potency of this compound
| Transporter | IC50 | Cell Line | Reference(s) |
| GlyT2 | ~31 nM | COS7 | [3] |
| GlyT1 | ~4 µM | HEK293 | [4] |
Experimental Protocols
Protocol 1: Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance in rodents following the administration of this compound.
Materials:
-
Rotarod apparatus
-
Test animals (rats or mice)
-
This compound solution and vehicle control
-
Syringes for administration
-
Timer
Procedure:
-
Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Training: For 2-3 consecutive days before testing, train the animals on the rotarod. You can use either a constant low speed (e.g., 4-5 rpm) for 5-minute trials or an accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes). Conduct 2-3 trials per day.[1]
-
Baseline Measurement: On the day of the test, record the baseline latency to fall for each animal before any drug administration. A trial ends when the animal falls off the rod or clings to it for two complete rotations.[1]
-
Drug Administration: Administer this compound or a vehicle control through the desired route (e.g., intrathecal, intraperitoneal).
-
Testing: At predetermined time points after administration (e.g., 15, 30, 60, and 120 minutes), place the animal back on the rotarod and record the latency to fall.[1]
-
Data Analysis: Compare the latency to fall between the this compound-treated group and the vehicle control group at each time point. A significant decrease in the latency to fall in the treated group is indicative of motor impairment.[1]
Protocol 2: Beam Walk Test for Fine Motor Coordination
Objective: To assess fine motor coordination and balance.
Materials:
-
Elevated narrow beam (e.g., 1 meter long, 1-2 cm wide) with a start platform and a home cage at the end
-
Video recording equipment (optional, for detailed analysis)
-
Test animals
-
This compound solution and vehicle control
Procedure:
-
Acclimation and Training: Acclimate the animals to the testing room. Train them to traverse the beam from the start platform to the home cage for 2-3 days before testing.[1]
-
Baseline Measurement: Before drug administration, record the time it takes for each animal to cross the beam and the number of foot slips (errors).[1]
-
Drug Administration: Administer this compound or a vehicle control.
-
Testing: At specified time points after administration, place the animal on the start platform and record the traversal time and the number of foot slips.[1]
-
Data Analysis: Compare the traversal time and the number of foot slips between the treated and control groups. An increase in either of these measures suggests impaired motor coordination.[1]
Mandatory Visualizations
Caption: GlyT2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound effects.
References
- 1. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral tests in rodent models of stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differentiation of Rodent Behavioral Phenotypes and Methylphenidate Action in Sustained and Flexible Attention Tasks - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ALX1393 & Glycine Transporter Selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the selectivity of ALX1393 for the glycine (B1666218) transporter 2 (GlyT2) over glycine transporter 1 (GlyT1). This resource includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
ALX1393 Selectivity Profile
ALX1393 is a potent and selective inhibitor of GlyT2.[1][2][3] Its primary mechanism of action involves blocking the reuptake of glycine at presynaptic terminals, which enhances inhibitory glycinergic neurotransmission.[1][4] This makes it a valuable tool for studying the role of GlyT2 in various physiological and pathological processes, including pain.[2][5][6]
Quantitative Analysis of ALX1393 Selectivity
The following table summarizes the in vitro potency of ALX1393 against GlyT2 and GlyT1, highlighting its selectivity. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to block 50% of the transporter's activity.
| Transporter | IC50 (ALX1393) | Selectivity (GlyT1/GlyT2) | Reference |
| GlyT2 | 31 ± 2.7 nM | ~100 to 200-fold | [1][2][3] |
| GlyT1 | 4 µM | [1][6][7] |
Note: IC50 values can vary slightly between different experimental systems and conditions.
Experimental Protocols
A common method to determine the potency and selectivity of glycine transporter inhibitors is the [³H]glycine uptake assay in recombinant cell lines.
[³H]Glycine Uptake Assay
Objective: To measure the inhibition of [³H]glycine uptake by ALX1393 in cells expressing either GlyT1 or GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.[1][2][3]
-
Cell culture medium (e.g., DMEM with 10% FBS).[1]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[1]
-
[³H]glycine (radiolabeled glycine).[1]
-
ALX1393.
-
Scintillation counter.
-
Cell lysis buffer (e.g., 0.1 M NaOH).[1]
Procedure:
-
Cell Culture: Culture HEK293 or COS7 cells expressing either GlyT1 or GlyT2 in appropriate culture dishes.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of ALX1393 for a specific duration.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to initiate the uptake process.
-
Termination of Uptake: After a defined incubation period, rapidly wash the cells with ice-cold assay buffer to stop the uptake.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[1]
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the ALX1393 concentration.[1]
Caption: Workflow for an in vitro glycine uptake assay.
Troubleshooting and FAQs
Q1: We are observing inconsistent IC50 values for ALX1393 in our GlyT2 inhibition assays. What could be the cause?
A1: Inconsistent IC50 values can arise from several factors:
-
Cell Line Variability: Different cell lines (e.g., HEK293 vs. COS7) can have varying expression levels of the transfected transporters, which can affect the apparent potency of the inhibitor.[8] It is recommended to use a single, consistent cell line for all comparative experiments.
-
Assay Conditions: Variations in incubation times, temperature, and buffer composition can all impact the results. Ensure these parameters are kept consistent across all experiments.
-
Compound Stability: ALX1393 may have stability issues in certain solutions.[5] It is advisable to prepare fresh solutions of the compound for each experiment.
Q2: In our in vivo studies, we are observing motor side effects at higher doses of ALX1393. Is this expected?
A2: Yes, this is a known issue. While ALX1393 is highly selective for GlyT2, at higher concentrations, it can inhibit GlyT1.[2][3] GlyT1 is also involved in regulating glycine levels, and its inhibition can lead to off-target effects, including motor impairment and respiratory depression.[9] It is crucial to perform careful dose-response studies to identify a therapeutic window that provides the desired analgesic effect without significant motor side effects.[9]
Q3: What is the mechanism of action of ALX1393, and how does it lead to analgesia?
A3: ALX1393 selectively inhibits GlyT2, which is primarily located on presynaptic terminals of glycinergic neurons.[1] Under normal conditions, GlyT2 is responsible for the reuptake of glycine from the synaptic cleft. By blocking this transporter, ALX1393 increases the extracellular concentration of glycine, thereby enhancing inhibitory signaling through glycine receptors.[1][4] This enhanced inhibition in the spinal cord can dampen the transmission of pain signals.[6]
Q4: How does the selectivity of ALX1393 compare to other GlyT2 inhibitors like ORG25543?
A4: Both ALX1393 and ORG25543 are potent GlyT2 inhibitors with IC50 values in the nanomolar range.[2][3] However, ORG25543 is reported to be more selective for GlyT2 over GlyT1 and acts as an irreversible inhibitor.[2] In contrast, ALX1393 is a reversible inhibitor and exhibits some off-target activity at GlyT1 at higher concentrations.[1][2]
Q5: Does ALX1393 cross the blood-brain barrier?
A5: ALX1393 has limited ability to cross the blood-brain barrier.[2][3][7] This is an important consideration for in vivo studies, as the route of administration will significantly impact its central nervous system effects.
Caption: ALX1393 mechanism of action at a glycinergic synapse.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling [mdpi.com]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Results in Alx 1393 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Alx 1393. The following information is designed to address specific issues that may arise during experimentation and provide solutions for obtaining reliable and interpretable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2).[1][2][3][4] GlyT2 is predominantly found on presynaptic terminals of glycinergic neurons, particularly in the spinal cord and brainstem.[3][5] Its main role is the reuptake of glycine from the synaptic cleft back into the presynaptic neuron.[3] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, which in turn enhances inhibitory glycinergic neurotransmission.[2][3] This enhanced inhibitory signaling in nociceptive pathways is the foundation of its analgesic properties.[3]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of this compound is the inhibition of the glycine transporter 1 (GlyT1) at higher concentrations.[3] While this compound is significantly more selective for GlyT2, its inhibition of GlyT1 can lead to undesirable side effects.[3] GlyT1 is located on astrocytes and modulates glycine concentrations at both inhibitory glycinergic synapses and excitatory N-methyl-D-aspartate (NMDA) receptors.[3][6]
Q3: What are the potential consequences of off-target GlyT1 inhibition?
Inhibition of GlyT1 can lead to an elevation of extracellular glycine levels, which potentiates NMDA receptor activity since glycine acts as a co-agonist at this receptor.[6] This off-target effect has been linked to a toxic phenotype in animal studies, including motor impairment and respiratory depression, which are similar to toxicities observed with first-generation GlyT1 inhibitors.[3][6][7]
Q4: How can the stability of this compound be ensured during experiments?
This compound has known stability issues.[6] It is recommended to use the trifluoroacetic acid (TFA) salt form of this compound, which is more stable while retaining its biological activity.[4][6] Always prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles to ensure compound integrity.[6]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in GlyT1/GlyT2 Inhibition Assays
Possible Causes:
-
Cell Line Differences: The expression levels of GlyT1 and GlyT2, as well as the cellular environment, can vary between different cell lines (e.g., HEK293, COS7), affecting the apparent potency of the inhibitor.[6]
-
Assay Methodology: Variations in experimental protocols, such as incubation times, substrate concentration (e.g., [³H]glycine), and buffer composition, can lead to inconsistent IC50 values.[6]
-
Compound Stability: Degradation of this compound can result in reduced potency and variability in results.[6]
Solutions:
-
Standardize Cell Lines: Use a single, well-characterized cell line for all comparative assays to ensure consistency.[6] Validating findings in a second cell line can also be beneficial.[6]
-
Adhere to a Standardized Protocol: Strictly follow a detailed and consistent experimental protocol. Refer to the provided In Vitro Glycine Uptake Assay protocol below for guidance.[6]
-
Ensure Compound Stability: Use the more stable TFA salt of this compound.[4][6] Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[6]
Issue 2: Unexpected Physiological Effects in Animal Studies (e.g., motor impairment, respiratory distress)
Possible Causes:
-
High Dosage: The administered dose of this compound may be too high, leading to significant off-target inhibition of GlyT1.[3]
-
Route of Administration: Systemic administration may lead to broader off-target effects compared to more targeted delivery methods.[3]
Solutions:
-
Conduct Dose-Response Studies: Perform a thorough dose-response study to identify the therapeutic window that provides analgesia with minimal side effects.[3][6] For instance, in rats, intrathecal doses up to 40 µg have shown analgesic effects without motor impairment, whereas 60 µg induced motor deficits.[3]
-
Optimize Route of Administration: Consider a more targeted route of administration, such as intrathecal injection, to minimize systemic exposure and off-target effects.[3]
-
Utilize Comparator Compounds: Include a more selective GlyT2 inhibitor or a specific GlyT1 inhibitor in your studies to differentiate between on-target and off-target effects.[6]
-
Monitor Glycine Levels: Measure glycine concentrations in relevant biological fluids or tissues to correlate with the observed physiological outcomes.[6]
Data Presentation
Table 1: Comparative In Vitro Potency of Glycine Transporter Inhibitors
| Compound | Target | IC50 | Selectivity | Reversibility | Reference |
| This compound | GlyT2 | 31 ± 2.7 nM | ~100-fold vs. GlyT1 | Reversible | [8][9] |
| GlyT1 | 4 µM | [8] | |||
| ORG25543 | GlyT2 | 16 nM | Highly Selective vs. GlyT1 | Irreversible | [8] |
| Sarcosine | GlyT1 | Varies | Competitive Inhibitor | Reversible | [8] |
| Bitopertin | GlyT1 | 25 nM | Selective for GlyT1 | Noncompetitive | [8] |
| ALX-5407 | GlyT1 | 3 nM | Selective for GlyT1 | [8] |
Experimental Protocols
Protocol 1: In Vitro Glycine Uptake Assay
This protocol details the methodology for determining the potency and selectivity of glycine transporter inhibitors in a cell-based assay.[8]
Objective: To measure the inhibition of [³H]glycine uptake by this compound in cells expressing either GlyT1 or GlyT2.[8]
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2[8]
-
Cell culture medium (e.g., DMEM with 10% FBS)[8]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)[8]
-
[³H]glycine (radiolabeled glycine)[8]
-
This compound (TFA salt recommended) and other test compounds[6][8]
-
96-well cell culture plates[8]
-
Scintillation fluid and counter[8]
Procedure:
-
Cell Plating: Seed the GlyT1- or GlyT2-expressing cells into 96-well plates and grow to confluence.[8]
-
Compound Incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of this compound or vehicle for 10-30 minutes.[8]
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well.[8]
-
Incubation: Incubate the plates for 10-20 minutes at 37°C.[6][8]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.[8]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[6][8]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure radioactivity.[6][8]
-
Data Analysis: Normalize data to protein concentration.[6] Determine IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Protocol 2: In Vivo Administration in Rodent Models
Objective: To assess the analgesic effects of this compound in preclinical pain models.
Materials:
-
This compound (TFA salt)[5]
-
Vehicle (e.g., for intravenous administration: DMSO, PEG300, Tween 80, and saline)[5]
-
Rodent models of pain (e.g., formalin test, von Frey test for mechanical allodynia)[5]
Procedure:
-
Drug Preparation: Prepare the this compound solution in the chosen vehicle at the desired concentration.[5]
-
Administration: Administer this compound via the selected route (e.g., intravenous, intraperitoneal, or intrathecal). For intrathecal administration in mice, a typical volume is 5 µL.[5]
-
Behavioral Testing: Assess pain-related behaviors at various time points post-administration to determine the onset and duration of the analgesic effect.[5] For the von Frey test, assessments can be done at 15, 30, 60, and 120 minutes post-injection.[5] For the formalin test, pain behaviors are typically recorded during the early (0-5 min) and late (15-30 min) phases after formalin injection.[5]
Mandatory Visualizations
Caption: this compound mechanism of action: Inhibition of GlyT2 enhances glycinergic neurotransmission.
Caption: Experimental workflow for determining the IC50 value of this compound.
Caption: Logical relationship of high-dose this compound leading to adverse effects via GlyT1 inhibition.
References
- 1. pnas.org [pnas.org]
- 2. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating the Glycinergic Effects of Alx 1393: A Comparative Guide with Strychnine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental effects of Alx 1393, a selective glycine (B1666218) transporter 2 (GlyT2) inhibitor, and strychnine (B123637), a glycine receptor antagonist. The data presented herein demonstrates how strychnine is critically used to validate that the pharmacological effects of this compound are mediated through the enhancement of glycinergic neurotransmission.
Mechanism of Action: A Tale of Two Glycine Modulators
This compound exerts its effects by blocking the reuptake of glycine from the synaptic cleft into presynaptic neurons. This leads to an increased concentration of glycine in the synapse, thereby potentiating the activity of postsynaptic glycine receptors and enhancing inhibitory neurotransmission. This mechanism has shown promise for inducing antinociceptive, or pain-reducing, effects in various preclinical models.[1][2][3]
Strychnine, in contrast, is a competitive antagonist of postsynaptic glycine receptors.[4] It directly blocks the action of glycine, thereby inhibiting glycinergic neurotransmission.[5] This action leads to disinhibition of motor neurons and can result in convulsions and hyperexcitability.[4][5] The opposing actions of this compound and strychnine make the latter an essential tool for confirming the mechanism of action of the former. If the effects of this compound are indeed due to increased glycine levels, they should be reversible by the application of strychnine.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo studies, highlighting the potency of this compound and its interaction with strychnine.
Table 1: In Vitro Potency of this compound
| Target | Assay | Species | IC50 | Reference |
| GlyT2 | [³H]glycine uptake | COS7 cells | 31 ± 2.7 nM | [4][6] |
| GlyT1 | [³H]glycine uptake | COS7 cells | ~4 µM | [7] |
| GlyT2 | Glycine-induced currents | Xenopus laevis oocytes | ~25 nM | [7] |
Table 2: In Vivo Antinociceptive Effects of this compound and Reversal by Strychnine
| Pain Model | Species | This compound Dose (Intrathecal) | Strychnine Dose (Intrathecal) | Effect of this compound | Reversal by Strychnine | Reference |
| Acute Pain (Thermal & Mechanical) | Rat | 4, 20, 40 µg | Not specified | Dose-dependent antinociception | Complete reversal | [1] |
| Inflammatory Pain (Formalin Test) | Rat | 25, 50, 100 µg (i.c.v.) | 10 µg (i.c.v.) | Suppression of late-phase pain | Complete reversal | [2] |
| Neuropathic Pain (CCI) | Rat | 25, 50, 100 µg (i.c.v.) | 10 µg (i.c.v.) | Dose-dependent reduction of hyperalgesia | Complete reversal | [2] |
| Bladder Pain (CYP-induced) | Rat | 3 µg | 10 µg | Increased intercontraction interval and threshold pressure | Significant reversal | [8] |
Table 3: Electrophysiological Effects of this compound and Reversal by Strychnine
| Preparation | This compound Concentration | Effect | Strychnine Application | Reversal by Strychnine | Reference |
| Organotypic spinal cultures | 200 nM | Induces a tonic current (-45.7 ± 11.6 pA) | Yes | Significant reversal | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental logic, the following diagrams were generated using Graphviz.
Caption: Mechanism of this compound and strychnine at a glycinergic synapse.
Caption: Workflow for validating this compound's mechanism using strychnine.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and comparison.
In Vivo Model of Neuropathic Pain and Behavioral Testing
a. Chronic Constriction Injury (CCI) Model
-
Species: Male Sprague-Dawley rats (200-250g).
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic agent.
-
Surgical Procedure: Expose the common sciatic nerve at the mid-thigh level. Place four loose ligatures around the nerve with a spacing of about 1 mm between each. The ligatures should be tightened until a slight constriction of the nerve is visible.
-
Post-operative Care: Administer analgesics and monitor the animals for signs of distress.
b. Von Frey Test for Mechanical Allodynia
-
Acclimatization: Place rats in individual compartments on an elevated mesh floor and allow them to acclimate for at least 30 minutes.[10]
-
Filament Application: Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.[10] The filament is pressed against the paw until it bends.
-
Response: A positive response is a sharp withdrawal of the paw.
-
Threshold Determination: The 50% withdrawal threshold is determined using the up-down method.[10]
c. Drug Administration
-
Intrathecal (i.t.) or Intracerebroventricular (i.c.v.) Cannulation: Prior to the study, surgically implant a guide cannula into the desired location (lumbar spinal cord for i.t. or lateral ventricle for i.c.v.).[2]
-
Injection: For strychnine reversal studies, this compound is administered first, followed by an injection of strychnine.[2] Behavioral testing is conducted at specified time points after drug administration.
Formalin Test for Inflammatory Pain
-
Acclimatization: Place rats in a clear observation chamber for at least 30 minutes to acclimate.[5][11]
-
Drug Administration: Administer this compound or vehicle intrathecally or intracerebroventricularly prior to the formalin injection.[2][5]
-
Formalin Injection: Inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of the rat's hind paw.[5][12]
-
Observation: Record the amount of time the animal spends flinching, licking, or biting the injected paw. The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection) and the late phase (10-60 minutes post-injection).[11][13]
In Vitro Whole-Cell Patch-Clamp Electrophysiology
-
Slice Preparation: Prepare acute transverse spinal cord slices (300-400 µm) from young adult rats or mice.
-
Recording: Obtain whole-cell patch-clamp recordings from neurons in the substantia gelatinosa of the spinal dorsal horn.[14]
-
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose, bubbled with 95% O₂/5% CO₂.
-
Intracellular (Pipette) Solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl₂, 2 Na₂ATP, and 0.3 Na₂GTP, with pH adjusted to 7.3 with KOH.[15]
-
-
Drug Application: Perfuse the slice with aCSF containing this compound to observe its effect on glycinergic currents.[9] To confirm the mechanism, co-apply strychnine to demonstrate the reversal of the this compound-induced effects.[9]
Conclusion
References
- 1. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ics.org [ics.org]
- 9. This compound inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farm.ucl.ac.be [farm.ucl.ac.be]
- 12. Evaluation of the formalin test to assess the analgesic activity of diflunisal in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Preparation of Acute Spinal Cord Slices for Whole-cell Patch-clamp Recording in Substantia Gelatinosa Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
A Comparative Analysis of Alx 1393 and ORG25543 for the Treatment of Neuropathic Pain
For Researchers, Scientists, and Drug Development Professionals
The management of neuropathic pain remains a significant clinical challenge, driving the exploration of novel therapeutic targets. One such target is the glycine (B1666218) transporter 2 (GlyT2), a key regulator of glycinergic neurotransmission in the spinal cord, which plays a crucial role in pain modulation. This guide provides a detailed comparison of two prominent GlyT2 inhibitors, Alx 1393 and ORG25543, summarizing their pharmacological profiles, preclinical efficacy in neuropathic pain models, and key mechanistic differences.
Mechanism of Action: Targeting GlyT2 for Analgesia
Both this compound and ORG25543 exert their analgesic effects by inhibiting the glycine transporter 2 (GlyT2). GlyT2 is primarily located on the presynaptic terminals of glycinergic neurons in the spinal cord and brainstem. Its primary function is to reuptake glycine from the synaptic cleft, thereby terminating the inhibitory signal. By blocking GlyT2, these compounds increase the concentration of glycine in the synapse, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This potentiation of inhibitory neurotransmission helps to dampen the hyperexcitability of spinal neurons that is characteristic of neuropathic pain states.[1]
A critical distinction between the two compounds lies in their mode of inhibition. ORG25543 is a potent and selective, non-competitive inhibitor of GlyT2 that exhibits pseudo-irreversible or irreversible binding.[2][3][4] This prolonged and complete blockade of GlyT2 has been associated with on-target toxicity, including tremors and seizures at higher doses, which has hindered its clinical development.[3][4] In contrast, this compound is a reversible inhibitor of GlyT2.[2][4] While it also shows some activity at the glycine transporter 1 (GlyT1) at higher concentrations, its reversible nature may offer a wider therapeutic window.[2]
Comparative Pharmacological Profile
The following table summarizes the key in vitro pharmacological parameters for this compound and ORG25543, based on data from a comparative study by Mingorance-Le Meur et al. (2013).[2]
| Parameter | This compound | ORG25543 | Reference |
| GlyT2 IC50 | 100 nM | 12 nM | [2] |
| GlyT1 IC50 | 4 µM | >10 µM | [2] |
| GlyT2/GlyT1 Selectivity | 40-fold | >833-fold | [2] |
| Mode of Inhibition | Reversible | Irreversible/Pseudo-irreversible | [2][4] |
| Brain Penetration (Free Brain/Plasma Ratio) | < 0.05 | ~0.5 | [2] |
Preclinical Efficacy in Neuropathic Pain Models
Both this compound and ORG25543 have demonstrated efficacy in animal models of neuropathic pain, though direct head-to-head in vivo comparisons are limited.
This compound: Intrathecal administration of this compound has been shown to produce a dose-dependent reduction in mechanical and cold hyperalgesia in the chronic constriction injury (CCI) rat model of neuropathic pain.[5] The antinociceptive effects of this compound in this model were reversed by the glycine receptor antagonist strychnine, confirming its mechanism of action.[5] However, at higher doses, this compound has been associated with side effects such as respiratory depression and motor deficits.[6]
ORG25543: ORG25543 has also shown analgesic effects in various neuropathic pain models.[1] For instance, it has been reported to reduce allodynia in models of nerve ligation injury and diabetic neuropathy.[1] However, its narrow therapeutic window is a significant concern, with severe side effects and even mortality observed at doses required for maximal analgesic effect.[3][4]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of this compound and ORG25543.
In Vitro [3H]glycine Uptake Assay
This assay is used to determine the potency of compounds in inhibiting GlyT1 and GlyT2.
-
Cell Lines: HEK293 cells stably expressing human GlyT1 or GlyT2.
-
Assay Buffer: Krebs-HEPES buffer (pH 7.4).
-
Procedure:
-
Cells are seeded in 96-well plates and grown to confluence.
-
On the day of the assay, the growth medium is removed, and cells are washed with assay buffer.
-
Cells are pre-incubated with varying concentrations of the test compound (this compound or ORG25543) or vehicle for a specified time (e.g., 20 minutes) at room temperature.
-
A solution containing [3H]glycine and unlabeled glycine is added to each well to initiate the uptake reaction.
-
The uptake is allowed to proceed for a defined period (e.g., 10 minutes) at room temperature.
-
The reaction is terminated by rapidly washing the cells with ice-cold assay buffer.
-
Cells are lysed, and the amount of [3H]glycine taken up is quantified using a liquid scintillation counter.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
-
In Vivo Assessment of Mechanical Allodynia (Von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus in animal models of neuropathic pain.
-
Apparatus: A set of calibrated von Frey filaments with varying bending forces.
-
Procedure:
-
Animals (rats or mice) with induced neuropathic pain (e.g., CCI model) are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate.
-
The von Frey filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
The test begins with a filament in the middle of the force range. A positive response is noted as a sharp withdrawal of the paw.
-
The "up-down" method is used to determine the 50% paw withdrawal threshold. If there is a positive response, the next weaker filament is applied. If there is no response, the next stronger filament is applied.
-
This procedure is repeated until the withdrawal threshold is determined.
-
Measurements are taken before and at various time points after the administration of the test compound.
-
Visualizing the GlyT2 Inhibition Pathway and Experimental Workflow
Signaling Pathway of GlyT2 Inhibition
Caption: Mechanism of action of GlyT2 inhibitors in the synapse.
Experimental Workflow for Preclinical Neuropathic Pain Study
Caption: Workflow for evaluating this compound and ORG25543 in a neuropathic pain model.
Conclusion
This compound and ORG25543 are both potent inhibitors of GlyT2 that have demonstrated analgesic potential in preclinical models of neuropathic pain. The primary differentiating factor is their mode of inhibition, with the irreversibility of ORG25543 being linked to a narrow therapeutic window and significant toxicity. The reversible nature of this compound may offer a safety advantage, although its lower selectivity for GlyT2 and poor brain penetration are limitations. Further research, including direct comparative in vivo studies, is necessary to fully elucidate the therapeutic potential and safety profiles of these and other GlyT2 inhibitors for the treatment of neuropathic pain. The development of reversible, selective, and brain-penetrant GlyT2 inhibitors remains a promising strategy for this challenging condition.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine Transporter 2: Mechanism and Allosteric Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Reversibility of Alx 1393 and ORG 25543, Two Potent GlyT2 Inhibitors
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the reversibility profiles of two prominent glycine (B1666218) transporter 2 (GlyT2) inhibitors, Alx 1393 and ORG 25543. This analysis is supported by a summary of quantitative data, detailed experimental methodologies, and visualizations of the relevant biological pathways and experimental workflows.
The glycine transporter 2 (GlyT2) has emerged as a significant therapeutic target for the management of chronic pain. By inhibiting GlyT2, the reuptake of glycine into presynaptic neurons is blocked, leading to an increase in synaptic glycine concentration. This, in turn, enhances the activation of postsynaptic glycine receptors (GlyRs), resulting in heightened inhibitory neurotransmission and a potential analgesic effect.[1][2] this compound and ORG 25543 are two well-characterized inhibitors of GlyT2, both demonstrating high potency. However, their distinct reversibility profiles have significant implications for their therapeutic potential and safety.
Quantitative Comparison of Inhibitor Properties
The following table summarizes the key quantitative parameters of this compound and ORG 25543, highlighting their differences in potency, selectivity, and, most critically, their mode of inhibition.
| Parameter | This compound | ORG 25543 | Reference |
| Target | Glycine Transporter 2 (GlyT2) | Glycine Transporter 2 (GlyT2) | [2] |
| Mechanism of Action | Reversible, Non-competitive Inhibitor | Irreversible/Pseudo-irreversible, Non-competitive Inhibitor | |
| GlyT2 Potency (IC50) | ~31 - 100 nM | ~12 - 31 nM | |
| GlyT1 Selectivity | Lower selectivity (inhibits GlyT1 at higher concentrations) | High selectivity over GlyT1 |
Reversibility Profile: A Key Differentiator
The reversibility of a drug is a critical factor in its pharmacological profile, influencing its duration of action and potential for toxicity. In the context of GlyT2 inhibition, a reversible inhibitor offers the advantage of a more controllable and potentially safer therapeutic intervention.
This compound is characterized as a reversible inhibitor of GlyT2. This means that its binding to the transporter is transient, and upon removal of the compound, the transporter can regain its function. This property is considered advantageous as it may minimize the risk of target-related side effects that could arise from prolonged and irreversible inhibition.
In contrast, ORG 25543 is described as an irreversible or pseudo-irreversible inhibitor . Its binding to GlyT2 is significantly more stable and long-lasting. While this can lead to a prolonged therapeutic effect, it also carries the risk of on-target toxicity due to the sustained blockade of glycine transport, which is crucial for the replenishment of synaptic glycine vesicles.[3]
Experimental Protocols
The determination of the reversibility of these inhibitors relies on well-established in vitro assays. The following are detailed methodologies for two key experiments used to characterize this compound and ORG 25543.
[³H]Glycine Uptake Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the target transporter.
Objective: To determine the potency and selectivity of inhibitors.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected to express human GlyT2 or GlyT1.
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence.
-
Inhibitor Incubation: Cells are pre-incubated with varying concentrations of the test compound (this compound or ORG 25543) for a specified period (e.g., 10-30 minutes) at 37°C.
-
Glycine Uptake: [³H]Glycine is added to the wells, and the uptake is allowed to proceed for a short period (e.g., 10-20 minutes).
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]glycine. The cells are then lysed.
-
Quantification: The amount of intracellular [³H]glycine is quantified using a scintillation counter.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.
Electrophysiological Washout Experiment
This technique directly measures the functional recovery of the transporter after the removal of the inhibitor.
Objective: To assess the reversibility of transporter inhibition.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding for human GlyT2.
-
Two-Electrode Voltage Clamp (TEVC): Injected oocytes are placed in a recording chamber and impaled with two microelectrodes to clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Baseline Current Measurement: A baseline current is established by perfusing the oocyte with a buffer containing a known concentration of glycine, which induces an inward current mediated by GlyT2.
-
Inhibitor Application: The test compound is co-applied with glycine, and the inhibition of the glycine-induced current is recorded.
-
Washout: The inhibitor is removed from the perfusion buffer, and the oocyte is continuously perfused with a glycine-containing solution.
-
Recovery Measurement: The recovery of the glycine-induced current is monitored over time.
-
Data Analysis: The percentage of current recovery after washout is calculated. A significant recovery of current indicates reversible inhibition, while a lack of recovery suggests irreversible or very slowly reversible inhibition.
Visualizing the Mechanism and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of GlyT2 inhibition.
References
- 1. What are GlyT2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Glycine Transporter GlyT2 Controls the Dynamics of Synaptic Vesicle Refilling in Inhibitory Spinal Cord Neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to ALX1393 and ALX5407 for Glycine Transporter Inhibition Studies
For researchers and drug development professionals investigating the modulation of glycinergic neurotransmission, the choice of a selective inhibitor is paramount. This guide provides a detailed comparison of two widely used research compounds, ALX1393 and ALX5407, which target different glycine (B1666218) transporter (GlyT) subtypes. We present a comprehensive overview of their performance, supported by experimental data, to aid in the selection of the appropriate tool for your GlyT inhibition studies.
Introduction to Glycine Transporters and Their Inhibitors
Glycine acts as a primary inhibitory neurotransmitter in the spinal cord and brainstem and also functions as a co-agonist at N-methyl-D-aspartate (NMDA) receptors, thereby modulating excitatory neurotransmission.[1][2] The synaptic concentration of glycine is regulated by two main types of sodium and chloride-dependent transporters: GlyT1 and GlyT2.[1][3]
-
GlyT1 , predominantly found on glial cells, is crucial for regulating glycine levels at glutamatergic synapses, thereby influencing NMDA receptor activity.[4][5] Its inhibition is explored for therapeutic potential in CNS disorders like schizophrenia.[1][4][6][7][8][9]
-
GlyT2 is primarily located on presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine into these neurons, terminating the inhibitory signal.[10] Inhibition of GlyT2 enhances inhibitory glycinergic neurotransmission and is a key strategy in the development of novel analgesics for chronic pain.[3][11][12][13]
ALX1393 is a selective inhibitor of GlyT2, while ALX5407 is a potent and selective inhibitor of GlyT1.[3][5][10][14] Their distinct targets lead to different physiological effects and research applications.
Quantitative Performance Comparison
The following table summarizes the in vitro potency and selectivity of ALX1393 and ALX5407 against their respective primary targets.
| Compound | Primary Target | IC50 (Human) | Selectivity | Reversibility |
| ALX1393 | GlyT2 | 31 ± 2.7 nM[10][11][13] | ~100-fold vs. GlyT1 (IC50 ~4 µM)[3][10] | Reversible[10][11][13] |
| ALX5407 | GlyT1 | 3 nM[3][10][14] | Highly selective vs. GlyT2[14] | Essentially Irreversible[5][14] |
Mechanism of Action
The fundamental difference in the mechanism of action between ALX1393 and ALX5407 lies in their selective targets, leading to distinct downstream effects on neural signaling.
ALX1393: Enhancing Inhibitory Neurotransmission
ALX1393 selectively blocks the GlyT2 transporter on presynaptic glycinergic neurons.[10] This inhibition prevents the reuptake of glycine from the synaptic cleft, leading to an increased concentration of glycine available to activate postsynaptic strychnine-sensitive glycine receptors (GlyRs). The activation of these chloride channels results in hyperpolarization of the postsynaptic neuron, thus enhancing inhibitory neurotransmission.[15] This mechanism is particularly relevant for studies on pain modulation in the spinal cord.[3][16]
ALX5407: Potentiating Excitatory Neurotransmission
ALX5407 potently and selectively inhibits GlyT1, which is primarily located on glial cells surrounding glutamatergic synapses.[5] By blocking GlyT1, ALX5407 increases the extracellular concentration of glycine.[5] Glycine acts as a mandatory co-agonist at the NMDA receptor, meaning both glutamate (B1630785) and glycine must bind for the receptor to be activated.[5] In many brain regions, the glycine binding site on the NMDA receptor is not saturated. Therefore, by increasing synaptic glycine levels, ALX5407 enhances NMDA receptor activation and potentiates glutamatergic neurotransmission.[4][5] This mechanism is of significant interest in research on schizophrenia and other CNS disorders associated with NMDA receptor hypofunction.[1][4][6]
Experimental Protocols
A common method to determine the potency of GlyT inhibitors is the in vitro [³H]glycine uptake assay.[10]
[³H]Glycine Uptake Assay
Objective: To measure the inhibition of [³H]glycine uptake by test compounds in cells expressing either GlyT1 or GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.[10]
-
Cell culture medium (e.g., DMEM with 10% FBS).[10]
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).[10]
-
[³H]glycine (radiolabeled glycine).[10]
-
Test compounds (ALX1393, ALX5407).
Procedure:
-
Cell Culture: Culture cells expressing the target transporter to near confluency in appropriate plates.
-
Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compound (e.g., ALX1393 or ALX5407) for a specified time.
-
Initiation of Uptake: Add [³H]glycine to the wells to initiate the uptake reaction and incubate for a short period (e.g., 10-20 minutes).
-
Termination of Uptake: Rapidly wash the cells with ice-cold assay buffer to stop the uptake of [³H]glycine.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).[10]
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[5][10]
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[5][10]
Summary and Recommendations
| Feature | ALX1393 | ALX5407 |
| Target | GlyT2[10] | GlyT1[5] |
| Primary Effect | Enhances inhibitory neurotransmission[10] | Potentiates excitatory (NMDA receptor-mediated) neurotransmission[5] |
| Potency | Potent (nanomolar IC50)[10][11][13] | Highly potent (low nanomolar IC50)[3][10][14] |
| Selectivity | Good selectivity over GlyT1[3][10] | Excellent selectivity over GlyT2[14] |
| Reversibility | Reversible[10][11][13] | Essentially irreversible[5][14] |
| Key Research Areas | Pain, spasticity[3][16][17] | Schizophrenia, cognitive disorders[1][4][6][7][8][9] |
-
ALX1393 is the inhibitor of choice for studies focused on enhancing inhibitory glycinergic signaling, particularly in the context of pain research.[3][16][17] Its reversible nature makes it a valuable tool for investigating the dynamic regulation of GlyT2.[10][11][13]
-
ALX5407 is a superior tool for research into the modulation of NMDA receptor function via GlyT1 inhibition.[5][14] Its high potency and selectivity make it ideal for studies related to schizophrenia and other CNS disorders where NMDA receptor hypofunction is implicated.[1][4][6][7][8][9] The irreversible nature of its binding should be considered in experimental design.[5][14]
The selection between ALX1393 and ALX5407 should be guided by the specific research question and the glycine transporter subtype of interest. The data and protocols provided in this guide offer a solid foundation for making an informed decision for your GlyT inhibition studies.
References
- 1. Inhibitors of Glycine Transporter-1: Potential Therapeutics for the Treatment of CNS Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neurochemical and behavioral profiling of the selective GlyT1 inhibitors ALX5407 and LY2365109 indicate a preferential action in caudal vs. cortical brain areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Glycine transporter-1 inhibitors: a patent review (2011-2016) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glycine transporter type-1 and its inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ALX 1393 inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Efficacy of GlyT1 and GlyT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The glycine (B1666218) transporters, GlyT1 and GlyT2, have emerged as promising therapeutic targets for a range of neurological and psychiatric disorders. Their distinct roles in regulating synaptic glycine concentrations have led to the development of selective inhibitors with different therapeutic applications. This guide provides an objective comparison of the efficacy of GlyT1 and GlyT2 inhibitors, supported by experimental data, to aid researchers in their drug discovery and development efforts.
Mechanism of Action: A Tale of Two Transporters
Glycine plays a dual role in the central nervous system (CNS). It is the primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs).[1][2] Additionally, it functions as a mandatory co-agonist at N-methyl-D-aspartate (NMDA) receptors throughout the CNS, potentiating glutamatergic excitatory neurotransmission.[3][4] The synaptic availability of glycine is tightly controlled by two distinct sodium and chloride-dependent transporters: GlyT1 and GlyT2.[5][6]
GlyT1 inhibitors primarily target the GlyT1 transporter located on glial cells and, to some extent, on presynaptic and postsynaptic neurons.[7] By blocking the reuptake of glycine in the forebrain, these inhibitors increase extracellular glycine levels, thereby enhancing NMDA receptor function.[8][9] This mechanism is the basis for their investigation in disorders characterized by NMDA receptor hypofunction, such as schizophrenia.[10][11]
GlyT2 inhibitors selectively block the GlyT2 transporter, which is predominantly located on presynaptic terminals of glycinergic neurons in the spinal cord and brainstem.[1][12] Inhibition of GlyT2 leads to an accumulation of glycine in the synaptic cleft, augmenting inhibitory neurotransmission through glycine receptors.[6][13] This enhanced inhibition is the rationale for their development as analgesics for chronic pain and for treating conditions with muscle spasticity.[13][14]
Comparative Efficacy: In Vitro Potency
The in vitro potency of GlyT1 and GlyT2 inhibitors is a critical determinant of their therapeutic potential. This is typically assessed by measuring their half-maximal inhibitory concentration (IC50) in cell-based assays.
| Inhibitor | Target | Inhibitor Type | IC50 (nM) | Assay System | Reference |
| Bitopertin (RG1678) | GlyT1 | Non-competitive | 25 | Human GlyT1 expressing cells | [5] |
| Iclepertin (B6604116) (BI 425809) | GlyT1 | Potent and selective | - | - | [12][15] |
| PF-03463275 | GlyT1 | Competitive | - | - | [15] |
| SSR504734 | GlyT1 | Selective | - | Animal models of schizophrenia | [11] |
| ALX-5407 (NFPS) | GlyT1 | Selective | 3 | Human GlyT1 | [5] |
| Sarcosine | GlyT1 | Competitive | 91,000 | Human GlyT1 | [5] |
| ORG25935 | GlyT1 | Selective | ~100 | Human GlyT1 | [5] |
| ALX-1393 | GlyT2 | Selective, Reversible | 25 - 100 | HEK293 cells expressing human GlyT2 | [5][16] |
| ORG25543 | GlyT2 | Non-competitive, Pseudo-irreversible | 12 - 16 | HEK293/CHO cells expressing human GlyT2 | [5][16][17] |
| Oleoyl-d-lysine | GlyT2 | Allosteric, Reversible | - | - | [18] |
| RPI-GLYT2-82 | GlyT2 | Non-competitive, Reversible | - | - | [19] |
Comparative Efficacy: In Vivo Studies
The therapeutic efficacy of GlyT1 and GlyT2 inhibitors is evaluated in various animal models that mimic aspects of human diseases.
GlyT1 Inhibitors in Schizophrenia Models
GlyT1 inhibitors have been assessed for their ability to ameliorate cognitive deficits and negative symptoms in animal models of schizophrenia.
| Inhibitor | Animal Model | Key Findings | ED50 (mg/kg) | Reference |
| TASP0315003 | MK-801 induced cognitive deficit in rats | Significantly improved cognitive deficits | - | [20] |
| SSR504734 | PCP-induced cognitive deficits in rats | Reversed cognitive deficits | 3 and 10 | [11] |
| Iclepertin (BI 425809) | MK-801 induced working memory deficits in mice | Reversed working memory deficits | - | [13] |
| NFPS (ALX 5407) | PCP-induced cognitive deficits in mice | Attenuated cognitive deficits | - | [11] |
GlyT2 Inhibitors in Neuropathic Pain Models
GlyT2 inhibitors are primarily evaluated for their analgesic effects in animal models of neuropathic and inflammatory pain.
| Inhibitor | Animal Model | Key Findings | ED50 (mg/kg) | Reference |
| ORG25543 | Partial sciatic nerve ligation in mice | Reduced nociceptive behavior | 0.07–0.16 (i.v.) | [16] |
| ALX-1393 | Rat acute pain models (formalin test) | Suppressed late-phase nociceptive response | - | [21] |
| NFPS and ORG-25543 Combination | Partial sciatic nerve ligation in rats | Augmented antiallodynic effect | 1 (NFPS) + 2 (ORG-25543) (s.c.) | [9] |
Signaling Pathways and Experimental Workflows
GlyT1 Inhibition and NMDA Receptor Signaling
GlyT1 inhibitors enhance glutamatergic neurotransmission by increasing the availability of the co-agonist glycine at the NMDA receptor.
GlyT2 Inhibition and Inhibitory Glycinergic Synapse
GlyT2 inhibitors enhance inhibitory neurotransmission by increasing glycine levels at the glycinergic synapse.
Experimental Protocols
Protocol 1: [³H]Glycine Uptake Assay for GlyT Inhibitors
This functional assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing either GlyT1 or GlyT2.
Methodology:
-
Cell Culture and Plating:
-
Assay Procedure:
-
Prepare serial dilutions of the test inhibitor and a reference compound.
-
Wash the cells with an appropriate assay buffer (e.g., HEPES-buffered saline).[7]
-
Pre-incubate the cells with the test compounds or vehicle for a defined period (e.g., 15-30 minutes) at 37°C.[18]
-
Initiate glycine uptake by adding a solution containing a fixed concentration of [³H]glycine.[18][21]
-
Incubate for a specific time (e.g., 10-15 minutes) at 37°C to allow for glycine uptake.[18][21]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.[18]
-
Lyse the cells to release the intracellular contents.[18]
-
-
Data Analysis:
Protocol 2: Radioligand Binding Assay for GlyT1 Inhibitors
This assay determines the affinity of a test compound for GlyT1 by measuring its ability to displace a specific radioligand.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from a cell line stably expressing human GlyT1 (e.g., HEK293 or CHO cells).[11]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a specific GlyT1 radioligand (e.g., [³H]-(R)-NPTS), and varying concentrations of the test compound.[11][17]
-
Include a condition with a high concentration of a known GlyT1 inhibitor to determine non-specific binding.[11]
-
Incubate the mixture to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.[11]
-
Wash the filters with ice-cold buffer to remove unbound radioligand.[11]
-
-
Data Analysis:
-
Quantify the radioactivity retained on the filters using a scintillation counter.[11]
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 of the test compound by plotting the percentage of specific binding against the log concentration of the inhibitor.
-
Conclusion
The distinct localization and function of GlyT1 and GlyT2 provide a clear rationale for the differential therapeutic applications of their respective inhibitors. GlyT1 inhibitors, by enhancing NMDA receptor function, hold promise for treating cognitive and negative symptoms of schizophrenia. In contrast, GlyT2 inhibitors, by augmenting spinal inhibitory neurotransmission, offer a potential non-opioid therapeutic strategy for chronic pain and spasticity.
The data presented in this guide highlight the potency and preclinical efficacy of several lead compounds. However, the translation of these findings to clinical success has been challenging, with some GlyT1 inhibitors showing mixed results in late-stage trials.[15] For GlyT2 inhibitors, concerns regarding on-target toxicity with irreversible inhibitors have led to the development of reversible and allosteric modulators to improve the therapeutic window.[16][19]
Future research should focus on developing inhibitors with improved pharmacokinetic and pharmacodynamic profiles, and on identifying patient populations most likely to respond to these targeted therapies. The experimental protocols and comparative data provided herein serve as a valuable resource for researchers dedicated to advancing the field of glycine transporter modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. The glycinergic inhibitory synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine Transporter 1 Inhibitors: Predictions on Their Possible Mechanisms in the Development of Opioid Analgesic Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of novel, high affinity glycine transport inhibitors on frontostriatal dopamine release in a rodent model of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Glycine Re-Uptake: A Potential Approach for Treating Pain by Augmenting Glycine-Mediated Spinal Neurotransmission and Blunting Central Nociceptive Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for New Inhibitors of Glycine Transporter 1 and 2 by Means of MS Binding Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MS Binding Assays for Glycine Transporter 2 (GlyT2) Employing Org25543 as Reporter Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glycine Transport Inhibitors for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the Glycine Transporter-1 Inhibitor Iclepertin (BI 425809) on Sensory Processing, Neural Network Function, and Cognition in Animal Models Related to Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycine Transporter 2 Inhibitors - Potential Analgesics for Neuropathic Pain | Cioffi Group [cioffi-lab.chemistry.rpi.edu]
- 15. Development of the novel GlyT1 inhibitor, iclepertin (BI 425809), for the treatment of cognitive impairment associated with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [3H]-(R)-NPTS, a radioligand for the type 1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficacy of a glycine transporter 1 inhibitor TASP0315003 in animal models of cognitive dysfunction and negative symptoms of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 22. researchgate.net [researchgate.net]
Knockdown of GlyT2: A Comparative Guide to Validate Alx 1393 Findings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of genetic and pharmacological approaches to validate the findings of Alx 1393, a selective and reversible inhibitor of the glycine (B1666218) transporter 2 (GlyT2). By examining the effects of GlyT2 knockdown and knockout alongside the pharmacological actions of this compound and its alternatives, this document aims to offer a clear perspective on the validation of GlyT2 as a therapeutic target.
Comparative Performance of GlyT2 Modulation Strategies
The following table summarizes the key quantitative data from genetic (knockdown/knockout) and pharmacological (this compound and alternatives) studies, offering a side-by-side comparison of their impact on GlyT2 function and subsequent physiological outcomes.
| Parameter | GlyT2 Knockdown (siRNA/shRNA) | GlyT2 Knockout (Mouse Model) | This compound | Org-25543 |
| Target Specificity | High (sequence-dependent) | Absolute | High selectivity for GlyT2 over GlyT1 | Highly selective for GlyT2 |
| IC50 for GlyT2 | N/A (expression reduced) | N/A (gene deleted) | ~25-31 nM[1][2] | ~16 nM |
| IC50 for GlyT1 | N/A | N/A | ~4 µM[1] | Not specified, but highly selective |
| Reversibility | Long-lasting to permanent | Permanent | Reversible[1] | Irreversible[3] |
| Effect on Glycine Uptake | Significant reduction | Complete abolition | Competitive inhibition | Non-competitive/Irreversible inhibition |
| In Vivo Phenotype | Antinociceptive effects in pain models | Hyperekplexia, spasticity, tremor, postnatal lethality[4] | Antinociceptive in acute, inflammatory, and neuropathic pain models[5][6][7] | Antinociceptive, but with dose-dependent toxicity mimicking GlyT2 knockout[8] |
| Motor Function | Generally no impairment reported in targeted studies | Severe impairment[4] | No significant effect on motor performance at therapeutic doses[6] | Motor deficits at higher doses[8] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to validate its findings.
Caption: Mechanism of GlyT2 inhibition by this compound and genetic knockdown.
Caption: Experimental workflow for validating this compound findings.
Experimental Protocols
[³H]Glycine Uptake Assay
This assay is fundamental for quantifying the inhibitory effect of compounds on GlyT2 activity.
Objective: To measure the inhibition of radiolabeled glycine uptake in cells expressing GlyT2.
Materials:
-
HEK293 or other suitable cells stably expressing human GlyT2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
[³H]Glycine.
-
Test compounds (e.g., this compound).
-
Scintillation fluid and counter.
Procedure:
-
Cell Culture: Plate GlyT2-expressing cells in 24- or 96-well plates and grow to confluence.
-
Pre-incubation: Wash cells with assay buffer and pre-incubate with varying concentrations of the test compound (or vehicle control) for 10-20 minutes at room temperature.
-
Uptake Initiation: Add assay buffer containing a fixed concentration of [³H]Glycine to initiate uptake.
-
Incubation: Incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Quantification: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the data to the protein concentration in each well. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
GlyT2 Knockdown using siRNA
This protocol outlines the procedure for transiently reducing GlyT2 expression in vitro to mimic the effects of a GlyT2 inhibitor.
Objective: To specifically knockdown GlyT2 expression in cultured cells to validate its role in a particular cellular process.
Materials:
-
Primary neurons or a suitable cell line.
-
GlyT2-specific siRNA and a non-targeting control siRNA.
-
Transfection reagent suitable for neurons (e.g., Lipofectamine RNAiMAX).
-
Opti-MEM or other serum-free medium.
-
Culture medium.
Procedure:
-
Cell Plating: Plate cells at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the siRNA in serum-free medium.
-
In a separate tube, dilute the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 5-20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh culture medium.
-
Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target protein.
-
Validation of Knockdown:
-
qPCR: Harvest RNA from the cells and perform quantitative real-time PCR to measure the reduction in GlyT2 mRNA levels.
-
Western Blot: Lyse the cells and perform a Western blot to confirm the reduction in GlyT2 protein expression.
-
-
Functional Assay: Perform the desired functional assay (e.g., [³H]Glycine uptake, electrophysiology) to assess the phenotypic consequences of GlyT2 knockdown.
Electrophysiological Recording in Spinal Cord Slices
This ex vivo technique allows for the investigation of how GlyT2 inhibition affects synaptic transmission in a more physiologically relevant context.
Objective: To measure the effect of this compound on glycinergic inhibitory postsynaptic currents (IPSCs) in spinal cord neurons.
Materials:
-
Rodent (rat or mouse).
-
Vibratome.
-
Artificial cerebrospinal fluid (aCSF), carbogenated (95% O₂, 5% CO₂).
-
Patch-clamp setup (amplifier, micromanipulators, microscope).
-
Glass micropipettes.
-
Intracellular solution.
-
This compound.
Procedure:
-
Slice Preparation: Anesthetize the animal and perfuse with ice-cold, oxygenated aCSF. Dissect the spinal cord and prepare transverse slices (e.g., 300-400 µm thick) using a vibratome in ice-cold aCSF.
-
Slice Recovery: Allow slices to recover in carbogenated aCSF at room temperature for at least 1 hour.
-
Recording: Transfer a slice to the recording chamber continuously perfused with carbogenated aCSF.
-
Patch-Clamp: Obtain whole-cell patch-clamp recordings from neurons in the desired region of the spinal cord (e.g., dorsal horn).
-
Baseline Recording: Record baseline spontaneous or evoked IPSCs.
-
Drug Application: Perfuse the slice with aCSF containing this compound at a known concentration.
-
Effect Measurement: Record IPSCs in the presence of this compound and observe changes in their amplitude, frequency, and decay kinetics.[8]
-
Washout: Perfuse the slice with drug-free aCSF to determine the reversibility of the drug's effects.
By comparing the outcomes of these distinct yet complementary experimental approaches, researchers can robustly validate the on-target effects of this compound and solidify the role of GlyT2 in mediating its therapeutic potential. The convergence of data from pharmacological inhibition and genetic manipulation provides a powerful strategy for target validation in drug discovery.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Deletion of the mouse glycine transporter 2 results in a hyperekplexia phenotype and postnatal lethality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. This compound | glycine transporter-2 inhibitor | CAS# 949164-09-4 | InvivoChem [invivochem.com]
- 7. ALX-1393 TFA | GlyT | | Invivochem [invivochem.com]
- 8. mdpi.com [mdpi.com]
Comparative In Vitro Dose-Response Analysis of Alx 1393
This guide provides a comparative analysis of the in vitro dose-response of Alx 1393, a selective inhibitor of the glycine (B1666218) transporter 2 (GlyT2). The document is intended for researchers, scientists, and professionals in drug development, offering a concise overview of this compound's performance against alternative compounds, supported by experimental data.
Mechanism of Action
This compound is a selective inhibitor of the glycine transporter 2 (GlyT2).[1][2][3] GlyT2 is responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons.[4][5][6] By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory neurotransmission mediated by glycine receptors.[6][7][8] This mechanism of action has positioned GlyT2 inhibitors as potential therapeutic agents for conditions such as chronic pain.[4][8]
Comparative Dose-Response Data
The following table summarizes the in vitro potency of this compound and a key alternative, ORG25543, against human GlyT1 and GlyT2. The data is presented as the half-maximal inhibitory concentration (IC50), a standard measure of a compound's inhibitory strength. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Cell Line | Reference |
| This compound | GlyT2 | 31 ± 2.7 | COS7 | [4][5] |
| GlyT2 | ~25 | Xenopus oocytes | [2] | |
| GlyT2 | 100 ± 31 | Organotypic spinal cultures | [7] | |
| GlyT1 | ~4000 (4 µM) | HEK293 | [2] | |
| ORG25543 | GlyT2 | 17.7 ± 4.6 | COS7 | [4][5] |
| GlyT2 | 16 | Not Specified | [1] | |
| GlyT2 | ~20 | Xenopus oocytes | [2] | |
| GlyT1 | >10000 (>10 µM) | HEK293 | [2] |
Note: IC50 values can vary depending on the experimental conditions and cell line used.
Experimental Protocols
The following is a representative protocol for an in vitro glycine uptake assay used to determine the dose-response of GlyT2 inhibitors.
In Vitro [³H]Glycine Uptake Assay
Objective: To measure the inhibitory effect of compounds on glycine uptake mediated by GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT2.
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
[³H]Glycine (radiolabeled glycine).
-
Test compounds (e.g., this compound) at various concentrations.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Cell Culture: Culture HEK293 or COS7 cells expressing GlyT2 in appropriate medium until they reach a suitable confluence.
-
Plating: Seed the cells into 96-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay:
-
Wash the cells with assay buffer.
-
Add the diluted test compounds to the wells and pre-incubate for a defined period (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake reaction by adding a solution containing a fixed concentration of [³H]Glycine.
-
Incubate for a specific time (e.g., 10-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
-
Lysis and Detection:
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysate to scintillation vials containing scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound as a GlyT2 inhibitor.
Experimental Workflow for In Vitro Dose-Response Analysis
Caption: Workflow for determining the in vitro dose-response of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. High-resolution GlyT2 structures point to non-opioid analgesic options | EurekAlert! [eurekalert.org]
- 7. This compound inhibits spontaneous network activity by inducing glycinergic tonic currents in the spinal ventral horn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Analysis of the Side Effect Profiles of Alx 1393 and Other GlyT2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine (B1666218) transporter 2 (GlyT2) has emerged as a promising therapeutic target for the management of chronic pain. By inhibiting GlyT2, the synaptic concentration of glycine is increased, enhancing inhibitory neurotransmission in the spinal cord and thereby reducing pain signaling. Alx 1393 is a selective, reversible inhibitor of GlyT2 that has demonstrated analgesic effects in various preclinical models. However, the development of GlyT2 inhibitors has been hampered by concerns over their side effect profiles. This guide provides a detailed comparison of the side effect profile of this compound with that of another well-characterized GlyT2 inhibitor, ORG25543, supported by experimental data. A key differentiator between these two compounds lies in their mode of inhibition: this compound is a reversible inhibitor, whereas ORG25543 is an irreversible inhibitor, a factor that significantly influences their respective safety profiles.
Comparative Side Effect Profile: this compound vs. ORG25543
The side effect profiles of this compound and ORG25543 have been characterized in rodent models, revealing distinct adverse effect phenotypes.
This compound: At therapeutic doses, this compound has been shown to be effective in reducing pain without significant motor impairment.[1][2] However, at higher doses, it can induce motor deficits and respiratory depression.[3][4] These side effects are believed to be primarily caused by the off-target inhibition of glycine transporter 1 (GlyT1) at elevated concentrations.[3] The reversible nature of this compound's binding to GlyT2 is a crucial feature that may contribute to a more favorable safety window, minimizing the risk of motor and respiratory side effects at therapeutic concentrations.[5]
ORG25543: In contrast, ORG25543, an irreversible GlyT2 inhibitor, exhibits a different and more severe side effect profile.[5] Studies have reported an overall excitatory phenotype in mice, characterized by tremors and stereotypies at lower to intermediate doses.[4] At higher doses, ORG25543 can lead to more severe toxicities, including convulsions and mortality.[4] This severe toxicity is attributed to its irreversible inhibition of GlyT2, which leads to a sustained disruption of glycinergic neurotransmission.[5][6]
The following table summarizes the quantitative data on the side effects of this compound and ORG25543.
| Feature | This compound | ORG25543 |
| Primary Side Effects | Motor impairment and respiratory depression (at high doses)[3] | Tremors, stereotypies, convulsions, lethality (at high doses)[4] |
| Proposed Mechanism of Side Effects | Off-target inhibition of GlyT1[3] | Irreversible inhibition of GlyT2[5][6] |
| Dose-Response for Side Effects | No significant effect on motor function at intrathecal doses up to 40 µg in rats.[1] Motor impairment and respiratory depression observed at a 60 µg intrathecal dose in rats.[4] | Tremors and stereotypies observed at intravenous doses of 0.2 and 2 mg/kg in mice.[4] Convulsions and mortality observed at a 20 mg/kg intravenous dose in mice.[4] |
| Reversibility | Reversible[5] | Irreversible[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the proposed mechanisms of action and the experimental workflow for assessing side effects, the following diagrams are provided.
Caption: On-target vs. off-target effects of this compound.
Caption: Workflow for assessing GlyT2 inhibitor side effects.
Experimental Protocols
Rotarod Test for Motor Function Assessment
Objective: To assess motor coordination and balance in rodents.
Apparatus: An automated rotarod apparatus with a rotating rod.
Procedure:
-
Habituation: Prior to testing, animals are habituated to the rotarod apparatus for a set period (e.g., 5 minutes) at a low, constant speed (e.g., 4 rpm) for 2-3 consecutive days.
-
Testing: On the test day, animals are placed on the rotating rod. The rod can be set to a constant speed or an accelerating protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is automatically recorded. The trial ends when the animal falls off or after a predetermined cut-off time (e.g., 300 seconds).
-
Analysis: The average latency to fall across multiple trials is calculated for each animal and compared between treatment groups.
Irwin Test for Neurobehavioral Observation
Objective: To provide a semi-quantitative assessment of the behavioral and physiological effects of a compound.
Procedure:
-
Observation: Trained observers systematically assess a range of parameters in each animal at specified time points after compound administration.
-
Parameters: Observations include, but are not limited to:
-
Behavioral: Spontaneous activity, stereotypy, passivity.
-
Neurological: Tremors, convulsions, gait, righting reflex.
-
Autonomic: Piloerection, salivation, pupil size.
-
-
Scoring: Each parameter is scored on a predefined scale (e.g., 0 for normal, with increasing scores for the severity of the observation).
-
Analysis: The scores for each parameter are compared between treatment groups to identify the neurobehavioral profile of the compound.
Assessment of Respiratory Function
Objective: To measure respiratory parameters in conscious, unrestrained rodents.
Apparatus: A whole-body plethysmography chamber.
Procedure:
-
Acclimation: Animals are acclimated to the plethysmography chambers before the experiment to minimize stress-related artifacts.
-
Data Acquisition: Following compound administration, animals are placed in the chambers, and respiratory parameters (respiratory rate, tidal volume, and minute volume) are continuously recorded for a defined period.
-
Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups to assess for respiratory depression.
Conclusion
The side effect profiles of GlyT2 inhibitors are critically influenced by their pharmacological properties, particularly their selectivity and mode of inhibition. This compound, a reversible inhibitor, demonstrates a more favorable safety profile compared to the irreversible inhibitor ORG25543. The primary dose-limiting side effects of this compound, motor and respiratory depression, are associated with off-target GlyT1 inhibition at high concentrations, suggesting that a therapeutic window exists where analgesia can be achieved without significant adverse effects. In contrast, the irreversible nature of ORG25543 leads to a narrow therapeutic window and severe, on-target toxicity. These findings underscore the importance of developing reversible and highly selective GlyT2 inhibitors to maximize therapeutic benefit while minimizing safety risks in the pursuit of novel analgesics. Further research should continue to focus on characterizing the dose-response relationships of both efficacy and side effects to clearly define the therapeutic index of promising GlyT2 inhibitor candidates.
References
- 1. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
Alx 1393: A Selective Advantage in Glycine Transporter Inhibition
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of neuroscience research and drug development, the modulation of glycinergic neurotransmission holds significant promise for therapeutic interventions in a range of neurological disorders, particularly in the management of chronic pain. At the heart of this regulation are the glycine (B1666218) transporters, GlyT1 and GlyT2, which are responsible for the reuptake of glycine from the synaptic cleft. While the inhibition of these transporters can potentiate inhibitory signaling, the selectivity of inhibitory agents is paramount to achieving desired therapeutic effects while minimizing off-target effects. This guide provides a comprehensive comparison of Alx 1393, a selective and reversible inhibitor of the glycine transporter 2 (GlyT2), with non-selective and other selective glycine transporter inhibitors.
The Critical Role of Selectivity: this compound vs. Broader Spectrum Inhibitors
This compound distinguishes itself through its high selectivity for GlyT2 over the glycine transporter 1 (GlyT1)[1]. This selectivity is a key advantage, as GlyT1 and GlyT2 have distinct localizations and physiological roles. GlyT2 is primarily found in the brainstem and spinal cord, where it is crucial for regulating glycine levels at inhibitory synapses[2]. In contrast, GlyT1 is more widely distributed throughout the central nervous system and is involved in modulating the activity of N-methyl-D-aspartate (NMDA) receptors.
The targeted inhibition of GlyT2 by this compound allows for a focused enhancement of inhibitory neurotransmission in pathways relevant to pain signaling, without the widespread effects on glutamatergic signaling that can arise from GlyT1 inhibition[2]. Non-selective inhibitors, by acting on both transporters, risk a complex and potentially counterproductive pharmacological profile, potentially leading to a narrower therapeutic window and a higher incidence of adverse effects.
Furthermore, this compound's reversible mechanism of action offers an additional layer of safety compared to irreversible inhibitors. Irreversible inhibitors, such as the GlyT2 inhibitor Org-25543, form a long-lasting or permanent bond with the transporter. While this can lead to a prolonged therapeutic effect, it also carries the risk of cumulative toxicity and a lack of control over the duration of action should adverse effects arise[1][2]. The reversible nature of this compound allows for a more controlled modulation of GlyT2 activity, which is a desirable characteristic for therapeutic candidates.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other selective glycine transporter inhibitors. Data is presented as the half-maximal inhibitory concentration (IC50), a measure of the concentration of an inhibitor required to reduce the activity of the transporter by 50%.
| Compound | Target | IC50 (nM) | Selectivity Profile | Mechanism |
| This compound | GlyT2 | 100 [1] | Selective for GlyT2 | Reversible [2] |
| GlyT1 | >10,000 | |||
| ALX5407 | GlyT1 | 3[3] | Highly selective for GlyT1 | Irreversible[3] |
| GlyT2 | >100,000 | |||
| Org 24598 | GlyT1b | 6.9 | Selective for GlyT1 | Not specified |
| GlyT2 | Negligible activity | |||
| Org-25543 | GlyT2 | 16[2] | Highly selective for GlyT2 | Irreversible[2] |
| GlyT1 | No appreciable activity |
Experimental Protocols
The determination of inhibitor potency and selectivity is typically achieved through in vitro glycine uptake assays. Below are detailed methodologies for such key experiments.
[3H]Glycine Uptake Assay
This assay directly measures the inhibition of glycine transport into cells expressing the target transporter.
Objective: To determine the IC50 value of a test compound for GlyT1 and GlyT2.
Materials:
-
Cell lines stably expressing human GlyT1 or GlyT2 (e.g., HEK293 or CHO cells).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
[3H]Glycine (radiolabeled glycine).
-
Unlabeled glycine.
-
Test compounds (e.g., this compound, ALX5407).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Cell Culture: Plate the GlyT1 or GlyT2 expressing cells in 24- or 96-well plates and grow to confluence.
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Assay Procedure:
-
Wash the cells with pre-warmed assay buffer.
-
Add the test compound dilutions to the cells and pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature or 37°C.
-
Initiate glycine uptake by adding a mixture of [3H]Glycine and unlabeled glycine to a final concentration near the Km of the transporter.
-
Incubate for a defined period (e.g., 10-20 minutes) to allow for glycine uptake.
-
Terminate the uptake by rapidly aspirating the solution and washing the cells multiple times with ice-cold assay buffer.
-
-
Measurement:
-
Lyse the cells (e.g., with 0.1 M NaOH or a commercial lysis buffer).
-
Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific uptake by including a control with a high concentration of a known potent inhibitor (e.g., 10 µM ALX5407 for GlyT1).
-
Subtract non-specific uptake from all measurements to obtain specific uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound action at the glycinergic synapse.
Caption: Experimental workflow for comparing glycine transporter inhibitors.
References
- 1. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]
- 3. ALX 5407: a potent, selective inhibitor of the hGlyT1 glycine transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Analgesic Effects of Alx 1393: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analgesic efficacy of Alx 1393 with other glycine (B1666218) transporter inhibitors, supported by experimental data. The focus is on the reproducibility of its mechanism of action as a selective inhibitor of the glycine transporter 2 (GlyT2), a key target in the modulation of inhibitory neurotransmission.
Comparative Performance of Glycine Transporter Inhibitors
The following tables summarize the in vitro potency and in vivo analgesic effects of this compound and its key comparator, ORG25543. This data is crucial for understanding the selectivity and efficacy profile of each compound.
In Vitro Potency (IC50) of Glycine Transporter Inhibitors
| Compound | Target | IC50 | Selectivity | Reversibility |
| This compound | GlyT2 | 31 ± 2.7 nM [1] | ~100-fold vs. GlyT1 [1] | Reversible [2] |
| GlyT1 | 4 µM[2] | |||
| ORG25543 | GlyT2 | 12 nM[2] | Highly Selective vs. GlyT1[1] | Irreversible[1][2] |
In Vivo Analgesic Efficacy in Rat Models of Pain
| Compound | Pain Model | Administration Route | Effective Dose Range | Key Findings |
| This compound | Acute Pain (Hot Plate, Tail Flick, Paw Pressure) | Intrathecal | 4 - 40 µg[3] | Dose-dependent increase in pain thresholds. Effects reversed by strychnine.[3] |
| Inflammatory Pain (Formalin Test) | Intrathecal | 20 - 40 µg[3] | Dose-dependent inhibition of both early and late phase pain behaviors.[3] | |
| Neuropathic Pain (CCI Model) | Intracerebroventricular | 25 - 100 µg[4] | Dose-dependent inhibition of mechanical and cold hyperalgesia.[4] | |
| ORG25543 | Inflammatory Pain (Formalin Test) | Intravenous | ≥0.06 mg/kg[2] | Reduced paw lick duration during the late phase. |
| Neuropathic Pain (pSNL Model) | Subcutaneous | 4 mg/kg[5] | Showed an antiallodynic effect.[5] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
[³H]glycine Uptake Assay
This in vitro assay is used to determine the potency and selectivity of compounds that inhibit glycine transporters.
Objective: To measure the inhibition of [³H]glycine uptake by compounds like this compound in cells expressing either GlyT1 or GlyT2.
Materials:
-
HEK293 or COS7 cells stably expressing human GlyT1 or GlyT2.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).
-
[³H]glycine (radiolabeled glycine).
-
Test compounds (e.g., this compound, ORG25543) at various concentrations.
-
Scintillation fluid and a scintillation counter.
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the GlyT1- or GlyT2-expressing cells into 96-well plates and grow to confluence.
-
Compound Incubation: On the day of the assay, wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-30 minutes) at room temperature or 37°C.
-
Initiation of Uptake: Add a solution containing a fixed concentration of [³H]glycine to each well to initiate the uptake.
-
Incubation: Incubate the plates for a short period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]glycine uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.[6]
Formalin Test in Rats
This model is used to assess analgesic activity against acute and persistent inflammatory pain.
Objective: To evaluate the efficacy of a compound in reducing nociceptive behaviors induced by formalin injection.
Procedure:
-
Acclimatize male Sprague-Dawley rats to the testing environment.
-
Inject a dilute formalin solution (e.g., 5%) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record pain-related behaviors, such as flinching, licking, and biting of the injected paw, in two distinct phases:
-
Administer the test compound (e.g., this compound) via the desired route (e.g., intrathecal) prior to the formalin injection.
-
Compare the duration and frequency of nociceptive behaviors between treated and vehicle control groups.
Hot Plate Test in Rats
This test measures the response to a thermal stimulus and is used to evaluate centrally acting analgesics.
Objective: To assess the analgesic effect of a compound by measuring the latency to a painful thermal stimulus.
Procedure:
-
Place a rat on a heated plate maintained at a constant temperature (e.g., 52-55°C).[9]
-
Start a timer and observe the animal for nocifensive behaviors, such as hind paw licking or jumping.[10]
-
Record the time (latency) at which the first nocifensive behavior occurs.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.[11]
-
Administer the test compound before placing the animal on the hot plate.
-
An increase in the latency to respond is indicative of an analgesic effect.
Electronic von Frey Test in Rats
This test is used to assess mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
Objective: To determine the paw withdrawal threshold in response to a mechanical stimulus.
Procedure:
-
Place rats in individual compartments on an elevated mesh floor and allow them to acclimate.
-
Apply a progressively increasing force to the plantar surface of the hind paw using an electronic von Frey apparatus.
-
The force is increased until the rat withdraws its paw.
-
The force at which the paw is withdrawn is recorded as the mechanical threshold.
-
Administer the test compound and measure the mechanical threshold at different time points.
-
An increase in the paw withdrawal threshold indicates an anti-allodynic effect.
Visualizations
GlyT2 Inhibition Signaling Pathway
Caption: Mechanism of action of this compound in enhancing glycinergic neurotransmission.
Experimental Workflow for In Vivo Analgesia Studies
Caption: General workflow for preclinical evaluation of this compound's analgesic effects.
References
- 1. Structural Determinants of the Neuronal Glycine Transporter 2 for the Selective Inhibitors ALX1393 and ORG25543 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reversible inhibition of the glycine transporter GlyT2 circumvents acute toxicity while preserving efficacy in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antinociceptive effect of intrathecal administration of glycine transporter-2 inhibitor ALX1393 in a rat acute pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of intracerebroventricular administration of glycine transporter-2 inhibitor ALX1393 in rat models of inflammatory and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Evidence on Augmented Antiallodynia Following Systemic Co-Treatment with GlyT-1 and GlyT-2 Inhibitors in Rat Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. en.bio-protocol.org [en.bio-protocol.org]
- 8. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Alx 1393: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe disposal of Alx 1393, a glycine (B1666218) transporter 2 (GlyT2) inhibitor. While this compound is shipped as a non-hazardous chemical, adherence to proper disposal protocols is paramount to ensure a safe laboratory environment.
Chemical and Physical Properties of this compound
A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₃H₂₂FNO₄ |
| Molecular Weight | 395.43 g/mol |
| CAS Number | 949164-09-4 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Temperature | Short term (days to weeks): 0 - 4 °CLong term (months to years): -20 °C |
Procedural Guidance for the Disposal of this compound
The following step-by-step procedures are based on general best practices for the disposal of non-hazardous laboratory chemicals and solutions containing dimethyl sulfoxide (B87167) (DMSO). It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure compliance with local, state, and federal regulations.
Step 1: Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Lab coat
-
Gloves (butyl rubber gloves are recommended when working with DMSO, as it can penetrate nitrile gloves)[1]
Step 2: Waste Segregation
Proper segregation of chemical waste is crucial to prevent accidental reactions and to ensure proper disposal.
-
Solid Waste:
-
Unused or expired this compound powder should be treated as chemical waste.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated solid chemical waste container.
-
-
Liquid Waste (DMSO Solutions):
-
Solutions of this compound in DMSO should be collected in a designated liquid waste container for organic solvents.[2]
-
Do not mix aqueous waste with solvent waste.
-
Step 3: Waste Container Labeling
All waste containers must be clearly and accurately labeled.
-
Use a hazardous waste label provided by your institution's EHS department.
-
Clearly write the full chemical name, "this compound," and the solvent, "Dimethyl Sulfoxide."
-
Indicate the approximate concentration and quantity of the waste.
-
Keep the container closed except when adding waste.
Step 4: Storage of Waste
Store waste containers in a designated and well-ventilated satellite accumulation area until they are collected by EHS.
-
Store liquid waste containers in secondary containment to prevent spills.
-
Segregate incompatible waste streams.
Step 5: Arranging for Disposal
-
Contact your institution's EHS department to schedule a pickup for the chemical waste.
-
Do not dispose of this compound or its solutions down the drain or in the regular trash.[1][3]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide for the safe disposal of this compound in a laboratory setting. It is not a substitute for institutional protocols and regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures and to ensure full compliance with all applicable regulations.
References
Personal protective equipment for handling Alx 1393
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Alx 1393, a selective Glycine (B1666218) Transporter 2 (GlyT2) inhibitor. Adherence to these procedures is essential for ensuring laboratory safety and experimental integrity.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal safety is mandatory. The following Personal Protective Equipment (PPE) should be utilized to minimize exposure and ensure a safe laboratory environment.[1][2][3][4][5]
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required to protect against potential splashes.[2] Standard safety glasses are not sufficient.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are essential.[4] Given that this compound is often dissolved in solvents like DMSO, it is crucial to select gloves with a high resistance to the specific solvent being used. Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Body Protection: A standard laboratory coat must be worn at all times.[4] When there is a risk of significant splashing, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work with powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of airborne particles. If a fume hood is not available, a properly fitted respirator with the appropriate cartridges should be used.
A summary of recommended PPE is provided in the table below.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical Safety Goggles | Protects against splashes and aerosols. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Prevents skin contact with the compound and solvents. |
| Body Protection | Laboratory Coat | Protects clothing and skin from minor spills. |
| Chemical-Resistant Apron | Provides additional protection against significant splashes. | |
| Respiratory Protection | Chemical Fume Hood or Respirator | Prevents inhalation of powder or aerosols. |
II. Logistical Information: Storage and Handling
Proper storage and handling of this compound are critical for maintaining its stability and efficacy.
-
Storage: this compound is typically supplied as a powder. It should be stored in a tightly sealed container in a cool, dry, and dark place. For long-term storage, it is recommended to keep the compound at -20°C or -80°C.[6][7]
-
Compound Stability: The trifluoroacetic acid (TFA) salt form of this compound is noted to be more stable than the free base or other salt forms.[8][9] It is advisable to use the TFA salt for improved consistency in experimental results.
-
Solution Preparation:
-
Due to its limited aqueous solubility, this compound is often dissolved in organic solvents such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
For in vivo studies, the DMSO stock solution is typically diluted with a vehicle, such as a combination of PEG300, Tween 80, and saline, to a final concentration that is well-tolerated by the animal model.
-
It is recommended to prepare solutions fresh for each experiment to avoid degradation. If storage of a stock solution is necessary, it should be stored at -80°C for up to six months or -20°C for up to one month.[7] Avoid repeated freeze-thaw cycles.[9]
-
III. Operational Plan: Handling Procedures
A step-by-step guide for the safe handling of this compound from receipt to use.
-
Receiving the Compound: Upon receipt, visually inspect the container for any damage or leaks.
-
Weighing: All weighing of the powdered compound must be performed inside a chemical fume hood or a ventilated balance enclosure to prevent inhalation of the powder.
-
Dissolving: When preparing solutions, add the solvent to the powdered this compound slowly to avoid splashing. Ensure the container is properly capped and vortex or sonicate as needed to ensure complete dissolution.
-
Administration (in vivo): When administering this compound to animals, appropriate animal handling and restraint techniques should be used to minimize the risk of accidental needlesticks or exposure.
IV. Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: This includes any unused this compound powder, contaminated gloves, weigh boats, and absorbent pads. These items should be collected in a designated, clearly labeled hazardous waste container.[10]
-
Liquid Waste: All solutions containing this compound, as well as any solvents used for rinsing glassware, should be collected in a separate, sealed, and clearly labeled hazardous waste container.[10] Do not dispose of this compound solutions down the drain.
-
Sharps Waste: Needles and syringes used for administering this compound should be disposed of in a designated sharps container.
-
Container Disposal: Empty this compound containers must be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous liquid waste.[11] After rinsing, the container can be disposed of in accordance with institutional guidelines.
-
Decontamination: Any surfaces or equipment that come into contact with this compound should be decontaminated with an appropriate solvent and cleaning agent.
Always follow your institution's specific guidelines for hazardous waste disposal.[12]
V. Experimental Protocols and Data
Mechanism of Action
This compound is a selective inhibitor of the Glycine Transporter 2 (GlyT2).[13] GlyT2 is primarily responsible for the reuptake of glycine from the synaptic cleft into presynaptic neurons. By inhibiting GlyT2, this compound increases the extracellular concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission. This mechanism is the basis for its analgesic effects in various pain models.[13] However, at higher concentrations, this compound can exhibit off-target effects by inhibiting the Glycine Transporter 1 (GlyT1), which can lead to motor side effects.[13][14]
Quantitative Data
The following table summarizes the inhibitory concentrations of this compound on its primary target and a key off-target.
| Target | IC₅₀ (Concentration for 50% Inhibition) | Notes |
| GlyT2 | ~10 nM - 100 nM | Primary target for analgesic effects. |
| GlyT1 | > 500 nM | Off-target inhibition at higher concentrations, potentially leading to side effects.[14] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in research.
Caption: Mechanism of action of this compound as a GlyT2 inhibitor.
Caption: General experimental workflow for using this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. 7 Critical Pieces of Chemistry Lab Safety Equipment [scisure.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 6. ALX-1393 TFA | GlyT | | Invivochem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. vumc.org [vumc.org]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
